molecular formula C10H18N2O2 B1316765 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane CAS No. 63035-27-8

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Cat. No.: B1316765
CAS No.: 63035-27-8
M. Wt: 198.26 g/mol
InChI Key: ISSPTTIRJJAKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-diazepan-1-yl(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSPTTIRJJAKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518146
Record name (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63035-27-8
Record name (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The document delineates the strategic considerations for its synthesis, focusing on the prevalent and efficient amide coupling methodology. A detailed, step-by-step experimental protocol is provided, accompanied by a thorough discussion of the underlying reaction mechanism, reagent selection, and process optimization. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering actionable insights and a robust procedural framework for the successful synthesis of the target compound.

Introduction and Strategic Overview

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The title compound, this compound, incorporates a tetrahydrofuran-2-carbonyl group, a feature that can modulate the physicochemical properties and biological interactions of the diazepane core. The synthesis of this molecule is a critical step in the exploration of new chemical entities for drug discovery.

The most direct and widely employed strategy for the synthesis of this compound is the acylation of the 1,4-diazepane ring with a derivative of tetrahydrofuran-2-carboxylic acid. This approach leverages the well-established principles of amide bond formation.[4]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary starting materials: 1,4-diazepane and tetrahydrofuran-2-carboxylic acid or its activated derivative. The key transformation is the formation of an amide bond between one of the secondary amines of the diazepane ring and the carbonyl group of the tetrahydrofuran moiety.

Key Synthetic Pathways

Two principal pathways emerge from this analysis:

  • Amide Coupling using Coupling Reagents: This is the most common and versatile method. It involves the direct reaction of tetrahydrofuran-2-carboxylic acid with 1,4-diazepane in the presence of a coupling reagent that activates the carboxylic acid.

  • Acylation with an Activated Carboxylic Acid Derivative: This pathway involves the prior conversion of tetrahydrofuran-2-carboxylic acid into a more reactive species, such as an acyl chloride, which then readily reacts with 1,4-diazepane.

This guide will focus on the amide coupling approach due to its operational simplicity, milder reaction conditions, and the wide availability of effective coupling reagents.

Mechanistic Insights into Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group.

The Role of Carbodiimides and Additives

Carbodiimide-based coupling reagents, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), are frequently employed. The reaction mechanism, as illustrated in the diagram below, proceeds through several key steps.

Diagram 1: Mechanism of EDC/HOBt Mediated Amide Coupling

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Tetrahydrofuran-2- carboxylic Acid O-acylisourea O-Acylisourea (Active Intermediate) RCOOH->O-acylisourea + EDC EDC EDC (Coupling Reagent) HOBt_ester HOBt Active Ester O-acylisourea->HOBt_ester + HOBt - EDC Urea HOBt HOBt (Additive) Product 1-(Tetrahydrofuran-2-ylcarbonyl) -1,4-diazepane HOBt_ester->Product + 1,4-Diazepane - HOBt Diazepane 1,4-Diazepane Diazepane->Product

Initially, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the amine. However, to improve reaction efficiency and suppress side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an HOBt active ester, which is more stable and less prone to side reactions but still highly reactive towards the amine.[5] The subsequent nucleophilic attack by one of the nitrogen atoms of 1,4-diazepane on the activated ester leads to the formation of the desired amide product and the regeneration of HOBt.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound via an EDC/HOBt mediated amide coupling reaction.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier
1,4-DiazepaneC₅H₁₂N₂100.161121-92-2Sigma-Aldrich
Tetrahydrofuran-2-carboxylic acidC₅H₈O₃116.1216874-43-0Sigma-Aldrich
EDC HydrochlorideC₈H₁₈ClN₃191.7025952-53-8Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.132592-95-2Sigma-Aldrich
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific
Saturated aqueous NaHCO₃ solutionNaHCO₃84.01144-55-8Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Fisher Scientific
Step-by-Step Procedure

Diagram 2: Experimental Workflow for Synthesis

Synthesis Workflow A 1. Dissolve Reactants (Diazepane, Carboxylic Acid, HOBt) in DCM B 2. Add Triethylamine A->B C 3. Add EDC Hydrochloride (Portion-wise at 0 °C) B->C D 4. Reaction Stirring (Allow to warm to room temperature, 12-16 h) C->D E 5. Aqueous Workup (Wash with sat. NaHCO₃) D->E F 6. Organic Phase Separation and Drying (MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 g, 10.0 mmol) and tetrahydrofuran-2-carboxylic acid (1.28 g, 11.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer, add 1-hydroxybenzotriazole (HOBt) (1.49 g, 11.0 mmol).

  • Base Addition: Add triethylamine (2.79 mL, 20.0 mmol) to the reaction mixture.

  • Coupling Reagent Addition: Cool the flask to 0 °C in an ice bath. Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (2.11 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL).

  • Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices
  • Solvent: Dichloromethane (DCM) is a common choice for amide coupling reactions as it is relatively non-polar, aprotic, and effectively dissolves the reactants and reagents. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

  • Base: Triethylamine is added to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic byproducts, ensuring the reaction proceeds under optimal, slightly basic conditions.

  • Temperature Control: The initial addition of EDC at 0 °C is important to control the exothermic reaction and minimize potential side reactions.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials, coupling agent byproducts (such as the EDC urea), and HOBt.

Conclusion and Future Perspectives

The synthesis of this compound is reliably achieved through a straightforward and efficient amide coupling protocol. The use of EDC and HOBt provides a robust method for the formation of the key amide bond under mild conditions. This technical guide offers a comprehensive framework for the practical execution of this synthesis, grounded in a solid understanding of the underlying chemical principles.

Further research in this area could explore alternative "green" coupling reagents and solvent systems to enhance the environmental sustainability of the synthesis.[6][7] Additionally, the development of one-pot procedures that minimize workup and purification steps could further streamline the production of this and related diazepane derivatives for applications in drug discovery and development.

References

  • ChemicalBook. (2023, April 27). This compound | 63035-27-8.
  • Zhang, C., et al. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Research on Chemical Intermediates, 42(12), 7865-7875.
  • Anisimova, V. A., et al. (2023). Acyl derivatives of 2,3,6,7-tetrahydro-1,4-diazepines: synthesis, structure, and tautomeric transformations. Russian Journal of General Chemistry, 93(12), 3034-3043.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Lipel, J., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2636-2642.
  • Wikipedia. (n.d.). Tetrahydrofuran.
  • Di Mola, A., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1569-1575.
  • Zhang, H., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(23), 4349.
  • Bentabed, A., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(11), 17734-17746.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.
  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Google Patents. (n.d.). WO2024201424A1 - Process for the preparation of suvorexant.
  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The acylation of 5H-2,3-benzodiazepines and 4H-thieno[2,3-d]- and 8H-thieno-[3,2-d]-[5][8]diazepines. Reactions with acid anhydrides and nucleophiles to give fused 7-substituted 1-acyl-1,2-diazepines. Retrieved from

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling.
  • ResearchGate. (n.d.). ChemInform Abstract: A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions..

Sources

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Introduction

This compound is a unique heterocyclic compound that incorporates a saturated tetrahydrofuran ring linked to a 1,4-diazepane core through a robust amide bond. The constituent moieties, tetrahydrofuran and 1,4-diazepane, are prevalent scaffolds in a multitude of biologically active molecules and approved pharmaceuticals. The 1,4-diazepane ring system, a seven-membered heterocycle with two nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of compounds with a wide array of therapeutic applications, including antipsychotic, anxiolytic, and anticancer agents.[1][2] The tetrahydrofuran motif is also a common feature in natural products and synthetic drugs, often contributing to favorable pharmacokinetic properties.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It provides a detailed overview of the chemical properties, a plausible synthetic route, and robust analytical methodologies for the characterization of this compound. By combining established chemical principles with data from analogous structures, this document aims to facilitate further research and exploration of this promising chemical entity.

Chemical Properties

Structure and Nomenclature
  • IUPAC Name: (1,4-diazepan-1-yl)(tetrahydrofuran-2-yl)methanone

  • CAS Number: 63035-27-8

  • Molecular Formula: C₁₀H₁₈N₂O₂

  • Molecular Weight: 198.26 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The experimental determination of the physicochemical properties of this compound has not been extensively reported in the literature. The following table presents predicted values based on computational models and data from structurally related compounds. These predictions offer a valuable starting point for experimental design and handling of the compound.

PropertyPredicted ValueNotes
Melting Point (°C) 85 - 105Based on similar N-acyl diazepane derivatives. The presence of the amide bond and the heterocyclic rings suggests a crystalline solid at room temperature.
Boiling Point (°C) > 350High boiling point is expected due to the molecular weight and polar functional groups. Decomposition may occur at high temperatures.
LogP -0.5 to 0.5The combination of the polar amide and diazepane moieties with the more lipophilic tetrahydrofuran ring suggests a relatively balanced hydrophilicity.
pKa 7.5 - 8.5Refers to the conjugate acid of the secondary amine in the diazepane ring. The electron-withdrawing effect of the adjacent acyl group will slightly decrease the basicity compared to the parent 1,4-diazepane.
Solubility Soluble in water, methanol, ethanol, and DMSO. Sparingly soluble in less polar solvents like dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes.The polar nature of the molecule suggests good solubility in polar protic and aprotic solvents.
Spectral Properties

The following are predicted spectral data for this compound, which are essential for its identification and characterization.

  • ¹H NMR Spectroscopy (500 MHz, CDCl₃):

    • Tetrahydrofuran Moiety:

      • δ 4.40-4.50 (m, 1H, O-CH-C=O)

      • δ 3.80-4.00 (m, 2H, O-CH₂)

      • δ 1.90-2.20 (m, 4H, -CH₂-CH₂-)

    • 1,4-Diazepane Moiety:

      • δ 3.50-3.80 (m, 4H, N-CH₂-CH₂-N)

      • δ 2.80-3.00 (m, 4H, C=O-N-CH₂ and N-CH₂-CH₂)

      • δ 1.70-1.90 (m, 2H, -CH₂-CH₂-CH₂-)

      • A broad singlet corresponding to the N-H proton may be observed, the chemical shift of which is dependent on concentration and temperature.

  • ¹³C NMR Spectroscopy (125 MHz, CDCl₃):

    • Tetrahydrofuran Moiety:

      • δ 172.0-174.0 (C=O)

      • δ 75.0-77.0 (O-CH)

      • δ 68.0-70.0 (O-CH₂)

      • δ 28.0-32.0 (-CH₂)

      • δ 24.0-27.0 (-CH₂)

    • 1,4-Diazepane Moiety:

      • δ 45.0-55.0 (N-CH₂)

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • 3300-3400 cm⁻¹ (N-H stretch, if present and not fully acylated)

    • 2850-3000 cm⁻¹ (C-H stretch)

    • 1630-1650 cm⁻¹ (Amide C=O stretch, strong)

    • 1400-1480 cm⁻¹ (C-H bend)

    • 1050-1150 cm⁻¹ (C-O-C stretch, strong)

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: m/z = 199.1441

    • Predicted Fragmentation Patterns: Cleavage of the amide bond, and fragmentation of the tetrahydrofuran and diazepane rings.

Synthesis and Purification

Synthetic Strategy

The most direct and widely employed method for the synthesis of this compound is the amide coupling between tetrahydrofuran-2-carboxylic acid and 1,4-diazepane. To prevent di-acylation of the diazepane, a mono-protected derivative of 1,4-diazepane, such as 1-Boc-1,4-diazepane, is often used, followed by a deprotection step.

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target This compound Disconnect Amide Bond Disconnection Target->Disconnect Precursors Tetrahydrofuran-2-carboxylic Acid + 1,4-Diazepane Disconnect->Precursors Reactants Tetrahydrofuran-2-carboxylic Acid + 1-Boc-1,4-diazepane Coupling Amide Coupling (e.g., EDC, HOBt) Reactants->Coupling Intermediate 1-Boc-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane Coupling->Intermediate Deprotection Deprotection (e.g., TFA) Intermediate->Deprotection Product This compound Deprotection->Product G Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) TLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR HPLC HPLC Analysis (Quantitative Purity) IR->HPLC Final Characterized Compound HPLC->Final

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral features of the molecule, outlines a robust experimental protocol for data acquisition, and presents a systematic workflow for spectral interpretation. The insights herein are grounded in fundamental NMR principles and extensive experience with the analysis of complex heterocyclic systems.

Introduction: The Structural Elucidation of a Novel Diazepane Derivative

This compound is a molecule of interest in medicinal chemistry due to the prevalence of both the diazepane and tetrahydrofuran moieties in pharmacologically active compounds. The 1,4-diazepine core is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1] The tetrahydrofuran ring is also a common feature in many natural products and synthetic drugs.[2] Accurate structural confirmation and characterization are paramount in the development of new chemical entities. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.[3] This guide will provide a predictive and methodological framework for the complete NMR characterization of this target molecule.

Predicted ¹H and ¹³C NMR Spectral Analysis

Due to the absence of published experimental spectra for this compound, this section presents a detailed prediction of the ¹H and ¹³C NMR spectra based on the analysis of its constituent fragments: the tetrahydrofuran ring, the 1,4-diazepane ring, and the tertiary amide linkage. The complexity of the spectra is anticipated to be influenced by the restricted rotation around the amide C-N bond, which can lead to the observation of rotamers.[4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the tetrahydrofuran and diazepane protons. The chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Tetrahydrofuran Ring
H-2'4.2 - 4.5Triplet (t) or Doublet of doublets (dd)Deshielded by the adjacent oxygen and carbonyl group.
H-5'α, H-5'β3.8 - 4.1Multiplet (m)Diastereotopic protons adjacent to the ring oxygen.
H-3'α, H-3'β1.8 - 2.2Multiplet (m)Diastereotopic protons.
H-4'α, H-4'β1.8 - 2.2Multiplet (m)Diastereotopic protons.
1,4-Diazepane Ring
H-2α, H-2β3.5 - 3.8Multiplet (m)Protons adjacent to the amide nitrogen.
H-3α, H-3β1.7 - 2.0Multiplet (m)
H-5α, H-5β2.7 - 3.0Multiplet (m)Protons adjacent to the secondary amine.
H-6α, H-6β2.7 - 3.0Multiplet (m)Protons adjacent to the secondary amine.
H-7α, H-7β3.5 - 3.8Multiplet (m)Protons adjacent to the amide nitrogen.
NH (position 4)Broad singlet (br s)BroadChemical shift and broadening are solvent and concentration dependent.

Note: The numbering of the atoms is provided in the molecular structure diagram below.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Carbonyl Carbon
C=O170 - 175Characteristic chemical shift for an amide carbonyl.
Tetrahydrofuran Ring
C-2'75 - 80Attached to both the oxygen and the carbonyl group.
C-5'65 - 70Attached to the ring oxygen.
C-3'25 - 30
C-4'25 - 30
1,4-Diazepane Ring
C-2, C-745 - 55Carbons adjacent to the amide nitrogen.
C-3, C-625 - 35
C-545 - 55Carbon adjacent to the secondary amine.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach involving both 1D and 2D NMR experiments is recommended.

Step 1: Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. For compounds with higher polarity, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Filtration : Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

Step 2: 1D NMR Experiments
  • ¹H NMR : Acquire a standard proton NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64), relaxation delay, and spectral width.

  • ¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer) : Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

Step 3: 2D NMR Experiments

Two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for a molecule with overlapping proton multiplets.

  • COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks, allowing for the identification of protons that are spin-coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.

Data Processing and Interpretation Workflow

The following workflow outlines the systematic process of analyzing the acquired NMR data to confirm the structure of this compound.

G A Acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR Data B Process Data (Fourier Transform, Phasing, Baseline Correction) A->B C Analyze ¹H NMR: Integrate signals, determine multiplicities B->C D Analyze ¹³C and DEPT: Identify C, CH, CH₂, CH₃ signals B->D E Analyze COSY: Establish H-H connectivity within spin systems (THF and Diazepane rings) C->E F Analyze HSQC: Correlate ¹H and directly attached ¹³C signals D->F G Analyze HMBC: Establish long-range H-C correlations (e.g., H-2' to C=O) E->G F->G H Integrate all data for full structural assignment G->H I Confirm Structure of this compound H->I

Figure 1: A stepwise workflow for the processing and interpretation of NMR data.

Advanced NMR Considerations: Conformational Dynamics

The 1,4-diazepane ring is a flexible seven-membered ring that can exist in multiple conformations.[5] Similarly, the tetrahydrofuran ring undergoes pseudorotation.[6] At room temperature, these conformational changes may be rapid on the NMR timescale, leading to averaged signals. However, variable temperature (VT) NMR studies can provide valuable insights into these dynamic processes. By lowering the temperature, it may be possible to slow down the conformational exchange and observe distinct signals for the different conformers.

Furthermore, the restricted rotation around the amide bond can give rise to two distinct sets of signals (rotamers) for the protons and carbons near the amide linkage. The ratio of these rotamers can also be studied as a function of temperature and solvent.

Conclusion

This technical guide has provided a comprehensive predictive analysis and a detailed methodological framework for the ¹H and ¹³C NMR characterization of this compound. By following the outlined experimental protocols and data interpretation workflow, researchers can confidently elucidate and confirm the structure of this and related complex heterocyclic molecules. The application of advanced 2D NMR techniques is indispensable for the unambiguous assignment of all resonances and for gaining a deeper understanding of the molecule's structural and dynamic properties.

References

  • Achanta, P. S., Akkinepally, R. R., Bobbala, R. K., & Achanta, A. R. V. N. (n.d.).
  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. Chemistry of Heterocyclic Compounds, 48(3), 412–421.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • Li, Y., Wang, X., Yao, X., & Yu, S. (2024). Kinetic Resolution Enabled by Photoexcited Chiral Copper Complex-Mediated Alkene E→Z Isomerization: A Comprehensive Chemistry Experiment for Undergraduate Students. University Chemistry, 39(5), 1-10.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]

  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 1024-1032.
  • Fayed, E. A., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(13), 77-90.
  • ResearchGate. (n.d.). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group.
  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(15), 3482.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems.
  • National Center for Biotechnology Information. (n.d.). 1,4-Ditosyl-1,4-diazepane.
  • ResearchGate. (n.d.). 13C nuclear magnetic resonance spectral and conformational analysis of naturally occurring tetrahydrofuran lignans.
  • UQ eSpace. (1997).
  • PubChem. (n.d.). Diazepam. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • SpectraBase. (n.d.). Diazepam. Retrieved from [Link]

  • Wang, Z., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(6), 937-940.
  • Automated Topology Builder. (n.d.). Diazepam | C16H13ClN2O | MD Topology | NMR | X-Ray.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane, a novel heterocyclic compound of interest in pharmaceutical research and development. The methodologies detailed herein are designed to offer robust, reproducible, and insightful data for researchers, scientists, and drug development professionals.

Introduction: Understanding the Analyte

This compound (Molecular Formula: C₁₀H₁₈N₂O₂, Molecular Weight: 198.26 g/mol ) is a small molecule featuring a diazepane ring acylated with a tetrahydrofuran carbonyl group.[1][2] The unique structural combination of a cyclic ether and a seven-membered diazepine ring presents specific challenges and opportunities in its characterization by mass spectrometry.[3] This guide will explore the optimal analytical strategies to elucidate its structure, confirm its identity, and quantify its presence in various matrices.

The diazepine moiety is a well-established pharmacophore found in numerous therapeutic agents, particularly those targeting the central nervous system.[3][4][5] The addition of the tetrahydrofuran group can significantly influence the molecule's polarity, solubility, and metabolic profile, making detailed structural analysis crucial.

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is paramount for the successful analysis of this compound. Given its polar nature and the presence of basic nitrogen atoms, electrospray ionization (ESI) in positive ion mode is the preferred method for generating intact protonated molecules ([M+H]⁺).[6][7][8]

Once ionized, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be employed to induce fragmentation. The resulting product ions provide a structural fingerprint of the molecule. The fragmentation patterns are predictable based on the established behavior of cyclic amines, ethers, and amides.[9][10]

Expected Fragmentation Pathways:

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 199.14) is anticipated to occur at several key locations:

  • Amide Bond Cleavage: The bond between the carbonyl group and the diazepane nitrogen is a likely point of cleavage.

  • Diazepane Ring Opening: The seven-membered ring can undergo fragmentation, leading to characteristic losses.

  • Tetrahydrofuran Ring Fragmentation: The ether ring can also fragment, often through the loss of small neutral molecules.

Experimental Workflow: From Sample to Spectrum

A systematic approach is essential for obtaining high-quality mass spectrometry data. The following workflow outlines the key steps from sample preparation to data acquisition.

MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep Dissolution in Methanol/Water Dilution Serial Dilution to Working Concentration Prep->Dilution Spiking Internal Standard Spiking (Optional) Dilution->Spiking Injection Sample Injection Spiking->Injection Separation Reversed-Phase C18 Column Separation Injection->Separation Gradient Gradient Elution (Water/Acetonitrile) Separation->Gradient Ionization Electrospray Ionization (ESI+) Gradient->Ionization MS1 Full Scan (MS1) Acquisition Ionization->MS1 MS2 Tandem MS (MS/MS) Fragmentation MS1->MS2

Caption: A generalized workflow for the LC-MS analysis of this compound.

Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the same solvent to achieve a working concentration suitable for your instrument's sensitivity (e.g., 1 µg/mL).

  • Matrix Samples: For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

For optimal separation and ionization, a reversed-phase liquid chromatography system coupled to a mass spectrometer with an ESI source is recommended.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation in ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 5 minutesA standard gradient for screening and analysis of small molecules.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.
Ionization Mode Positive Electrospray (ESI+)The basic nitrogens are readily protonated.
Capillary Voltage 3.5 kVOptimal for generating a stable electrospray.
Gas Temperature 300 °CFacilitates desolvation of the analyte.
Gas Flow 10 L/minAssists in desolvation.
MS1 Scan Range m/z 50-500Covers the expected mass of the parent ion and its fragments.
MS/MS Fragmentation Collision-Induced Dissociation (CID)A widely used and effective fragmentation technique.

Data Interpretation: Deciphering the Spectra

The analysis of the mass spectra will provide crucial information about the identity and structure of the compound.

Full Scan (MS1) Analysis

In the full scan mode, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 199.1441 (calculated for C₁₀H₁₉N₂O₂⁺). The presence of this ion confirms the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS) Analysis

Fragmentation of the [M+H]⁺ precursor ion will yield a series of product ions. The accurate mass measurement of these fragments allows for the determination of their elemental composition and aids in structural elucidation.

Table of Predicted Fragment Ions:

Proposed Fragmentm/z (Calculated)Description
[C₅H₇O]⁺83.0491Tetrahydrofuran-2-carbonyl cation
[C₅H₁₃N₂]⁺101.1073Protonated 1,4-diazepane
[C₁₀H₁₇N₂O]⁺181.1335Loss of water (H₂O) from the tetrahydrofuran ring
[C₅H₉O₂]⁺101.0603Fragment from the tetrahydrofuran-2-carbonyl moiety

The proposed fragmentation pathways can be visualized to better understand the relationships between the precursor and product ions.

Fragmentation_Pathway cluster_frags Product Ions Parent [M+H]⁺ m/z 199.14 Frag1 [C₅H₇O]⁺ m/z 83.05 Parent->Frag1 Amide Cleavage Frag2 [C₅H₁₃N₂]⁺ m/z 101.11 Parent->Frag2 Amide Cleavage Frag3 [C₁₀H₁₇N₂O]⁺ m/z 181.13 Parent->Frag3 Neutral Loss of H₂O

Caption: Proposed fragmentation pathways for this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive approach for the mass spectrometric analysis of this compound. By employing the described LC-MS methods and understanding the predictable fragmentation patterns, researchers can confidently identify and characterize this molecule. Further studies could involve the use of high-resolution mass spectrometry for unambiguous elemental composition determination and the application of these methods to pharmacokinetic and metabolism studies. The structural motifs present in this molecule are common in drug discovery, and the analytical strategies detailed here can be adapted for the analysis of related compounds.

References

  • Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). ResearchGate. [Link]

  • LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism. [Link]

  • Diazepam Codeine. The Royal Society of Chemistry. [Link]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. [Link]

  • Scheme S1: The product ion MS/MS spectrum of [diazepam+H]+ (Figure...). ResearchGate. [Link]

  • The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group. [Link]

  • CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Books.
  • Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. PubMed Central. [Link]

  • This compound-63035-27-8. Thoreauchem. [Link]

  • Product information, this compound. P&S Chemicals. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • 1-(furan-3-carbonyl)-1,4-diazepane. PubChem. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]

  • Tetrahydrofuran. NIST WebBook. [Link]

  • Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][4][11]diazepines. IV. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Determination of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the determination of the single-crystal X-ray structure of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document outlines a robust and scientifically rigorous pathway to its discovery, from synthesis to final structural refinement.

Introduction: The Significance of Structural Elucidation

The 1,4-diazepane scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The conformational flexibility of the seven-membered diazepane ring, often adopting a twist-chair conformation, allows for diverse spatial presentation of substituents, which is critical for molecular recognition and biological activity.[1] The title compound, this compound (CAS 63035-27-8), incorporates a tetrahydrofuran moiety, another common feature in pharmacologically active molecules.[2]

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SCXRD) provides invaluable insights into the molecule's stereochemistry, conformation, and potential intermolecular interactions.[3][4][5] This structural information is paramount for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions in drug design, and for patenting new chemical entities.

Part 1: Synthesis of this compound

A plausible and efficient synthetic route to the title compound involves the acylation of 1,4-diazepane with an activated form of tetrahydrofuran-2-carboxylic acid. This approach is predicated on established amide bond formation methodologies.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from commercially available reagents.

Synthesis_Pathway reagent1 1,4-Diazepane product This compound reagent1->product reagent2 Tetrahydrofuran-2-carboxylic acid intermediate Tetrahydrofuran-2-carbonyl chloride reagent2->intermediate SOCl2 or (COCl)2 intermediate->product Base (e.g., Triethylamine) DCM, 0°C to rt

Caption: Proposed synthesis of the title compound via acylation.

Experimental Protocol: Synthesis

Step 1: Activation of Tetrahydrofuran-2-carboxylic acid

  • To a solution of tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude tetrahydrofuran-2-carbonyl chloride, which can be used in the next step without further purification.

Causality: The conversion of the carboxylic acid to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by the secondary amine of 1,4-diazepane. Oxalyl chloride is a gentle and effective reagent for this transformation, with volatile byproducts that are easily removed.

Step 2: Acylation of 1,4-Diazepane

  • Dissolve 1,4-diazepane (1.0 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM (15 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude tetrahydrofuran-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution of 1,4-diazepane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to afford the pure this compound.

Causality: The use of an excess of triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. The dropwise addition at low temperature helps to control the exothermicity of the reaction.

Part 2: Crystallization for Single-Crystal X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step in structure determination.[6][7] A systematic screening of various crystallization conditions is essential.

Crystallization Screening Workflow

Crystallization_Workflow start Purified Compound solubility Solubility Screening (Various Solvents) start->solubility methods Select Crystallization Methods solubility->methods evaporation Slow Evaporation methods->evaporation diffusion Vapor Diffusion methods->diffusion layering Liquid-Liquid Diffusion methods->layering cooling Slow Cooling methods->cooling analysis Microscopic Analysis of Crystals evaporation->analysis diffusion->analysis layering->analysis cooling->analysis scxrd Single-Crystal X-ray Diffraction analysis->scxrd

Caption: A systematic workflow for crystallization screening.

Experimental Protocols: Crystallization Methods

A variety of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for crystal growth upon cooling or evaporation.[8]

Table 1: Suggested Solvents for Crystallization Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolHydrogen bond donors/acceptors.
EstersEthyl acetate, Isopropyl acetateModerate polarity.
KetonesAcetone, 2-ButanoneGood solvating power for polar compounds.
EthersDiethyl ether, Tetrahydrofuran (THF)Lower polarity.
HydrocarbonsHexane, Heptane, TolueneUsed as anti-solvents.
ChlorinatedDichloromethane, ChloroformGood for initial dissolution.
NitrilesAcetonitrilePolar aprotic solvent.

1. Slow Evaporation [8]

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone) in a small vial.

  • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

2. Vapor Diffusion [9]

  • Dissolve the compound in a small amount of a relatively low-boiling-point solvent in which it is soluble (e.g., DCM or acetone).

  • Place this vial inside a larger, sealed container that contains a higher-boiling-point solvent in which the compound is less soluble (the "anti-solvent," e.g., hexane or diethyl ether).

  • Over time, the vapor of the anti-solvent will diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

3. Liquid-Liquid (or Solvent-Anti-Solvent) Diffusion [6]

  • Create a concentrated solution of the compound in a dense solvent (e.g., chloroform).

  • Carefully layer a less dense anti-solvent (e.g., hexane) on top of this solution.

  • Crystals may form at the interface between the two solvents over time.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained (typically 0.1-0.3 mm in size), they can be analyzed by SCXRD.[10]

Data Collection and Processing Workflow

SCXRD_Workflow crystal_mount Mount Crystal on Goniometer data_collection X-ray Data Collection (Rotating Crystal in X-ray Beam) crystal_mount->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Final Report (CIF) structure_refinement->validation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Methodological Details
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, where it is rotated in a beam of monochromatic X-rays.[11] A detector records the diffraction pattern, which consists of a series of spots of varying intensity. Data is typically collected over a wide range of crystal orientations to ensure a complete dataset.[4]

  • Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system. The intensities are used to solve the "phase problem" and generate an initial electron density map, from which the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters to yield a final, accurate crystal structure.[12][13]

Predicted Structural Features and Data Presentation

Based on the structures of related 1,4-diazepane derivatives, certain structural features can be anticipated.[12][14]

  • Conformation: The seven-membered 1,4-diazepane ring is expected to adopt a non-planar conformation, most likely a twist-chair or chair conformation, to minimize steric strain.[1][14]

  • Amide Bond: The amide bond connecting the tetrahydrofuran and diazepane rings is expected to be planar.

  • Intermolecular Interactions: The presence of the amide carbonyl oxygen and the secondary amine proton (N-H) creates the potential for intermolecular hydrogen bonding, which could lead to the formation of dimers or extended chains in the crystal lattice.

The final structural data should be presented in a standardized format, such as a Crystallographic Information File (CIF). Key parameters are summarized below.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Chemical FormulaC10H18N2O2
Formula Weight198.26 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P21/c, P212121
Unit Cell Dimensionsa = [value] Å, b = [value] Å, c = [value] Å
α = 90°, β = [value]°, γ = 90°
Volume[value] ų
Z (molecules/unit cell)4 (typical for small organic molecules)
Density (calculated)[value] g/cm³
R-factor (R1)< 0.05 for a well-refined structure
Goodness-of-fit (S)~1.0

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the crystal structure of this compound. By following a logical progression from synthesis and crystallization to X-ray diffraction analysis, researchers can obtain a detailed three-dimensional model of this molecule. The resulting structural data will be instrumental in advancing our understanding of its chemical properties and potential applications, particularly in the field of drug discovery.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
  • SPT Labtech. (n.d.).
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Unknown. (n.d.). Crystallization of small molecules. Unknown Source.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
  • Bruker. (2020). What is Single Crystal X-ray Diffraction?. YouTube.
  • Zhang, L., et al. (2015).
  • Romba, I., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online.
  • Astellas Pharma Inc. (2015). Production method of 1,4-diazepane derivatives.
  • Various Authors. (2021). 1,4-Diazepane Ring-Based Systems.
  • Heravi, M. M., et al. (2012).
  • Li, Y., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
  • National Center for Biotechnology Information. (n.d.). Hexahydro-1,4-diazepine. PubChem.
  • Cambridge Crystallographic Data Centre. (n.d.).
  • PubChemLite. (n.d.). 1-(furan-3-carbonyl)-1,4-diazepane. PubChemLite.
  • Mohamed, S. K., et al. (2018). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • Thoreauchem. (n.d.). This compound-63035-27-8. Thoreauchem.
  • PubChemLite. (n.d.). 1-pyrimidin-2-yl-1,4-diazepane (C9H14N4). PubChemLite.
  • Romba, I., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Elucidating the Pharmacological Profile of a Novel Diazepane Scaffold

Abstract

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. This technical guide provides a comprehensive framework for investigating the mechanism of action of a novel derivative, 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. In the absence of direct literature on this specific molecule, this document outlines a logical, evidence-based approach to its characterization. We will explore the most probable biological targets based on the known pharmacology of the 1,4-diazepane class of molecules, including sigma receptors, phosphodiesterase enzymes, and cell adhesion molecules. Furthermore, this guide will detail robust experimental protocols, from initial in vitro screening to cell-based functional assays and in vivo model recommendations, to rigorously elucidate the compound's pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize novel chemical entities bearing the 1,4-diazepane core.

Introduction: The 1,4-Diazepane Scaffold - A Versatile Pharmacophore

The seven-membered heterocyclic ring system of 1,4-diazepane is a cornerstone in the design of therapeutics targeting the central nervous system (CNS) and beyond. Derivatives of this scaffold have been shown to possess a remarkable diversity of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2][3] This versatility stems from the three-dimensional conformations the diazepine ring can adopt, allowing for precise interactions with a variety of biological targets.

The subject of this guide, this compound, combines this privileged diazepane core with a tetrahydrofuran moiety. While no direct studies on this specific molecule are publicly available, its constituent parts suggest a high potential for biological activity. This guide will, therefore, serve as a roadmap for its investigation, postulating likely mechanisms of action and providing the experimental frameworks to validate these hypotheses.

Postulated Mechanisms of Action

Based on extensive research into the 1,4-diazepane class of compounds, we can hypothesize several primary mechanisms of action for this compound.

Sigma (σ) Receptor Modulation

Sigma receptors (σR), comprising σ1 and σ2 subtypes, are a unique class of intracellular proteins. The σ1R, in particular, is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane and is implicated in a variety of cellular functions, including signal transduction and cellular survival.[4] Ligands targeting sigma receptors are of significant interest for their potential as antipsychotics, antiamnesics, and treatments for neurodegenerative disorders.[4][5] Several 1,4-diazepane-based compounds have been identified as potent sigma receptor ligands.[4][6]

Hypothesized Signaling Pathway: σ1 Receptor Agonism

sigma_receptor_pathway Compound 1-(Tetrahydrofuran-2-ylcarbonyl) -1,4-diazepane Sigma1R σ1 Receptor Compound->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release (from ER) IP3R->Ca_release Stimulates Mitochondria Mitochondrial Function Ca_release->Mitochondria Impacts Neuronal_Survival Neuronal Survival & Plasticity Mitochondria->Neuronal_Survival Promotes

Caption: Putative signaling cascade following σ1 receptor activation.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterases are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE4, in particular, is a key regulator of intracellular cAMP levels and is a validated target for the treatment of inflammatory diseases and certain CNS disorders. A novel series of benzodiazepine derivatives, structurally related to 1,4-diazepanes, have been identified as potent PDE4 inhibitors.[7]

Antagonism of the LFA-1/ICAM-1 Interaction

Lymphocyte function-associated antigen-1 (LFA-1) is an integrin receptor on leukocytes that plays a critical role in immune cell adhesion and migration through its interaction with intercellular adhesion molecule-1 (ICAM-1). Inhibition of this interaction is a promising strategy for the treatment of autoimmune and inflammatory diseases. Notably, 1,4-diazepane-2-ones have been developed as novel LFA-1 antagonists.[8]

Experimental Workflow for Mechanism of Action Elucidation

A systematic and tiered approach is essential to definitively determine the mechanism of action of this compound.

Overall Experimental Workflow

experimental_workflow Synthesis Compound Synthesis & Purification InVitro_Screening Tier 1: In Vitro Screening (Binding Assays) Synthesis->InVitro_Screening Cell_Based_Assays Tier 2: Cell-Based Functional Assays InVitro_Screening->Cell_Based_Assays Active Hits InVivo_Models Tier 3: In Vivo Disease Models Cell_Based_Assays->InVivo_Models Confirmed Activity SAR SAR & Lead Optimization Cell_Based_Assays->SAR InVivo_Models->SAR

Caption: A tiered approach to characterizing a novel compound.

Synthesis of this compound

While the exact synthesis of the title compound is not reported, a plausible synthetic route can be adapted from established methods for N-acylation of the 1,4-diazepane ring.

Proposed Synthetic Protocol:

  • Starting Materials: Commercially available 1-Boc-1,4-diazepane and tetrahydrofuran-2-carbonyl chloride.

  • Acylation: React 1-Boc-1,4-diazepane with tetrahydrofuran-2-carbonyl chloride in the presence of a non-nucleophilic base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid or hydrochloric acid in a suitable solvent.

  • Purification: Purify the final product using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Tier 1: In Vitro Screening - Target Identification

The initial step is to screen the compound against a panel of biologically relevant targets to identify high-affinity interactions.

Experimental Protocol: Radioligand Binding Assays

  • Target Panel:

    • Sigma Receptors: σ1 and σ2.

    • Phosphodiesterases: PDE1-11 (with a focus on PDE4 subtypes).

    • A broad panel of CNS receptors (dopamine, serotonin, adrenergic, etc.) to assess selectivity.

  • Assay Principle: Competitive binding assays will be performed using a specific radioligand for each target. The ability of this compound to displace the radioligand from the receptor is measured.

  • Procedure: a. Prepare cell membranes or purified enzymes expressing the target of interest. b. Incubate the membranes/enzyme with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound. c. After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration. d. Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Hypothetical In Vitro Binding Affinity Data

TargetRadioligandKi (nM) for this compound
σ1 Receptor[³H]-(+)-Pentazocine15
σ2 Receptor[³H]-DTG>1000
PDE4B[³H]-Rolipram85
D₂ Receptor[³H]-Spiperone>5000
5-HT₂A Receptor[³H]-Ketanserin>5000
Tier 2: Cell-Based Functional Assays - Determining Activity

Once high-affinity binding is confirmed, the next step is to determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target.

Experimental Protocol: cAMP Assay for PDE4 Inhibition

  • Cell Line: Use a human cell line that endogenously expresses PDE4, such as U937 cells.

  • Assay Principle: Measure the accumulation of cAMP in cells following stimulation with a non-specific adenylyl cyclase activator (e.g., forskolin) in the presence and absence of the test compound. A PDE4 inhibitor will prevent the breakdown of cAMP, leading to its accumulation.

  • Procedure: a. Plate U937 cells in a multi-well plate. b. Pre-incubate the cells with varying concentrations of this compound. c. Stimulate the cells with forskolin for a defined period. d. Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).

Experimental Protocol: Cell Adhesion Assay for LFA-1/ICAM-1 Interaction

  • Cell Lines: Use a leukocyte cell line expressing LFA-1 (e.g., Jurkat cells) and a cell line expressing ICAM-1 (e.g., ICAM-1 transfected CHO cells).

  • Assay Principle: Measure the adhesion of fluorescently labeled Jurkat cells to a monolayer of ICAM-1 expressing cells. An inhibitor of the LFA-1/ICAM-1 interaction will reduce cell adhesion.

  • Procedure: a. Plate the ICAM-1 expressing cells in a 96-well plate and grow to confluency. b. Label the Jurkat cells with a fluorescent dye (e.g., Calcein-AM). c. Pre-incubate the labeled Jurkat cells with varying concentrations of the test compound. d. Add the Jurkat cells to the ICAM-1 cell monolayer and allow them to adhere. e. Wash away the non-adherent cells. f. Quantify the adhered cells by measuring the fluorescence in each well.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of cell adhesion.

Tier 3: In Vivo Models - Assessing Therapeutic Potential

Based on the confirmed in vitro and cell-based activity, appropriate animal models should be selected to evaluate the in vivo efficacy of the compound.

  • For σ1 Receptor Agonism: Models of neurodegenerative diseases (e.g., scopolamine-induced amnesia in rodents) or neuropathic pain could be employed.[6]

  • For PDE4 Inhibition: Models of inflammatory diseases such as lipopolysaccharide (LPS)-induced pulmonary inflammation in rats or mice would be relevant.

  • For LFA-1/ICAM-1 Antagonism: Models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) in mice, a model for multiple sclerosis, could be utilized.

Structure-Activity Relationship (SAR) Studies

To optimize the potency and selectivity of the lead compound, systematic modifications to its structure should be undertaken.

  • Tetrahydrofuran Moiety: The stereochemistry of the carbonyl attachment at the 2-position of the tetrahydrofuran ring should be investigated. Additionally, substitution on the furan ring could be explored.

  • 1,4-Diazepane Core: The effect of substitution on the second nitrogen of the diazepine ring could be evaluated.

Conclusion

While this compound is a novel chemical entity with no currently available pharmacological data, its structural components strongly suggest a high probability of biological activity. The 1,4-diazepane scaffold is a well-established pharmacophore with a diverse range of biological targets. This technical guide provides a comprehensive and scientifically rigorous framework for the systematic investigation of this compound's mechanism of action. By following the proposed tiered experimental workflow, researchers can efficiently identify its primary molecular targets, elucidate its functional activity, and evaluate its therapeutic potential in relevant disease models. This structured approach, grounded in the established pharmacology of the 1,4-diazepane class, will pave the way for a thorough understanding of this promising new molecule.

References

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (URL not available for direct linking)
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL not available for direct linking)
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL not available for direct linking)
  • Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[7][9]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

  • 1,4‐Diazepane Ring‐Based Systems. Request PDF. [Link]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]

  • 1-(furan-3-carbonyl)-1,4-diazepane. PubChem. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

Sources

A Technical Guide to the Putative Biological Targets of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane: A Structure-Based Inquiry and Validation Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the compound 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane, a novel chemical entity for which no public biological activity data currently exists. In the absence of direct experimental evidence, this document presents a structured, rationale-driven approach to identifying its potential biological targets. By deconstructing the molecule into its core pharmacophoric components—the 1,4-diazepane ring and the N-acyl-tetrahydrofuran moiety—we can infer a series of high-probability target classes based on established structure-activity relationships (SAR) from the scientific literature. This guide serves as a comprehensive research and validation proposal for drug development professionals, outlining putative targets in neuromodulation, serine protease inhibition, and antiviral pathways. For each hypothesized target, we provide the underlying scientific rationale, detailed experimental protocols for validation, and a clear workflow from primary screening to functional confirmation.

Section 1: Introduction to this compound

Chemical Structure and Core Pharmacophores

This compound is a synthetic compound featuring two key structural motifs recognized for their biological relevance. The molecule's architecture suggests potential for diverse molecular interactions.

Caption: Structural deconstruction of the target molecule.
  • 1,4-Diazepane Core: This seven-membered heterocyclic ring is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2] The conformational flexibility of the diazepane ring allows it to adapt to various binding pockets.

  • N-Acyl-Tetrahydrofuran (THF) Moiety: The THF ring is another important structural element found in numerous FDA-approved drugs.[3][4] It often serves as a key hydrogen bond acceptor or donor, contributing significantly to binding affinity. In compounds like the HIV protease inhibitor Darunavir, the THF moiety forms critical interactions with the enzyme's active site.[5] The carbonyl group forms a stable amide linkage to the diazepane core.

Rationale for Investigation

The combination of these two pharmacophores into a single molecule presents a unique opportunity for novel pharmacology. The molecule could act on targets associated with either moiety or exhibit entirely new activities due to synergistic interactions. This guide proposes a systematic approach to explore its "polypharmacology" by targeting protein families known to interact with its constituent parts.

Section 2: Target Hypothesis I - Neuromodulatory Receptors

The 1,4-diazepane scaffold is structurally related to the well-known 1,4-benzodiazepines, potent modulators of central nervous system (CNS) activity.[6] More recent evidence has also directly implicated non-benzodiazepine 1,4-diazepanes in CNS receptor binding.[7]

GABA-A Receptors

Scientific Rationale: The primary target for classic benzodiazepines (e.g., Diazepam) is the Gamma-Aminobutyric Acid type A (GABA-A) receptor, a ligand-gated chloride ion channel.[8][9] These drugs act as positive allosteric modulators, enhancing the effect of GABA and causing neuronal inhibition. Although our compound lacks the fused benzene ring, the core diazepine ring is responsible for the interaction. Therefore, assessing its activity at the GABA-A receptor is the most logical starting point.

G GABA GABA Neurotransmitter GABA_A GABA-A Receptor (Ligand-Gated Cl- Channel) GABA->GABA_A Binds & Activates Compound 1-(...)-1,4-diazepane (Putative Modulator) Compound->GABA_A Binds & Potentiates (Hypothesis) Influx Increased Cl- Influx GABA_A->Influx Channel Opens Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Decreased Neuronal Excitability (Anxiolytic, Sedative Effects) Hyperpolarization->Inhibition

Caption: Hypothesized modulation of GABA-A receptor signaling.

Causality: This workflow is designed to first confirm binding affinity (Does it bind?) and then elucidate the functional consequence of that binding (What does it do?).

Protocol 1: Primary Radioligand Displacement Assay

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for the benzodiazepine binding site on the GABA-A receptor.

  • Materials:

    • Rat whole brain tissue (source of receptors).

    • Radioligand: [³H]-Flunitrazepam.

    • Non-specific binding control: Clonazepam (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound stock solution (in DMSO).

  • Methodology:

    • Prepare crude rat brain membranes via homogenization and centrifugation.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound (at various concentrations), and 25 µL of [³H]-Flunitrazepam (final concentration ~1 nM).

    • Add 150 µL of the membrane preparation (~100 µg protein).

    • Incubate for 60 minutes on ice.

    • Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

    • Wash filters three times with ice-cold assay buffer.

    • Measure radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding and determine the IC₅₀ value, which is then converted to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Secondary Electrophysiology Functional Assay

  • Objective: To characterize the compound as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or neutral antagonist at specific GABA-A receptor subtypes.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Two-electrode voltage clamp (TEVC) setup.

    • Perfusion solution (ND96).

    • GABA and test compound solutions.

  • Methodology:

    • Inject Xenopus oocytes with a mixture of α1, β2, and γ2 subunit cRNAs.

    • Incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the TEVC recording chamber and clamp the membrane potential at -70 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a baseline current response.

    • Co-apply the EC₁₀ concentration of GABA with various concentrations of the test compound.

    • Measure the potentiation or inhibition of the GABA-elicited current.

    • A PAM will increase the current amplitude, a NAM will decrease it, and an antagonist will have no effect on its own but will block the effect of a known PAM like diazepam.

Sigma (σ) Receptors

Scientific Rationale: Recent studies have successfully identified novel 1,4-diazepane derivatives as high-affinity ligands for sigma receptors (σR), particularly the σ1R subtype.[7] The σ1R is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in cellular stress responses and neuroprotection. Ligands for this receptor are being investigated for neurodegenerative disorders and psychiatric conditions.

Causality: This protocol directly measures the compound's affinity for both σ1 and σ2 receptor subtypes to establish potency and selectivity.

Protocol: Competitive Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kᵢ) for σ1R and σ2R.

  • Materials:

    • Membranes from cells overexpressing human σ1R or σ2R.

    • σ1R Radioligand: [³H]-(+)-Pentazocine.

    • σ2R Radioligand: [³H]-Ditolyguanidine ([³H]-DTG) in the presence of (+)-pentazocine to block σ1R sites.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Methodology:

    • The protocol follows the same principles as the GABA-A binding assay.

    • Incubate the respective cell membranes, radioligand, and a range of concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity by scintillation counting.

    • Calculate Kᵢ values for both σ1R and σ2R to determine affinity and the selectivity ratio (Kᵢ σ2R / Kᵢ σ1R).

Section 3: Target Hypothesis II - Serine Proteases

The flexible 1,4-diazepane scaffold has also been successfully adapted to fit into the active sites of specific serine proteases, demonstrating its versatility beyond CNS targets.

Factor Xa (fXa)

Scientific Rationale: A series of novel fXa inhibitors were designed where the 1,4-diazepane moiety was specifically intended to interact with the S4 aryl-binding domain of the enzyme's active site.[10] This work provides a strong precedent for testing this compound as an anticoagulant. Factor Xa is a critical enzyme in the blood coagulation cascade, making it a prime target for antithrombotic drugs.

G Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Activate Extrinsic Extrinsic Pathway Extrinsic->FactorX Activate FactorXa Factor Xa (Serine Protease) FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin Converts Compound 1-(...)-1,4-diazepane (Putative Inhibitor) Compound->FactorXa Inhibits (Hypothesis) Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: The central role of Factor Xa in the coagulation cascade.

Causality: The workflow begins with a direct, purified enzyme assay to confirm inhibition and then moves to a more physiologically relevant plasma-based assay to measure the functional anticoagulant effect.

Protocol 1: Direct Enzymatic Inhibition Assay

  • Objective: To determine the IC₅₀ of the compound against purified human Factor Xa.

  • Materials:

    • Purified human Factor Xa.

    • Chromogenic Substrate: e.g., S-2222.

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

  • Methodology:

    • In a 96-well plate, add buffer, test compound (various concentrations), and Factor Xa.

    • Incubate for 15 minutes at 37°C to allow for binding.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the rate of p-nitroaniline production by measuring the change in absorbance at 405 nm over time.

    • Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

Protocol 2: Plasma Clotting Assays

  • Objective: To assess the anticoagulant activity in human plasma.

  • Materials:

    • Pooled normal human plasma.

    • Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) reagents.

    • Coagulometer.

  • Methodology:

    • Incubate plasma with various concentrations of the test compound.

    • For PT: Add PT reagent (thromboplastin) and measure the time to clot formation. This assesses the extrinsic pathway.

    • For aPTT: Add aPTT reagent (a contact activator and phospholipids) and calcium chloride, then measure the time to clot formation. This assesses the intrinsic pathway.

    • Determine the concentration of the compound required to double the baseline clotting time.

Section 4: Target Hypothesis III - Viral Proteases

The tetrahydrofuran (THF) ring is a well-established pharmacophore in antiviral drug design, most notably in HIV therapeutics.

HIV-1 Protease

Scientific Rationale: The FDA-approved drug Darunavir, a potent HIV-1 protease inhibitor, contains a critical bis-tetrahydrofuran (bis-THF) ligand that forms extensive hydrogen bonds with the backbone atoms of the enzyme's active site.[3][5] The single THF moiety in our test compound, coupled with the flexible diazepane scaffold, could potentially mimic some of these key interactions, making HIV-1 protease a plausible target.

G GagPol Gag-Pol Polyprotein (Immature, Non-functional) Proteins Mature Functional Proteins (Reverse Transcriptase, Integrase, etc.) GagPol->Proteins Cleaves Protease HIV-1 Protease Protease->Proteins Compound 1-(...)-1,4-diazepane (Putative Inhibitor) Compound->Protease Inhibits (Hypothesis) Virion Mature, Infectious Virion Proteins->Virion Assemble into

Caption: Role of HIV-1 Protease in viral maturation.

Causality: This workflow first establishes direct enzymatic inhibition and then confirms that this inhibition translates to an antiviral effect in a cell-based model of infection.

Protocol 1: In Vitro FRET-Based Protease Assay

  • Objective: To measure the direct inhibitory activity (IC₅₀) against recombinant HIV-1 protease.

  • Materials:

    • Recombinant HIV-1 protease.

    • FRET-based peptide substrate containing a protease cleavage site flanked by a fluorophore and a quencher.

    • Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA.

  • Methodology:

    • Pre-incubate the enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding the FRET substrate.

    • In its intact state, the substrate fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

    • Monitor the increase in fluorescence over time.

    • Calculate the IC₅₀ from the concentration-response curve.

Protocol 2: Antiviral Cell Culture Assay

  • Objective: To determine the compound's efficacy (EC₅₀) in inhibiting HIV-1 replication in a human cell line.

  • Materials:

    • MT-4 human T-cell line.

    • Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).

    • Cell culture medium (RPMI-1640).

    • MTT or similar reagent to measure cell viability.

  • Methodology:

    • Seed MT-4 cells in a 96-well plate.

    • Add serial dilutions of the test compound.

    • Infect the cells with a standardized amount of HIV-1.

    • Incubate for 5 days. HIV-1 replication will lead to cytopathic effects (cell death).

    • Add MTT reagent, which is converted to a colored formazan product by living cells.

    • Measure the absorbance at 540 nm. The amount of color is proportional to the number of surviving (protected) cells.

    • Calculate the EC₅₀, the concentration at which 50% of cells are protected from the virus-induced cytopathic effect.

Section 5: Summary of Proposed Targets and Integrated Research Plan

The structure-based hypotheses presented in this guide suggest that this compound possesses the potential for significant polypharmacology. A tiered screening approach is recommended to efficiently test these hypotheses.

Table 1: Summary of Putative Targets and Primary Validation Assays
Target ClassSpecific TargetRationale (Structural Motif)Primary Validation AssayKey Endpoint
Neuromodulatory GABA-A Receptor1,4-Diazepane Core[³H]-Flunitrazepam BindingKᵢ
Sigma-1 Receptor (σ1R)1,4-Diazepane Core[³H]-(+)-Pentazocine BindingKᵢ
Serine Protease Factor Xa (fXa)1,4-Diazepane CoreChromogenic Substrate AssayIC₅₀
Human Kallikrein 7 (KLK7)1,4-Diazepane CoreFRET-based Enzymatic AssayIC₅₀
Viral Protease HIV-1 ProteaseTetrahydrofuran (THF) MoietyFRET-based Enzymatic AssayIC₅₀
Integrated Target Validation Workflow

G Integrated Target Validation Workflow cluster_0 Tier 1: Primary Screening (In Vitro) cluster_1 Tier 2: Functional & Cellular Confirmation cluster_2 Tier 3: Lead Optimization Compound Test Compound: 1-(...)-1,4-diazepane GABA_bind GABA-A Binding (Kᵢ) Compound->GABA_bind Sigma_bind Sigma R Binding (Kᵢ) Compound->Sigma_bind FXa_enz fXa Enzymatic (IC₅₀) Compound->FXa_enz HIV_enz HIV-1 Protease (IC₅₀) Compound->HIV_enz GABA_func GABA-A Electrophysiology (Modulation) GABA_bind->GABA_func If Kᵢ < 1µM LeadOp Structure-Activity Relationship Studies Sigma_bind->LeadOp Confirmed Hit FXa_func Plasma Clotting Assays (PT/aPTT) FXa_enz->FXa_func If IC₅₀ < 1µM HIV_func Antiviral Cell Assay (EC₅₀) HIV_enz->HIV_func If IC₅₀ < 1µM GABA_func->LeadOp Confirmed Hit FXa_func->LeadOp Confirmed Hit HIV_func->LeadOp Confirmed Hit

Caption: A proposed tiered approach for efficient target identification.

Section 6: Conclusion

While this compound is a molecule without a known biological profile, its constituent parts are well-established pharmacophores. This guide puts forth a robust, evidence-based framework for uncovering its potential therapeutic applications. By systematically investigating its interactions with neuromodulatory receptors, serine proteases, and viral enzymes, researchers can efficiently navigate the complex process of target identification and validation. The proposed workflows, grounded in established methodologies, provide a clear and logical path from initial hypothesis to confirmed biological activity, paving the way for potential future drug discovery efforts centered on this novel scaffold.

Section 7: References

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Vertex Research & Reviews.

  • Anwar, M. U., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry.

  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. [Link]

  • Mae, T., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Anwar, M. U., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry. [Link]

  • Ferreira, B. L., et al. (2021). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Kumar, M. M. K., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Indian Journal of Pharmaceutical Education and Research.

  • Kumar, R., et al. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Freeman, G. A., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Link]

  • Various Authors. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]

  • Various Authors. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • Franchini, S., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

Sources

In silico modeling of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane binding

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.### A Methodological Guide to the In Silico Characterization of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane Binding

Abstract

The 1,4-diazepane scaffold is a recurring motif in medicinal chemistry, valued for its conformational flexibility and ability to engage with a wide array of biological targets. This guide focuses on a specific derivative, this compound, as a model for outlining a comprehensive in silico workflow to characterize its binding to a putative protein target. In the absence of established empirical data for this specific ligand, computational modeling serves as a critical first step in hypothesis generation, target validation, and mechanism-of-action studies. We provide a detailed, field-proven methodology that guides researchers from initial system preparation through molecular docking, all-atom molecular dynamics simulations, and post-simulation binding free energy calculations. Each protocol is presented as a self-validating system, emphasizing the scientific rationale behind key decisions to ensure reproducibility and accuracy. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to accelerate early-stage discovery projects.

Section 1: Introduction to this compound and the Role of In Silico Modeling

The 1,4-Diazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered 1,4-diazepane ring is considered a "privileged scaffold" in drug discovery. Its non-planar, flexible nature allows it to adopt various low-energy conformations, enabling it to present appended pharmacophoric groups in precise three-dimensional orientations to interact with biological targets. This inherent structural versatility has led to its incorporation into a multitude of biologically active agents targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The Subject Ligand: Structural Features of this compound

The ligand at the core of this guide, this compound, combines the flexible diazepane core with a tetrahydrofuran (THF) moiety via an amide linkage. The THF group introduces hydrogen bond acceptors (the ether oxygen) and a defined stereocenter, while the amide bond provides both hydrogen bond donor and acceptor capabilities. The second nitrogen of the diazepane ring remains a key basic center, likely protonated at physiological pH, allowing for potent ionic interactions. These features make it an intriguing candidate for binding to protein pockets that feature a combination of hydrophobic and polar residues.

The Rationale for In Silico Modeling: Accelerating Discovery

Computational, or in silico, modeling is an indispensable tool in modern drug development. It allows for the rapid, cost-effective evaluation of how a ligand might bind to a protein target before committing resources to chemical synthesis and biological testing. By simulating the physical interactions between a ligand and a protein at an atomic level, we can predict binding modes, estimate binding affinity, and understand the energetic drivers of complex formation. This predictive power helps prioritize candidates, refine chemical structures, and generate testable hypotheses about the mechanism of action.

Section 2: Pre-computation Essentials: Target Selection and System Preparation

A rigorous computational study is built upon a carefully prepared and validated system. Garbage in, garbage out is a fundamental axiom in computational chemistry; minor errors in the initial setup can lead to physically meaningless results.

Hypothesis-Driven Target Selection

Since this compound does not have a publicly well-characterized target, a target must be selected based on a scientific hypothesis. Strategies include:

  • Scaffold Hopping/Similarity Analysis: Identify known drugs or bioactive molecules containing the 1,4-diazepane scaffold.[1][2] The targets of these molecules (e.g., GPCRs, kinases, farnesyltransferase) serve as a primary list of candidates.

  • Reverse Pharmacophore Screening: Use the ligand's structure to generate a 3D pharmacophore model and screen it against a database of protein structures to find proteins with complementary binding pockets.

  • Literature Association: Search for therapeutic areas where diazepine-containing compounds have shown promise.[3] Select a key protein target from a relevant disease pathway.

For this guide, we will proceed assuming a hypothetical protein, "Target X," has been selected. The first practical step is to acquire a high-quality 3D structure of this target.

Protocol: Protein Structure Preparation

The goal of this protocol is to clean a raw PDB (Protein Data Bank) file to make it suitable for simulation. This involves correcting structural issues and adding missing information.

Tools: A molecular modeling suite such as Schrödinger Maestro, Discovery Studio, or open-source alternatives like UCSF Chimera and AutoDockTools.

Methodology:

  • Structure Acquisition: Download the crystal structure of Target X from the Protein Data Bank (e.g., XXXX.pdb). Prioritize structures with high resolution (<2.5 Å), minimal missing residues, and, ideally, a co-crystallized ligand in the binding site of interest.

  • Initial Cleaning: Load the PDB file into the modeling software. Remove all non-essential components, including water molecules more than 5 Å away from the active site, crystallization artifacts (e.g., buffers, ions), and any co-solvents. Retain any structurally important water molecules or ions if they are known to participate in ligand binding.

  • Correcting Structural Issues:

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to the appropriate protonation states at a defined physiological pH (typically 7.4).

    • Assign Bond Orders: Ensure correct bond orders are assigned for all molecules, including the co-crystallized ligand and any cofactors.

    • Fill Missing Side Chains & Loops: Use a tool like Prime (Schrödinger) or Modeller to build any missing side chains or short loops in the protein structure. This is critical as these missing segments could be part of the binding site.

  • Protonation State and Tautomer Assignment: The protonation states of titratable residues (His, Asp, Glu, Lys) can significantly impact binding. Use a prediction tool like PROPKA to assign the most likely protonation states at the target pH.

  • Energy Minimization: Perform a restrained, all-atom energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the preparation steps. Apply a heavy-atom constraint (e.g., to all atoms except hydrogens) to prevent significant deviation from the experimental crystal structure. The OPLS (Optimized Potentials for Liquid Simulations) force field is a robust choice for this process.

Protocol: Ligand Preparation

The ligand must be converted into a high-quality, low-energy 3D conformation with accurate atomic charges.

Tools: A molecular modeling suite, Avogadro, or online tools for charge calculation.

Methodology:

  • 2D to 3D Conversion: Draw the 2D structure of this compound and convert it to a 3D structure.

  • Protonation State: Based on a physiological pH of 7.4, the secondary amine in the 1,4-diazepane ring is expected to be protonated. Ensure this is correctly represented in the structure.

  • Charge Calculation: Accurate partial atomic charges are crucial for electrostatic calculations. Use a quantum mechanics-based method. A common and reliable approach is to perform a geometry optimization at the HF/6-31G* level of theory, followed by the calculation of RESP (Restrained Electrostatic Potential) or AM1-BCC (Austin Model 1-Bond Charge Correction) charges.

  • Generate Conformers (Optional but Recommended): For flexible ligands, it is beneficial to generate a small set of low-energy conformers to be used in the docking stage. This increases the chances of finding the correct binding pose.

  • Energy Minimization: Perform a final energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94s or OPLS).

Section 3: Predicting Binding Poses: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein). It is a powerful tool for rapidly screening virtual libraries and generating initial hypotheses about binding interactions.

The Theory Behind Molecular Docking: Search Algorithms and Scoring Functions

Docking works in two main stages:

  • Sampling: The search algorithm explores the vast conformational space of the ligand within the defined binding site of the protein. It rotates and translates the ligand, while also exploring its rotatable bonds, to generate a multitude of possible binding poses.

  • Scoring: Each generated pose is evaluated by a scoring function, which is a mathematical model that estimates the binding affinity. The function considers factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. The poses are then ranked, with the top-ranked pose representing the most probable binding mode.

Overall In Silico Workflow

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Analysis & Energetics PDB Protein Structure (PDB) PDB_Prep Protein Preparation (Clean, Add H, Minimize) PDB->PDB_Prep Ligand Ligand Structure (2D) Ligand_Prep Ligand Preparation (3D, Charges, Minimize) Ligand->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Pose Best Binding Pose(s) Docking->Pose Scoring & Ranking MD_Setup MD System Setup (Solvate, Ionize) Pose->MD_Setup MD_Sim MD Simulation (Equilibration, Production) MD_Setup->MD_Sim Trajectory Atomic Trajectory MD_Sim->Trajectory MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Trajectory->MD_Analysis BFE Binding Free Energy (MM/PBSA, MM/GBSA) Trajectory->BFE

Caption: High-level overview of the computational workflow.

Protocol: Performing Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source program for molecular docking.

Tools: AutoDockTools (ADT) for system preparation, AutoDock Vina for the docking calculation.

Methodology:

  • Prepare Receptor:

    • Load the prepared protein (protein.pdb) into ADT.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor in the required pdbqt format (protein.pdbqt).

  • Prepare Ligand:

    • Load the prepared ligand (ligand.mol2 or ligand.pdb) into ADT.

    • Detect the ligand's rotatable bonds.

    • Save the prepared ligand in the pdbqt format (ligand.pdbqt).

  • Define the Grid Box:

    • The grid box defines the search space for the docking algorithm. It should be centered on the known or predicted binding site and be large enough to encompass the entire site plus some surrounding area to allow the ligand to rotate freely.

    • In ADT, use the Grid Box tool to visually position and size the box. Note the coordinates of the center and the dimensions (x, y, z) of the box.

  • Create Configuration File:

    • Create a text file named conf.txt.

    • Specify the input files and grid box parameters:

  • Run Vina:

    • Execute the docking from the command line: vina --config conf.txt --log vina_log.txt

  • Analyze Results:

    • Vina will output a all_poses.pdbqt file containing the docked poses, ranked by their predicted binding affinity (in kcal/mol).

    • The vina_log.txt file contains the affinity scores for each pose.

Interpreting Docking Results

A low (i.e., more negative) binding affinity score suggests a more favorable interaction. However, the score alone is insufficient for validation.

  • Pose Clustering: The top-ranked poses should be visually inspected. A successful docking run often produces a cluster of low-energy poses with a similar orientation, suggesting a well-defined binding minimum.

  • Interaction Analysis: Analyze the top pose for chemically sensible interactions. Look for:

    • Hydrogen Bonds: Are the H-bond donors and acceptors on the ligand interacting with complementary residues on the protein?

    • Ionic Interactions: Is the protonated diazepine nitrogen forming a salt bridge with an acidic residue (Asp, Glu)?

    • Hydrophobic Interactions: Are the non-polar parts of the ligand situated in hydrophobic pockets of the binding site?

    • Pi-stacking: If aromatic rings are present, are they interacting with aromatic residues (Phe, Tyr, Trp)?

A pose that satisfies these chemical and physical principles is a strong candidate for further investigation.

Section 4: Assessing Complex Stability: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations introduce temperature, pressure, and solvent to simulate the dynamic behavior of the protein-ligand complex over time. This allows for a much more rigorous assessment of the stability of the docked pose.

Beyond the Static Pose: The Importance of Dynamics

Proteins are not rigid entities. They are flexible molecules that undergo constant thermal fluctuations. An MD simulation can reveal:

  • Whether the docked ligand remains stably bound in the pocket or if it dissociates.

  • How the protein structure adapts to accommodate the ligand.

  • The stability of key protein-ligand interactions (e.g., hydrogen bonds) over time.

  • The role of water molecules in mediating binding.

Molecular Dynamics Simulation Workflow

G start Start: Docked Protein-Ligand Complex topology 1. Generate Topology (Force Field Parameters) start->topology box 2. Define Simulation Box topology->box solvate 3. Solvate with Water box->solvate ions 4. Add Ions (Neutralize System) solvate->ions em 5. Energy Minimization ions->em equil 6. Equilibration (NVT & NPT) em->equil Relieve clashes prod 7. Production MD Run equil->prod Stabilize T & P analysis 8. Trajectory Analysis prod->analysis

Caption: Step-by-step process of setting up and running an MD simulation.

Protocol: Setting up and Running an MD Simulation using GROMACS

GROMACS is a high-performance, open-source MD simulation package. This protocol assumes the use of the CHARMM36 force field for the protein and the CGenFF (CHARMM General Force Field) for the ligand.

Tools: GROMACS suite, CGenFF server for ligand parameterization.

Methodology:

  • Ligand Parameterization:

    • The standard protein force fields do not contain parameters for novel ligands.

    • Submit the prepared ligand (ligand.mol2) to the CGenFF server.

    • The server will return a topology file (ligand.str or ligand.prm) containing the necessary parameters. Note any penalties; high penalties may indicate a need for further refinement.

  • System Preparation (GROMACS):

    • pdb2gmx: Generate the protein topology using the CHARMM36 force field.

    • Merge Coordinates: Combine the coordinate files of the protein and the parameterized ligand into a single complex PDB file.

    • Merge Topologies: Manually edit the main topology file to include the ligand's parameters.

    • editconf: Define a simulation box (e.g., a cubic box with 1.0 nm distance between the complex and the box edge).

    • solvate: Fill the box with water molecules (e.g., TIP3P water model).

    • genion: Add ions (e.g., Na+ or Cl-) to neutralize the system's total charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Simulation Stages:

    • Energy Minimization: Run a steeplechase descent minimization to remove steric clashes in the solvated system.

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Use position restraints on the protein and ligand to allow the solvent to equilibrate around them. Run for ~100-200 ps.

    • NPT Equilibration: Adjust the pressure to the target pressure (e.g., 1 bar) while keeping the temperature constant (NPT ensemble). This ensures the correct density of the system. Run for ~200-500 ps.

    • Production MD: Release the position restraints and run the simulation for a desired length of time (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Key MD Analyses

After the simulation is complete, the trajectory must be analyzed to extract meaningful information.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, plateauing RMSD for both the protein and the ligand suggests the complex has reached equilibrium and the ligand is stably bound.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. High RMSF values in the binding site can indicate flexible loops that are adapting to the ligand.

  • Hydrogen Bond Analysis: Track the formation and breakage of specific hydrogen bonds between the protein and ligand over the course of the simulation. A high occupancy (>50%) indicates a stable and important interaction.

Analysis Metric Indication of Stable Binding Indication of Unstable Binding
Ligand RMSD Plateaus at a low value (< 3 Å) after initial equilibration.Continuously increases or shows large fluctuations.
Protein RMSD Plateaus, indicating the overall fold is stable.Significant drifts or large fluctuations.
Key H-Bonds Consistently present throughout the simulation (high occupancy).Frequently break and do not reform.

Section 5: Quantifying Binding Affinity: Free Energy Calculations

While docking scores provide a rapid ranking, and MD simulations assess stability, more advanced methods are needed to compute the binding free energy, which is more directly comparable to experimental data like Ki or IC50.

An Overview of End-Point Methods: MM/PBSA and MM/GBSA

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its cousin MM/GBSA are popular methods for estimating binding free energy from MD trajectories. They calculate the energy of the complex, the free protein, and the free ligand, and then determine the difference.

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

Each term is composed of:

  • MM: Molecular mechanics energy (bonds, angles, electrostatics, van der Waals).

  • PB/GB: Polar solvation energy, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

  • SA: Non-polar solvation energy, estimated from the solvent-accessible surface area (SASA).

Protocol: Calculating Binding Free Energy with g_mmpbsa

The g_mmpbsa tool is a popular and user-friendly implementation for calculating MM/PBSA and MM/GBSA energies from GROMACS trajectories.

Tools: GROMACS trajectory files, g_mmpbsa package.

Methodology:

  • Prepare Input Files: You will need the production MD trajectory, a file containing the system's topology, and an index file that defines three groups: the protein, the ligand, and the complex.

  • Run g_mmpbsa: Execute the calculation using a command that specifies the method (MM/PBSA or MM/GBSA), the input files, and the trajectory frames to analyze (e.g., the stable, equilibrated portion of the simulation).

    The -decomp flag performs a per-residue energy decomposition, which is highly valuable.

  • Analyze the Output: The tool will output the final estimated ΔG_bind and its components (van der Waals, electrostatic, polar solvation, etc.). The decomposition analysis will show which protein residues contribute most favorably or unfavorably to the binding energy.

Data Interpretation: Correlating Calculated Energies with Binding Stability
  • Favorable Contributions: A negative ΔG_bind indicates favorable binding. Key contributors are typically favorable van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) energies.

  • Unfavorable Contributions: The polar solvation energy (ΔG_pol) is almost always unfavorable because the polar groups of the ligand and protein must be desolvated to form the complex.

  • Decomposition Analysis: By examining the per-residue energy contributions, you can identify the "hotspot" residues that are critical for binding. This information is invaluable for guiding future ligand optimization (e.g., modifying a part of the ligand to interact more strongly with a key hotspot residue).

Section 6: Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage computational workflow for characterizing the binding of this compound to a hypothetical protein target. By progressing from static docking to dynamic simulation and finally to energetic calculations, a researcher can build a comprehensive, atom-level model of the binding event.

The results from this in silico pipeline—the predicted binding pose, the key interacting residues, and the estimated binding affinity—provide a strong foundation for experimental validation. Future work should focus on:

  • Site-Directed Mutagenesis: Experimentally mutating the predicted "hotspot" residues and measuring the change in binding affinity to validate the computational model.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the ligand to confirm that the computationally identified interactions are indeed driving biological activity.

By integrating robust computational modeling with targeted experimental work, the drug discovery process can be significantly accelerated, leading to the faster development of novel therapeutics.

Section 7: References

  • Mishra, R., & Singh, A. (2024). The importance of in-silico studies in drug discovery. Hepatoma Communications. [Link]

  • PatSnap. (2023). What is in silico drug discovery? PatSnap Synapse. [Link]

  • OpenOChem Learn. (n.d.). Privileged Structures. OpenOChem Learn. [Link]

  • Durdagi, S., et al. (2020). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Pharmaceuticals. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged structures: an update. Current Opinion in Chemical Biology. [Link]

  • Proclinical. (2021). Evaluating the Impact of In Silico Modelling: Drug Development and Clinical Research. Proclinical. [Link]

  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]

  • Valera, C., et al. (2020). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Coleman, P. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem. [Link]

  • Saini, M., & Kumar, A. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

Sources

The Emerging Therapeutic Potential of 1-Acyl-1,4-Diazepane Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Medicinal Chemistry

The seven-membered 1,4-diazepane ring system is a cornerstone in the design of novel therapeutics, recognized for its conformational flexibility and ability to present substituents in a well-defined three-dimensional space.[1][2] This "privileged scaffold" has been successfully incorporated into a multitude of biologically active agents, demonstrating a broad spectrum of activities including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2] The derivatization at the N1 and N4 positions of the diazepane ring allows for the fine-tuning of physicochemical properties and target engagement. Acylation of the N1 position, in particular, introduces a key interaction point and modulates the overall electronic and steric profile of the molecule. This guide focuses on 1-acyl-1,4-diazepane derivatives, with a special emphasis on analogs bearing heterocyclic carbonyl moieties, such as the 1-(tetrahydrofuran-2-ylcarbonyl) group, and explores their synthesis, structure-activity relationships, and therapeutic promise.

Core Synthesis Strategies for 1-Acyl-1,4-Diazepane Analogs

The synthesis of 1-acyl-1,4-diazepane derivatives typically commences with the construction of the core diazepane ring, followed by selective acylation. A common and versatile approach involves the reaction of a suitable N-protected 1,4-diazepane with a carboxylic acid or its activated form (e.g., an acyl chloride).

General Synthetic Workflow

A representative synthetic pathway to 1-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is outlined below. This multi-step process begins with a commercially available or readily synthesized N-protected 1,4-diazepane, which is then acylated, followed by deprotection to yield the final product or an intermediate for further derivatization at the N4 position.

Synthetic Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection cluster_2 Step 3 (Optional): N4-Alkylation/Acylation A N-Boc-1,4-diazepane D 1-(Tetrahydrofuran-2-ylcarbonyl)-4-Boc-1,4-diazepane A->D Base (e.g., DIPEA) Solvent (e.g., DMF) B Tetrahydrofuran-2-carboxylic acid B->D C Coupling Agent (e.g., EDCI, HOBt) C->D F This compound D->F E Acidic Conditions (e.g., TFA in DCM) E->F H Final N4-Substituted Analog F->H G R-X (Alkyl or Acyl Halide) G->H Base (e.g., K2CO3) Solvent (e.g., ACN)

Caption: General synthetic workflow for 1-acyl-1,4-diazepane derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of the title compound, which can be adapted for various analogs by substituting the carboxylic acid and the N4-derivatizing agent.

Part 1: Synthesis of tert-butyl 4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane-1-carboxylate

  • Reagent Preparation: To a solution of N-Boc-1,4-diazepane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add tetrahydrofuran-2-carboxylic acid (1.1 eq).

  • Coupling Agent Addition: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Synthesis of this compound

  • Deprotection: Dissolve the purified product from Part 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA v/v).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Isolation: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the title compound.

Structure-Activity Relationships (SAR) and the Influence of the Acyl Moiety

While specific SAR data for this compound is not extensively published, we can infer potential relationships based on broader studies of 1-acyl-1,4-diazepane and related heterocyclic scaffolds.[3][4] The nature of the acyl group at the N1 position and substituents at the N4 position are critical determinants of biological activity.

Moiety/SubstituentPositionGeneral SAR ObservationsPotential Impact of Tetrahydrofuran-2-carbonyl
Acyl Group N1The size, lipophilicity, and hydrogen bonding capacity of the acyl group significantly influence target binding and pharmacokinetic properties.[5]The tetrahydrofuran ring introduces a polar ether oxygen, which can act as a hydrogen bond acceptor. Its stereochemistry at the 2-position can also be crucial for chiral recognition at the target binding site.
Substituent N4Large, aromatic, or heterocyclic substituents at N4 are often crucial for high-affinity binding to various targets, such as GPCRs or enzymes.[6]Derivatization at the N4 position of the this compound scaffold would allow for the exploration of a wide chemical space to optimize target affinity and selectivity.
Diazepane Ring CoreConformationally constrained analogs or those with substituents on the diazepane ring can enhance potency and selectivity.[7]The inherent flexibility of the diazepane ring, influenced by the N1-acyl group, allows it to adopt various conformations to fit different binding pockets.

The introduction of a heterocyclic acyl group like tetrahydrofuran-2-carbonyl can impart unique properties. The ether oxygen can engage in hydrogen bonding, and the chiral center at the point of attachment allows for stereospecific interactions. The overall physicochemical properties, such as solubility and membrane permeability, will also be influenced by this moiety.

Potential Biological Targets and Therapeutic Applications

Derivatives of the 1,4-diazepane scaffold have been investigated for a wide array of biological targets.[2] These include:

  • G-Protein Coupled Receptors (GPCRs): The conformational flexibility of the diazepane ring makes it an ideal scaffold for targeting GPCRs.

  • Enzymes: 1,4-diazepane derivatives have shown inhibitory activity against enzymes such as Factor Xa and human kallikrein 7.[3][5]

  • Ion Channels: Certain analogs have been explored for their effects on ion channel function.

The specific profile of this compound analogs would depend on the nature of the substituent at the N4 position. For instance, incorporating moieties known to interact with specific targets, in combination with the tetrahydrofuran-2-carbonyl group, could lead to novel inhibitors with unique properties.

Hypothesized Signaling Pathway Involvement

Given the prevalence of 1,4-diazepane derivatives as CNS agents, a potential target class could be neurotransmitter receptors. For example, if designed to target a specific GPCR, these compounds could modulate downstream signaling cascades, such as the adenylyl cyclase or phospholipase C pathways.

GPCR Signaling Pathway Ligand 1-Acyl-1,4-diazepane Analog GPCR GPCR Target Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Caption: Hypothesized GPCR signaling pathway modulation.

In Vitro Biological Evaluation: A Protocol for Target Engagement

To assess the biological activity of newly synthesized 1-acyl-1,4-diazepane derivatives, a primary binding assay is a crucial first step.

Protocol: Radioligand Binding Assay for a GPCR Target

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific GPCR.

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR from a stable cell line or tissue source.

  • Assay Buffer: Prepare a suitable assay buffer containing protease inhibitors.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand specific for the target receptor, and varying concentrations of the test compound (1-acyl-1,4-diazepane derivative).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Challenges and Future Directions

The development of 1-acyl-1,4-diazepane derivatives, while promising, is not without its challenges. Key areas for future investigation include:

  • Stereoselective Synthesis: For analogs with chiral centers, such as the 1-(tetrahydrofuran-2-ylcarbonyl) moiety, developing efficient stereoselective synthetic routes is crucial to evaluate the activity of individual enantiomers.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is necessary to identify candidates with suitable drug-like properties.

  • Target Identification: For novel derivatives with interesting phenotypic effects, target deconvolution studies will be essential to elucidate their mechanism of action.

References

  • Rao, K. S., Rao, K. N., Chavan, B., Muralikrishna, P., & Jayashree, A. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • Murafuji, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5272-5276. [Link]

  • Koshio, H., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-91. [Link]

  • Rashid, M. A., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Micale, N., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1596-1601. [Link]

  • Gelin, M. F., et al. (1990). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 38(1), 71-8. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]

  • Sternbach, L. H. (1971). 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. Angewandte Chemie International Edition in English, 10(1), 34-43. [Link]

Sources

Methodological & Application

Experimental protocol for 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a functionalized diamine scaffold of interest in medicinal chemistry and drug development. The 1,4-diazepane core is a privileged structure found in numerous biologically active compounds.[1] This protocol details a robust two-step synthetic route commencing with the selective N-acylation of a mono-protected 1,4-diazepane derivative, followed by a straightforward deprotection to yield the target compound. The methodology is designed for high reproducibility and scalability, emphasizing mechanistic rationale, safety, and thorough product characterization. It is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction and Mechanistic Rationale

The synthesis of N-acylated diazepanes is a cornerstone transformation in the development of novel therapeutics, particularly for central nervous system disorders and as receptor ligands.[2][3] The target molecule, this compound, is constructed via a standard amide bond formation. The primary challenge in acylating 1,4-diazepane is achieving mono-substitution, as the molecule possesses two nucleophilic secondary amine sites. Direct acylation often leads to a mixture of mono-acylated, di-acylated, and unreacted starting material, complicating purification.

To circumvent this, this protocol employs a protecting group strategy, a common and effective approach in organic synthesis.[2] We utilize commercially available tert-butyl 1,4-diazepane-1-carboxylate (N-Boc-1,4-diazepane), where one of the nitrogen atoms is temporarily rendered unreactive by the bulky tert-butyloxycarbonyl (Boc) group. This ensures that the acylation occurs selectively at the unprotected N4 position.

The synthesis proceeds in two key stages:

  • Amide Coupling: Tetrahydrofuran-2-carboxylic acid is activated and coupled with N-Boc-1,4-diazepane. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using a direct amide coupling agent. This protocol details the use of an acyl chloride for its high reactivity and straightforward execution.[4]

  • Deprotection: The Boc protecting group is efficiently removed from the successfully acylated intermediate under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the final product.[2][5]

This strategic approach ensures high selectivity, simplifies purification, and delivers the target compound with a high degree of purity.

Reaction Scheme

Step 1: Acyl Chloride Formation (Conceptual Image) (Tetrahydrofuran-2-carboxylic acid reacts with Thionyl Chloride to form Tetrahydrofuran-2-carbonyl chloride)

Step 2: Selective Acylation (Conceptual Image) (Tetrahydrofuran-2-carbonyl chloride reacts with N-Boc-1,4-diazepane)

Step 3: Deprotection (Conceptual Image) (The product from Step 2 is treated with TFA to yield the final product)

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMW ( g/mol )SupplierNotes
Tetrahydrofuran-2-carboxylic acid16874-33-2C₅H₈O₃116.12Sigma-Aldrich
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97Sigma-AldrichCorrosive, reacts violently with water.
N-Boc-1,4-diazepane112275-50-0C₁₀H₂₀N₂O₂200.28Combi-Blocks
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Fisher ScientificUse under inert atmosphere.
Triethylamine (Et₃N), anhydrous121-44-8C₆H₁₅N101.19Sigma-AldrichCorrosive, flammable.
Trifluoroacetic acid (TFA)76-05-1C₂HF₃O₂114.02Sigma-AldrichHighly corrosive.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Fisher ScientificAqueous solution.
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9MgSO₄120.37Fisher Scientific
Diethyl ether (Et₂O)60-29-7C₄H₁₀O74.12Fisher Scientific
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Glass syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR spectrometer, Mass spectrometer (for characterization)

Experimental Protocol

Part A: Synthesis of tert-butyl 4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane-1-carboxylate
  • Preparation of Tetrahydrofuran-2-carbonyl chloride:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tetrahydrofuran-2-carboxylic acid (1.16 g, 10.0 mmol, 1.0 equiv).

    • Under a fume hood, carefully add thionyl chloride (1.1 mL, 15.0 mmol, 1.5 equiv) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure appropriate trapping for acidic vapors). The resulting crude tetrahydrofuran-2-carbonyl chloride is a light-yellow oil and is used immediately in the next step without further purification.

  • Acylation of N-Boc-1,4-diazepane:

    • In a separate 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-1,4-diazepane (2.00 g, 10.0 mmol, 1.0 equiv) and anhydrous triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) in 40 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Dissolve the crude tetrahydrofuran-2-carbonyl chloride from the previous step in 10 mL of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred diazepane solution at 0 °C over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl (aq), 20 mL of saturated NaHCO₃ (aq), and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 30-50% Ethyl Acetate in Hexanes) to afford tert-butyl 4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane-1-carboxylate as a colorless oil or white solid.

Part B: Synthesis of this compound
  • Boc Group Deprotection:

    • Dissolve the purified product from Part A (e.g., 2.4 g, 8.0 mmol) in 20 mL of DCM in a 50 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (6.2 mL, 80.0 mmol, 10 equiv) dropwise.

    • Remove the ice bath and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Isolation of the Final Product:

    • Remove the DCM and excess TFA under reduced pressure. Caution: The residue is acidic.

    • Dissolve the resulting residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its trifluoroacetate salt.

    • Filter the solid and wash with cold diethyl ether.

    • To obtain the free base, dissolve the salt in water and basify to pH > 10 with 2 M NaOH or by adding solid K₂CO₃.

    • Extract the aqueous layer multiple times with DCM (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, This compound , as an oil or a low-melting solid.

Data Summary and Characterization

Quantitative Data
CompoundMW ( g/mol )Molar Eq.Amount UsedExpected ProductExpected Yield
THF-2-COOH116.121.01.16 g--
N-Boc-1,4-diazepane200.281.02.00 g--
Boc-protected intermediate298.39--2.98 g (100%)75-85%
Final Product198.26--1.98 g (100%)85-95% (from intermediate)
Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the tetrahydrofuran ring protons (approx. δ 1.8-2.2 ppm, 3.8-4.0 ppm, 4.5-4.7 ppm) and the diazepane ring protons (approx. δ 1.7-1.9 ppm, 2.7-3.0 ppm, 3.5-3.8 ppm). One NH proton signal will be present.

  • ¹³C NMR (101 MHz, CDCl₃): A carbonyl peak (approx. δ 172-175 ppm) and distinct signals for the carbons of the tetrahydrofuran and diazepane rings.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₈N₂O₂ [M+H]⁺: 199.1441; found: 199.1445.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care.

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Avoid inhalation and skin contact.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize exposure.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Procedures THF_COOH Tetrahydrofuran-2- carboxylic acid Step1 Step A1: Acyl Chloride Formation (60 °C, 2h) THF_COOH->Step1 Boc_Diazepane N-Boc-1,4-diazepane Step2 Step A2: Acylation (0 °C to RT, 12h) Boc_Diazepane->Step2 SOCl2 SOCl₂ SOCl2->Step1 DCM_Et3N DCM, Et₃N DCM_Et3N->Step2 TFA TFA, DCM Step3 Step B1: Deprotection (0 °C to RT, 2-4h) TFA->Step3 AcylChloride Crude Tetrahydrofuran-2- carbonyl chloride AcylChloride->Step2 ProtectedProduct Boc-Protected Intermediate (tert-butyl 4-(tetrahydrofuran-2-ylcarbonyl) -1,4-diazepane-1-carboxylate) ProtectedProduct->Step3 FinalProduct Final Product 1-(Tetrahydrofuran-2-ylcarbonyl) -1,4-diazepane Step1->AcylChloride Crude Workup1 Aqueous Workup & Purification Step2->Workup1 Reaction Mixture Workup1->ProtectedProduct Purified Workup2 Solvent Removal, Neutralization & Extraction Step3->Workup2 Crude Salt Workup2->FinalProduct Purified Free Base

Caption: Synthetic workflow for the two-step synthesis of the target compound.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Dal Piaz, V., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651–656. Available at: [Link]

  • Kaur, R., & Kishore, D. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. Retrieved January 17, 2026, from [Link]

  • Anisimova, N. A., et al. (2017). Acyl derivatives of 2,3,6,7-tetrahydro-1,4-diazepines: synthesis, structure, and tautomeric transformations. Russian Journal of General Chemistry, 87(11), 2735–2743.
  • Anisimova, N. A., et al. (2017). Acyl derivatives of 2,3,6,7-tetrahydro-1,4-diazepines: synthesis, structure, and tautomeric transformations. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Mekhalfia, A., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 18(1), 1233–1246. Available at: [Link]

  • Yoshida, K., et al. (2015). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 20(12), 21364–21377. Available at: [Link]

  • 1,4‐Diazepane Ring‐Based Systems. (2021). ResearchGate. Available at: [Link]

  • Semple, G., et al. (2000). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 10(20), 2305-2309. Available at: [Link]

  • Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. (2009). ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). PubMed. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Royal Society of Chemistry. Available at: [Link]

  • Lebreton, J. (n.d.). Amide Bond Formation beyond the Peptide Synthesis. Atlanchim Pharma. Retrieved January 17, 2026, from [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(11), 2842–2850. Available at: [Link]

  • A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. (2017). ResearchGate. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Characterization of Novel GPCR Agonist 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide details the application of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane, hereafter designated as Compound X. This document is intended for researchers, scientists, and drug development professionals. The biological target and mechanism of action described herein are presented as a hypothetical model to guide the experimental design and demonstrate the utility of various cell-based assays. The protocols provided are based on established methodologies and should be adapted as necessary for specific experimental contexts.

Introduction: A Hypothetical Framework for Compound X

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antipsychotic, anxiolytic, and anticancer effects.[1][2][3] This application note focuses on a novel derivative, Compound X, which has been hypothesized to act as a potent and selective agonist for "Receptor Y," a novel G-protein coupled receptor (GPCR).

Hypothetical Target: Receptor Y is a Gq-coupled GPCR predominantly overexpressed in a variety of aggressive solid tumors. Its activation is postulated to initiate downstream signaling cascades that promote cancer cell proliferation and metastasis. Understanding the interaction of novel ligands like Compound X with Receptor Y is crucial for evaluating its therapeutic potential.

Postulated Mechanism of Action: As a Gq-coupled GPCR agonist, Compound X is expected to bind to Receptor Y and trigger a conformational change.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This cascade is hypothesized to culminate in the activation of the mitogen-activated protein kinase (MAPK) pathway, a key regulator of cell growth and migration.[6]

This guide provides a comprehensive suite of cell-based assays to:

  • Determine the cytotoxic profile of Compound X.

  • Confirm its agonistic activity at Receptor Y by measuring second messenger mobilization.

  • Evaluate its functional impact on cancer cell proliferation and migration.

  • Investigate its effect on the downstream MAPK signaling pathway.

Part 1: Initial Characterization - Cytotoxicity and Viability

Before assessing the functional activity of Compound X, it is essential to determine its intrinsic effect on cell viability. This ensures that subsequent functional readouts are not confounded by cytotoxicity. The MTT assay is a reliable colorimetric method for this purpose, measuring the metabolic activity of cells, which is proportional to the number of viable cells.[1][2]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the concentration range at which Compound X exhibits cytotoxic effects on a selected cancer cell line (e.g., one known to endogenously express Receptor Y or engineered to do so).

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound X (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS).[3][7]

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted Compound X solutions. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[1][3]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[1][2]

Data Analysis: Calculate the percentage of cell viability for each concentration of Compound X relative to the vehicle control. Plot the percentage of viability against the log concentration of Compound X to determine the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterDescription
Seeding Density 5,000-10,000 cells/well
Compound X Conc. e.g., 0.01 µM to 100 µM
Incubation Time 24, 48, 72 hours
MTT Incubation 2-4 hours
Absorbance λ 570 nm (reference > 650 nm)

Part 2: Functional Characterization - Receptor Agonism

To confirm that Compound X acts as an agonist for the Gq-coupled Receptor Y, we will measure the mobilization of intracellular calcium, a key second messenger in this pathway.[5][8]

Protocol 2: Calcium Flux Assay

This assay utilizes a calcium-sensitive fluorescent dye that is loaded into the cells. An increase in intracellular calcium upon receptor activation leads to a measurable increase in fluorescence intensity.[9]

Materials:

  • HEK293 cells stably expressing Receptor Y

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM)

  • Probenecid (anion transport inhibitor, often required for dye retention).[8]

  • Compound X

  • Known agonist for Receptor Y (positive control)

  • Receptor antagonist (optional, for specificity)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).[8]

Procedure:

  • Cell Seeding: Seed the Receptor Y-expressing cells into the black, clear-bottom plates at a density that will form a confluent monolayer on the day of the assay.[8] Incubate overnight.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid. Remove the culture medium and add 100 µL of the dye solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[8]

  • Compound Plate Preparation: In a separate plate, prepare 5X concentrations of Compound X and controls in assay buffer.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence over time. Establish a stable baseline reading for 10-20 seconds.

  • Compound Addition: The instrument will then automatically add the compounds from the compound plate to the cell plate.

  • Kinetic Reading: Continue to record the fluorescence intensity for 2-3 minutes to capture the transient calcium signal.[10]

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of Compound X to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CompoundX Compound X (Agonist) ReceptorY Receptor Y (GPCR) CompoundX->ReceptorY Binds Gq Gq Protein ReceptorY->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates MAPK MAPK Pathway Ca_ER->MAPK -> PKC->MAPK ->

Caption: Hypothesized Gq signaling pathway activated by Compound X.

Part 3: Phenotypic Assays - Cell Migration

Based on the hypothesis that Receptor Y activation promotes metastasis, we will evaluate the effect of Compound X on cell migration using two complementary methods: the wound healing (scratch) assay and the Transwell migration assay.

Protocol 3A: Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration.[11]

Materials:

  • Cancer cell line of interest

  • 24-well or 48-well plates

  • Sterile 200 µL pipette tip or a dedicated scratch tool.[11]

  • Culture medium with low serum (e.g., 1% FBS) to minimize proliferation

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a plate to create a confluent monolayer.

  • Create Wound: Once confluent, gently create a straight scratch across the center of the monolayer with a sterile pipette tip.[11]

  • Wash: Wash the wells with PBS to remove dislodged cells and debris.

  • Treatment: Add low-serum medium containing different concentrations of Compound X (below its cytotoxic threshold) or controls.

  • Imaging: Immediately capture an image of the scratch (Time 0). Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.

  • Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Protocol 3B: Transwell Migration Assay

This assay, also known as a Boyden chamber assay, measures the chemotactic response of individual cells moving through a porous membrane towards a chemoattractant.[12][13][14]

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS or Compound X)

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.1% Crystal Violet).[15]

Procedure:

  • Rehydrate Inserts: Rehydrate the Transwell insert membranes with serum-free medium.

  • Add Chemoattractant: Add medium containing the chemoattractant (e.g., Compound X) to the lower chamber of the 24-well plate.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell insert.[16]

  • Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 12-24 hours), which should be optimized for the cell type.[15]

  • Remove Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[13]

  • Fix and Stain: Fix the migrated cells on the lower surface of the membrane with methanol, then stain with Crystal Violet.[15]

  • Imaging and Quantification: Wash the inserts to remove excess stain. Allow to dry and count the stained cells in several microscopic fields. Alternatively, the dye can be eluted and quantified by measuring its absorbance.[15]

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation CellCulture Cell Line Culture (Receptor Y+) Cytotoxicity Protocol 1: MTT Assay (Determine IC50) CellCulture->Cytotoxicity CompoundPrep Prepare Compound X Stock & Dilutions CompoundPrep->Cytotoxicity Functional Protocol 2: Calcium Flux (Confirm Agonism, EC50) Cytotoxicity->Functional Use non-toxic conc. Phenotypic Protocol 3: Migration Assays (Wound Healing & Transwell) Functional->Phenotypic Confirm activity Mechanistic Protocol 4: Western Blot (MAPK Pathway) Phenotypic->Mechanistic Investigate mechanism DataAnalysis Dose-Response Curves Image Analysis Band Densitometry Mechanistic->DataAnalysis Conclusion Characterize Compound X Profile: Potency, Efficacy, Functional Effects DataAnalysis->Conclusion

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Evaluation of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Forward

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is intended for researchers, scientists, and drug development professionals embarking on the in vivo characterization of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. While preclinical data on this specific molecule is emerging, the protocols and methodologies outlined herein are built upon established principles of in vivo research for small molecules. This document provides a comprehensive framework for conducting rigorous, reproducible, and insightful animal studies, from initial formulation to pharmacokinetic and pharmacodynamic assessments. Our objective is to empower researchers with the foundational knowledge and practical steps required to effectively evaluate the therapeutic potential of this and similar compounds in relevant disease models.

Introduction to this compound: A Hypothetical Therapeutic Candidate

This compound is a novel small molecule featuring a diazepane core, a scaffold known to be present in various biologically active compounds.[1][2] The incorporation of a tetrahydrofuran carbonyl moiety suggests potential for unique interactions with biological targets. While the specific mechanism of action for this compound is under investigation, its structural motifs hint at possible applications in neuroscience. The 1,4-diazepine core is a privileged structure in medicinal chemistry, with derivatives showing activity as antipsychotics, anxiolytics, and anticonvulsants.[1][2] Furthermore, ligands targeting sigma receptors, which are implicated in neurodegenerative disorders, have been synthesized using a 1,4-diazepane scaffold.[3]

Given this background, a primary research application for this compound is in the investigation of neurological disorders.[4][5] In vivo studies are a critical and often indispensable step to bridge the gap between in vitro findings and clinical potential, providing vital information on a compound's behavior within a complex biological system.[6] This guide will focus on the foundational in vivo studies necessary to characterize its profile: formulation, administration, and basic pharmacokinetic/pharmacodynamic (PK/PD) analysis.

Formulation Development for In Vivo Administration

The selection of an appropriate vehicle is a critical first step in any in vivo study, as it can significantly impact the compound's solubility, stability, and bioavailability.[7][8] For early-stage preclinical studies, the goal is to develop a safe and effective formulation that allows for consistent administration.[9]

Vehicle Selection and Screening

For a novel compound like this compound, solubility is often unknown. Therefore, a tiered screening approach is recommended.

Table 1: Recommended Vehicle Screening Cascade

TierVehicle CompositionRoute SuitabilityRationale
10.9% SalineIV, POIsotonic and physiologically compatible. The first choice for water-soluble compounds.
25% Dextrose in Water (D5W)IV, POAn alternative aqueous vehicle.
30.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in waterPOSuspension for poorly water-soluble compounds intended for oral administration.[10]
420% Solutol HS 15 in waterIV, POSolubilizing agent for poorly soluble compounds.
510% DMSO / 40% PEG 400 / 50% SalineIVA common co-solvent system for intravenous administration of hydrophobic compounds.[7]
620% N,N-Dimethylacetamide (DMA) / 40% Propylene glycol (PG) / 40% Polyethylene Glycol (PEG-400) (DPP)IVA vehicle designed for poorly soluble new chemical entities for intravenous screening.[11]

IV: Intravenous, PO: Per os (Oral)

Protocol: Preparation of an Oral Suspension (0.5% Methylcellulose)

This protocol is suitable for administering the compound as a suspension via oral gavage.

Materials:

  • This compound powder

  • Methylcellulose (low viscosity)

  • Sterile water for injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile glass beaker

  • Graduated cylinder

Procedure:

  • Calculate Required Amounts: Determine the total volume of suspension needed based on the number of animals and the desired dose volume (e.g., 10 mL/kg for rats).[12][13]

  • Prepare the Vehicle: Weigh out the appropriate amount of methylcellulose to make a 0.5% (w/v) solution. Slowly add the methylcellulose to the sterile water while stirring vigorously to prevent clumping. Continue to stir until fully dissolved.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Create a Paste: Place the weighed compound into a mortar. Add a small amount of the 0.5% methylcellulose vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper dispersion.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a sterile beaker with a magnetic stir bar.

  • Homogenize: Stir the suspension on a stir plate for at least 30 minutes before dosing to ensure homogeneity. Continue to stir throughout the dosing procedure.

In Vivo Administration Protocols

The choice of administration route depends on the study's objectives. Intravenous (IV) administration is often used to determine fundamental pharmacokinetic parameters, while oral (PO) administration is common for evaluating potential therapeutic applications.[9]

Protocol: Oral Gavage in Rats

Oral gavage ensures that a precise dose is administered directly into the stomach.[14]

Materials:

  • Rat oral gavage needle (16-18 gauge, 2-3 inches long with a rounded tip).[15]

  • Appropriately sized syringe (e.g., 1-3 mL).

  • Prepared drug formulation.

  • Weigh scale.

Procedure:

  • Animal Handling: Accustom the animals to handling before the procedure to minimize stress.[16]

  • Dose Calculation: Weigh the rat immediately before dosing to calculate the exact volume to be administered (typically 5-20 ml/kg).[13][15]

  • Restraint: Restrain the rat firmly but gently, ensuring its body is in a vertical position to straighten the path to the esophagus.[14]

  • Needle Insertion: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[13] Insert the needle into the mouth, slightly to one side, and advance it gently over the tongue.[13]

  • Passage into Esophagus: The animal should swallow as the needle enters the pharynx, allowing it to slide easily into the esophagus.[14] Crucially, if any resistance is met, do not force the needle. [16] Withdraw and re-attempt.

  • Dose Administration: Once the needle is in place, administer the formulation slowly and steadily.[14]

  • Withdrawal: After administration, withdraw the needle smoothly in the same path it was inserted.[12]

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[12][15]

Protocol: Intravenous (IV) Injection in Mice (Lateral Tail Vein)

IV injection is a common technique for achieving rapid and complete systemic exposure.

Materials:

  • Mouse restrainer.

  • Heat lamp or heating pad.

  • Sterile syringes (e.g., 1 mL) with needles (27-30 gauge).[17]

  • Prepared sterile drug formulation.

  • 70% alcohol swabs.

  • Gauze.

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the required injection volume (typically 5-10 mL/kg).[17] Ensure the formulation is sterile and free of air bubbles.[17]

  • Vasodilation: Warm the mouse's tail using a heat lamp or by placing the cage on a heating pad to dilate the lateral tail veins, making them more visible and accessible.[17][18]

  • Restraint: Place the mouse in a suitable restrainer, exposing the tail.

  • Vein Identification: Gently wipe the tail with an alcohol swab. The two lateral tail veins should be visible on either side of the tail.[17]

  • Needle Insertion: Stabilize the tail with your non-dominant hand. With the needle bevel facing up, insert it into one of the lateral veins at a shallow angle (approximately 30 degrees), starting towards the distal end of the tail.[18][19]

  • Confirm Placement: If the needle is correctly placed, you may see a small flash of blood in the hub of the needle, and the vein will blanch as you begin to inject.[18] There should be no resistance.[17] If a subcutaneous bleb forms, the injection is unsuccessful; withdraw the needle and attempt a more proximal site.[18]

  • Injection: Inject the solution slowly and steadily.[19]

  • Post-Injection Care: After injecting the full volume, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[18][19] Monitor the animal for a few minutes before returning it to its cage.[18]

Designing a Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

PK/PD studies are essential for understanding the relationship between drug exposure and its pharmacological effect.[6][20]

Pharmacokinetic (PK) Study Design

A basic PK study aims to determine the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This typically involves administering the compound and collecting blood samples at various time points.

Experimental Workflow: PK Study

G cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis Dosing Administer Compound (IV and PO cohorts) Sampling Collect Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing Analysis Quantify Drug Concentration (LC-MS/MS) Processing->Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, T½) Analysis->PK_Params

Caption: Workflow for a typical in vivo pharmacokinetic study.

Table 2: Hypothetical Key Pharmacokinetic Parameters

ParameterDescriptionExample Value (PO)Example Value (IV)
Cmax Maximum observed plasma concentration.1500 ng/mL5000 ng/mL
Tmax Time to reach Cmax.1.0 h0.08 h
AUC (0-t) Area under the concentration-time curve from time 0 to the last time point.8500 ngh/mL9500 ngh/mL
T½ (half-life) Time required for the plasma concentration to decrease by half.4.5 h4.2 h
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation.89%N/A
Pharmacodynamic (PD) Study Design

PD studies measure the effect of the drug on the body.[20] In the context of a potential neurological agent, this could involve behavioral tests or biomarker analysis.[5]

Experimental Workflow: PD Study

G cluster_0 Phase 1: Disease Model cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment cluster_3 Phase 4: Analysis Model Induce Neurological Phenotype (e.g., chemical induction, genetic model) Treatment Administer Compound or Vehicle Model->Treatment Behavior Behavioral Testing (e.g., open field, elevated plus maze) Treatment->Behavior Biomarker Biomarker Analysis (e.g., tissue collection for qPCR, Western Blot) Treatment->Biomarker Correlation Correlate Dose/Exposure with Pharmacological Effect Behavior->Correlation Biomarker->Correlation

Caption: Workflow for a pharmacodynamic study in a disease model.

For a hypothetical neurological application, a relevant PD study might involve:

  • Model Selection: Utilizing an established animal model of anxiety or cognitive impairment.[21]

  • Dosing: Administering a range of doses of this compound.

  • Behavioral Readouts: Conducting tests like the elevated plus-maze or Morris water maze to assess anxiolytic or cognitive-enhancing effects, respectively.

  • Biomarker Analysis: At the end of the study, collecting brain tissue to measure changes in relevant biomarkers (e.g., expression of c-Fos as a marker of neuronal activity) via techniques like qPCR, Western Blot, or immunohistochemistry.[20]

By integrating PK and PD data, researchers can establish a dose-exposure-response relationship, which is fundamental for predicting therapeutic efficacy and safety.[22][23]

Conclusion

The successful in vivo evaluation of a novel compound such as this compound requires a methodical and rigorous approach. This guide provides the fundamental protocols and strategic considerations for formulation, administration, and initial PK/PD characterization. By adhering to these established methodologies, researchers can generate high-quality, reproducible data, paving the way for a deeper understanding of the compound's therapeutic potential and advancing the journey from laboratory discovery to potential clinical application.

References

  • Frontiers Research Topic. (n.d.). In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies.
  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Research and Innovation.
  • NIH. (n.d.). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies.
  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.
  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services.
  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models.
  • UBC Animal Care Committee. (2021). TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. Aniphy.
  • Institute of Laboratory Animal Science (LTK). (2022). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection.
  • FSU Office of Research. (2016). Oral Gavage in the Rat.
  • PubMed. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder.
  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats.
  • Research support. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections.
  • Direction des services vétérinaires. (2012). Administration and injection of substances in mice Number: AD-2 Scope.
  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat.
  • UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • Nuvisan. (n.d.). Unlock translational insights: In vivo biomarker analysis for drug discovery.
  • ResearchGate. (2025). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • Bentham Science Publishers. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
  • PubMed Central. (2023). A mechanistic assessment of the nature of pharmacodynamic drug-drug interaction in vivo and in vitro.
  • InsideScientific. (n.d.). Life Science News: In Vivo Research Approaches in the Study of Neurological Disease and Psychiatric Disorders.
  • PubMed. (n.d.). A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans.
  • ResearchGate. (2025). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat.
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (n.d.).
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems.
  • NIH. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • PubMed. (n.d.). Novel benzo[4][17]diazepin-2-one derivatives as endothelin receptor antagonists. Retrieved from

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.).
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).
  • PubMed Central. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
  • PubMed. (n.d.). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.
  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • PubChem. (n.d.). 1-(furan-3-carbonyl)-1,4-diazepane.

Sources

Application Notes and Protocols for High-Throughput Screening with 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Unlocking the Therapeutic Potential of Novel 1,4-Diazepane Analogs

Introduction: The Promise of the 1,4-Diazepane Scaffold in Drug Discovery

The 1,4-diazepane moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3] Derivatives of this seven-membered ring system have demonstrated a wide spectrum of therapeutic activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][3] This versatility underscores the potential of novel 1,4-diazepane analogs, such as 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane, as starting points for innovative drug discovery programs. High-throughput screening (HTS) provides a powerful platform for systematically evaluating large libraries of such compounds to identify promising "hits" for further development.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust HTS campaign for the discovery of novel therapeutics based on the 1,4-diazepane scaffold, using this compound (CAS: 63035-27-8) as a representative compound.[6][7]

Compound Profile: this compound

PropertyValueSource
CAS Number 63035-27-8[6]
Molecular Formula C10H18N2O2[6]
Molecular Weight 198.26 g/mol [6]
Purity >95%[6]

Due to the limited publicly available data on the specific biological activity of this compound, this guide will present a hypothetical, yet scientifically rigorous, HTS application targeting a plausible biological pathway for this class of compounds. Given the prevalence of 1,4-diazepane derivatives in neuroscience, we will focus on a hypothetical screen for inhibitors of a key enzyme implicated in neurodegenerative disease.

Conceptual HTS Workflow for Novel 1,4-Diazepane Analogs

The successful identification of bioactive compounds from a large chemical library requires a systematic and well-validated workflow.[8][9] The following diagram illustrates a typical HTS cascade, from initial screening to hit validation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Screen Single-Concentration Screen (e.g., 10 µM) Hit_Identification Initial Hit Identification (Z-score > 2) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Identification->Dose_Response Interference_Assay Assay Interference (e.g., fluorescence quenching) Dose_Response->Interference_Assay Confirmed Hits Orthogonal_Assay Orthogonal Assay (different detection method) Interference_Assay->Orthogonal_Assay Validated Hits Cell_Based_Assay Cell-Based Target Engagement Orthogonal_Assay->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox

Caption: A generalized HTS workflow from primary screening to lead optimization.

Application Protocol: A Hypothetical Kinase Inhibition Assay

This section details a protocol for a biochemical HTS assay designed to identify inhibitors of a hypothetical kinase, "Kinase-X," a putative target in neurodegenerative disorders. We will use this compound as our example "hit" compound.

I. Principle of the Assay

This is a fluorescence-based assay that measures the enzymatic activity of Kinase-X. The kinase phosphorylates a specific peptide substrate, and the amount of phosphorylated product is quantified using a fluorescent detection reagent. A decrease in the fluorescence signal indicates inhibition of Kinase-X activity.

II. Materials and Reagents
  • Compound Library: Small molecule library containing this compound and other analogs, typically dissolved in DMSO.[9]

  • Kinase-X: Purified, recombinant human Kinase-X enzyme.

  • Peptide Substrate: A specific peptide substrate for Kinase-X.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Detection Reagent: A commercial fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Positive Control: A known, potent inhibitor of Kinase-X (e.g., Staurosporine).

  • Negative Control: DMSO (vehicle).

  • Assay Plates: 384-well, low-volume, black, opaque plates.

  • Liquid Handling: Automated liquid handlers for dispensing reagents and compounds.

  • Plate Reader: A multi-mode plate reader capable of measuring fluorescence.

III. Step-by-Step HTS Protocol
  • Compound Plating:

    • Using an automated liquid handler, transfer 50 nL of each compound from the library source plates to the 384-well assay plates.[9]

    • For control wells, add 50 nL of the positive control or DMSO.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in assay buffer containing Kinase-X and the peptide substrate at their optimal concentrations (determined during assay development).

    • Dispense 5 µL of the 2X enzyme/substrate mix into each well of the assay plate.

    • Centrifuge the plates briefly to ensure proper mixing.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.

    • The final reaction volume is 10 µL, with a final compound concentration of 10 µM (assuming a 10 mM stock).

    • Incubate the plates at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the detection reagent to each well.

    • Incubate for the time recommended by the manufacturer (e.g., 30 minutes) to allow the signal to develop.

    • Read the fluorescence signal on a compatible plate reader.

IV. Data Analysis and Hit Identification

Robust data analysis is critical for the success of an HTS campaign.[10][11][12]

  • Data Normalization:

    • The raw fluorescence data is normalized to the plate controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control:

    • The Z'-factor is a statistical measure of the quality of the assay.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Hit Selection:

    • A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate. Z-score = (Value_compound - Mean_plate) / SD_plate

    • Compounds with a Z-score greater than a predefined threshold (e.g., Z > 2 or 3) are considered initial "hits".

Hit Validation and Characterization

Initial hits from the primary screen require further validation to eliminate false positives and confirm their activity.[8][14]

I. Dose-Response Confirmation
  • "Hits" are re-tested in a dose-response format to determine their potency (IC50). A 10-point, 3-fold serial dilution is common.

  • The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundIC50 (µM)
This compound (Hypothetical) 1.2
Analog A3.5
Analog B> 50
Staurosporine (Positive Control)0.01
II. Orthogonal Assays
  • To rule out assay artifacts, confirmed hits should be tested in an orthogonal assay that uses a different detection technology (e.g., a luminescence-based or absorbance-based assay).[15]

III. Structure-Activity Relationship (SAR)
  • Initial SAR can be established by comparing the activity of the hit compound to that of structurally related analogs from the screening library. This provides early insights into which parts of the molecule are important for its biological activity.

Advanced Protocols: Cell-Based Assays

Following biochemical validation, it is crucial to assess the activity of promising compounds in a more physiologically relevant context.

I. Target Engagement Assay
  • Principle: A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be used to confirm that the compound binds to Kinase-X within a cellular environment.

II. Phenotypic Screening
  • Principle: If Kinase-X is involved in a specific cellular phenotype (e.g., neurite outgrowth, reduction of protein aggregates), a high-content imaging-based assay can be developed to screen for compounds that modulate this phenotype.

Conclusion and Future Directions

The 1,4-diazepane scaffold represents a promising starting point for the development of novel therapeutics. The HTS workflow and protocols outlined in this application note provide a robust framework for identifying and validating new bioactive molecules, such as this compound. By employing a systematic and rigorous approach to screening, researchers can unlock the full potential of this versatile chemical class and accelerate the discovery of next-generation medicines.

References

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • This compound-63035-27-8. Thoreauchem. Available at: [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Available at: [Link]

  • Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]

  • Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]

  • HTS Assay Validation. PubMed. Available at: [Link]

  • HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. Available at: [Link]

  • This compound CAS#: 63035-27-8. ChemWhat. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. Available at: [Link]

  • A Step Towards Validation of High-Throughput Sequencing for the Identification of Plant Pathogenic Oomycetes. APS Journals. Available at: [Link]

  • New developments and emerging trends in high-throughput screening methods for lead compound identification. ResearchGate. Available at: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • High-Throughput Screening Data Analysis. Semantic Scholar. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - NIH. Available at: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC - PubMed Central. Available at: [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks. Available at: [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. BioPharm International. Available at: [Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoNetwork. Available at: [Link]

  • Small-molecule library screening by docking with PyRx. PubMed - NIH. Available at: [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. Available at: [Link]

  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. ACS Publications. Available at: [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. ResearchGate. Available at: [Link]

  • Production method of 1,4-diazepane derivatives. Google Patents.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • 1,4-diazepane. ChemTik Products. Available at: [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][10][14]diazepines, and Their Cytotoxic Activity. MDPI. Available at: [Link]

  • 1,4‐Diazepane Ring‐Based Systems. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is a heterocyclic compound of interest in pharmaceutical development due to its structural motifs, which are present in various biologically active molecules. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, quality control, and impurity profiling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantitative determination of this compound. The methodologies detailed herein are grounded in established analytical principles and are designed to meet the rigorous standards of the pharmaceutical industry, aligning with guidelines such as the ICH Q2(R1) on the validation of analytical procedures.[1][2][3][4][5]

The inherent chemical properties of this compound, including its polarity and potential for thermal lability, inform the selection of appropriate analytical techniques. This guide will focus on High-Performance Liquid Chromatography (HPLC) with UV detection as the primary and most robust method for quantification. Additionally, orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the characterization and certification of reference standards will be discussed.

Method Selection and Rationale

The selection of an analytical method is contingent on the analyte's physicochemical properties and the intended purpose of the analysis.[6] For this compound, the following methods are recommended based on its structural features, which include a seven-membered diazepane ring and a tetrahydrofuran moiety.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine quantification in pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[7][8] Given the polar nature of the target molecule, reversed-phase HPLC is an ideal choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the polarity of the analyte may require derivatization to improve volatility, GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample matrix.[9][10]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: As a primary ratio method, qNMR is an excellent technique for the accurate determination of the purity of reference standards without the need for a specific standard of the same compound.[11][12][13]

The following workflow illustrates the decision-making process for selecting the appropriate analytical method.

MethodSelection Start Start: Quantification of This compound RoutineQC Routine Quality Control and Assay Start->RoutineQC ImpurityProfiling Impurity Profiling Start->ImpurityProfiling ReferenceStandard Reference Standard Certification Start->ReferenceStandard HPLC HPLC-UV/MS RoutineQC->HPLC High throughput & robustness ImpurityProfiling->HPLC For non-volatile impurities GCMS GC-MS (with derivatization) ImpurityProfiling->GCMS For volatile impurities qNMR qNMR ReferenceStandard->qNMR Primary method for purity

Caption: Method selection workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section provides a detailed protocol for the development and validation of a reversed-phase HPLC method for the quantification of this compound.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and will elute later than more polar compounds. The eluted compounds are detected by a UV detector based on their absorbance of ultraviolet light.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Water (deionized or HPLC grade).

  • This compound reference standard.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.01 M Ammonium Acetate in WaterProvides good buffering capacity and is compatible with MS detection if needed.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.A gradient is recommended to ensure elution of any potential impurities with different polarities and to maintain a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 210 nmThe carbonyl chromophore is expected to have significant absorbance at lower UV wavelengths. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to achieve good peak shape and sensitivity.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase at the initial conditions to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][3][4] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][14] This can be demonstrated by analyzing a placebo sample and by stress testing the analyte to generate degradation products.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[15][16] This is determined by analyzing a series of standards over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15][16] This is typically assessed by a recovery study using spiked placebo samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14][15] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[14][15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

The validation process can be visualized as follows:

ValidationProcess Start Method Development Validation Method Validation (ICH Q2(R1)) Start->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: The workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.

Orthogonal Methods for Comprehensive Analysis

To ensure the highest level of confidence in the analytical results, it is recommended to employ orthogonal methods that rely on different separation and detection principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of potential volatile or semi-volatile impurities, GC-MS is a highly specific and sensitive technique. Due to the polarity of this compound, derivatization may be necessary to increase its volatility and thermal stability.

Protocol Outline:

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be an effective approach. The reaction should be optimized for temperature and time.

  • GC Conditions:

    • Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).

    • Oven Program: A temperature gradient starting at a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C) to elute all components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis of specific impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful tool for the purity assessment of the reference standard of this compound.[11][12][13]

Protocol Outline:

  • Sample Preparation: Accurately weigh the reference standard and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1H NMR experiment with a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion

The quantification of this compound can be reliably achieved using a validated reversed-phase HPLC method with UV detection. This method is suitable for routine quality control and assay of the compound in various sample matrices. For a comprehensive understanding of the compound's purity profile, orthogonal techniques such as GC-MS for volatile impurities and qNMR for the certification of the reference standard are highly recommended. The successful implementation of these methods requires a thorough understanding of the underlying analytical principles and adherence to rigorous validation protocols as outlined by regulatory bodies like the ICH.[1][5][6]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. 2014. Available from: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. ProFound. 2025. Available from: [Link]

  • Diazepam quantification in street tablets using benchtop 1H qNMR spectroscopy: method validation and its application. HRB National Drugs Library. 2025. Available from: [Link]

  • Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research. 2017. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. 2025. Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. 2021. Available from: [Link]

  • Determination of benzodiazepines by derivative spectroscopy. PubMed. 1981. Available from: [Link]

  • Quantitative NMR spectroscopy--applications in drug analysis. PubMed. 2005. Available from: [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. 2025. Available from: [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available from: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. MDPI. 2021. Available from: [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. 2024. Available from: [Link]

  • Quantitative determination of 1,4-dioxane and tetrahydrofuran in groundwater by solid phase extraction GC/MS/MS. PubMed. 2008. Available from: [Link]

  • 1,4‐Diazepane Ring‐Based Systems. ResearchGate. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf - NIH. Available from: [Link]

Sources

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane as a sigma receptor ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane as a Novel Sigma Receptor Ligand

Introduction: Targeting the Enigmatic Sigma Receptors

Sigma (σ) receptors, once misclassified as opioid receptors, are now understood to be a unique class of intracellular chaperone proteins with significant therapeutic potential.[1][2] The two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are primarily localized to the mitochondria-associated endoplasmic reticulum membrane (MAM), a critical hub for cellular signaling and homeostasis.[1][3] The σ1R, in particular, acts as a ligand-operated chaperone that modulates a host of cellular processes, including calcium signaling, ion channel function, and cellular stress responses, making it a target for neurodegenerative diseases, pain, and psychiatric disorders.[3][4][5] The σ2R, identified as the transmembrane protein TMEM97, is overexpressed in proliferating cancer cells and is implicated in cholesterol homeostasis, positioning it as a target for both cancer therapeutics and diagnostics.[1][2][6]

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets, particularly within the central nervous system.[7][8] Its conformational flexibility allows it to present functional groups in precise spatial orientations. This has led to the development of numerous diazepane-containing derivatives as potent sigma receptor ligands.[1]

This document serves as a comprehensive application guide for researchers and drug development professionals. It provides a structured approach and detailed protocols for the synthesis and complete pharmacological characterization of a novel candidate molecule, This compound , as a potential sigma receptor ligand.

Part 1: Synthesis of this compound

The foundational step in evaluating any novel compound is its efficient and verifiable chemical synthesis. The proposed synthesis involves a standard acylation reaction, a robust and well-documented method for modifying amine scaffolds like 1,4-diazepane.[1]

Rationale for Synthetic Approach

The chosen method is an amide coupling reaction between the commercially available 1-Boc-1,4-diazepane and tetrahydrofuran-2-carbonyl chloride. Using a Boc-protected starting material ensures selective acylation at the desired nitrogen atom. The subsequent deprotection under acidic conditions yields the target compound. This two-step process is efficient and allows for straightforward purification.

cluster_0 Synthesis Workflow Start 1-Boc-1,4-diazepane + Tetrahydrofuran-2-carbonyl chloride Step1 Amide Coupling (Et3N, DCM, 0°C to RT) Start->Step1 Intermediate N-Boc Protected Intermediate Step1->Intermediate Step2 Boc Deprotection (TFA in DCM) Intermediate->Step2 End This compound (Final Product) Step2->End cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (e.g., Guinea Pig Brain for σ1) incubate Incubation Membrane + Radioligand + Test Compound prep->incubate separate Separation (Rapid Vacuum Filtration) incubate->separate count Quantification (Scintillation Counting) separate->count analyze Data Analysis (IC50 → Ki Calculation) count->analyze cluster_pathway Sigma-1 Receptor Signaling at the MAM s1r σ1R-BiP Complex (Inactive State) s1r_active Active σ1R (BiP Dissociates) s1r->s1r_active Activation ligand Agonist Ligand ligand->s1r ip3r IP3 Receptor s1r_active->ip3r Stabilization/ Modulation ca_signal ER Ca2+ Release Mitochondrial Uptake ATP Production ip3r->ca_signal

Sources

Application Notes & Protocols: Investigating 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for a Novel 1,4-Diazepane Derivative

The field of neurodegenerative disease research is in continuous pursuit of novel chemical scaffolds that can yield effective therapeutic agents. The 1,4-diazepane ring system is recognized as a "privileged scaffold" in medicinal chemistry, given its presence in numerous biologically active compounds.[1] Derivatives of this seven-membered heterocyclic ring have demonstrated a wide array of central nervous system activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[2]

Recent research has highlighted the potential of substituted 1,4-diazepanes in the context of neurodegenerative disorders.[3][4] Specific derivatives have been shown to act as potent sigma receptor (σR) ligands, a receptor class implicated in neuroprotection and antiamnesic activity.[5][6] Furthermore, certain 1,4-diazepane-based molecules have been investigated as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[4]

This document introduces 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane , a novel compound featuring the 1,4-diazepane core functionalized with a tetrahydrofuran-2-carbonyl group. The inclusion of the tetrahydrofuran moiety is hypothesized to modulate the physicochemical properties of the parent diazepane, potentially enhancing its solubility, metabolic stability, and ability to cross the blood-brain barrier (BBB). These application notes provide a comprehensive guide for researchers and drug development professionals on the systematic evaluation of this compound's therapeutic potential in neurodegenerative disease models.

II. Physicochemical Characterization: Foundational Steps for a CNS Drug Candidate

Prior to any biological evaluation, a thorough understanding of the compound's physicochemical properties is paramount. These parameters will dictate its suitability for in vitro and in vivo testing and provide early insights into its drug-like potential.

Table 1: Key Physicochemical Parameters for this compound
ParameterExperimental MethodDesired Range for CNS DrugsRationale
Solubility Kinetic or thermodynamic solubility assay in PBS (pH 7.4)> 50 µMEnsures compound remains in solution in physiological buffers for in vitro assays.
LogD (pH 7.4) Shake-flask method (octanol/water) or chromatographic methods1 - 4A measure of lipophilicity at physiological pH, critical for BBB penetration.[7]
Polar Surface Area (PSA) Calculated from chemical structure< 90 ŲA descriptor that correlates with passive diffusion across the BBB.[7]
Chemical Stability Incubation in PBS (pH 7.4) at 37°C with analysis by HPLC at various time points> 95% remaining after 48 hoursConfirms the compound does not degrade under experimental conditions.
Blood-Brain Barrier (BBB) Permeability Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)Pe > 4.0 x 10⁻⁶ cm/sAn in vitro, high-throughput screen to predict passive BBB penetration.
Protocol 1: Determination of Aqueous Solubility
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add aliquots of the stock solution to phosphate-buffered saline (PBS) at pH 7.4 to create a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Incubate the solutions at 37°C for 24 hours with gentle agitation.

  • Centrifuge the samples at 14,000 rpm for 20 minutes to pellet any precipitate.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • The highest concentration at which the compound remains fully dissolved is determined as its aqueous solubility.

III. Hypothesized Mechanism of Action and In Vitro Evaluation

Based on existing literature for the 1,4-diazepane scaffold, two primary hypotheses for the mechanism of action of this compound in neurodegenerative diseases are proposed:

  • Sigma-1 Receptor (σ1R) Modulation: The σ1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane and is involved in cellular stress responses and neuronal plasticity.[5] Ligands of this receptor have shown neuroprotective effects.[5]

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: The accumulation of Aβ plaques is a central event in the pathology of Alzheimer's disease.[4] Small molecules that can interfere with this aggregation process are of significant therapeutic interest.[4]

Workflow for In Vitro Evaluation

in_vitro_workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Cellular and Functional Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) in SH-SY5Y cells Neuroprotection Neuroprotection Assay (e.g., against glutamate or Aβ toxicity) Cytotoxicity->Neuroprotection If non-toxic Target_Binding Sigma-1 Receptor Binding Assay Target_Binding->Neuroprotection If binding is confirmed Abeta_Aggregation Thioflavin T (ThT) Assay for Aβ42 Aggregation Abeta_Secretion Aβ40/42 Secretion Assay (e.g., in APP-overexpressing cells) Abeta_Aggregation->Abeta_Secretion If aggregation is inhibited Tau_Phosphorylation Western Blot for p-Tau levels Neuroprotection->Tau_Phosphorylation

Caption: Tiered approach for the in vitro evaluation of the test compound.

Protocol 2: Thioflavin T (ThT) Assay for Aβ42 Aggregation Inhibition

This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that binds to beta-sheet-rich structures.

Materials:

  • Synthetic Aβ42 peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Assay buffer: 50 mM phosphate buffer, 100 mM NaCl, pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Aβ42 Preparation:

    • Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP to form a thin peptide film.

    • Store aliquots at -80°C until use.

    • Immediately before the assay, resuspend an aliquot of Aβ42 film in DMSO to 5 mM and then dilute in assay buffer to the final working concentration (e.g., 10 µM).

  • Assay Setup:

    • In each well of the 96-well plate, add:

      • 10 µL of this compound at various concentrations (e.g., 0.1 to 100 µM).

      • 80 µL of the prepared Aβ42 solution.

      • 10 µL of 50 µM ThT solution.

    • Include a positive control (Aβ42 without inhibitor) and a negative control (buffer only).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate at 37°C with continuous gentle shaking.

    • Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound.

    • Determine the percentage of inhibition at the plateau phase compared to the positive control.

    • Calculate the IC50 value (the concentration of inhibitor that reduces Aβ42 aggregation by 50%).

IV. In Vivo Evaluation in Animal Models of Alzheimer's Disease

Promising results from in vitro studies warrant further investigation in animal models that recapitulate key aspects of Alzheimer's disease pathology.[8][9] Transgenic mouse models, such as the 5XFAD or APP/PS1 lines, are commonly used as they develop amyloid plaques and associated cognitive deficits.[10]

Workflow for In Vivo Studies

in_vivo_workflow cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Study in Transgenic Mice PK Pharmacokinetic (PK) Study (Determine brain exposure) Dosing Chronic Dosing (e.g., 28 days via oral gavage) PK->Dosing Tolerability Maximum Tolerated Dose (MTD) Study Tolerability->Dosing Behavioral Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavioral Histology Post-mortem Brain Analysis (Aβ plaques, neuroinflammation) Behavioral->Histology

Caption: A logical progression for in vivo testing of the compound.

Protocol 3: Assessment of Cognitive Improvement using the Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Apparatus:

  • A large circular pool (1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic tempera paint).

  • A hidden escape platform submerged just below the water surface.

  • Visual cues placed around the pool for spatial navigation.

  • A video tracking system to record the animal's swim path.

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before each session.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the pool at one of four randomized starting positions.

    • Allow the mouse to swim freely for up to 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-20 seconds.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel starting position.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Acquisition: Compare the learning curves (escape latency over days) between the vehicle-treated and compound-treated groups.

    • Probe Trial: Compare the time spent in the target quadrant and platform crossings between the treatment groups. A significant increase in these parameters in the compound-treated group indicates improved spatial memory.

V. Conclusion and Future Directions

This document outlines a systematic approach to evaluating the therapeutic potential of this compound for neurodegenerative diseases. The proposed protocols provide a framework for characterizing its physicochemical properties, elucidating its mechanism of action through in vitro assays, and assessing its efficacy in preclinical animal models. The data generated from these studies will be crucial in determining whether this novel compound warrants further development as a disease-modifying therapy for conditions such as Alzheimer's disease.

VI. References

  • Title: Synthesis of tetrahydro-1,4-benzodiazepine-2-ones on hydrophilic polyamide SynPhase lanterns Source: PubMed URL: [Link]

  • Title: 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 Source: PubMed URL: [Link]

  • Title: 1,4‐Diazepane Ring‐Based Systems | Request PDF Source: ResearchGate URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Bentham Science URL: [Link]

  • Title: Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors Source: UWSpace URL: [Link]

  • Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure Source: NIH National Library of Medicine URL: [Link]

  • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: MDPI URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: PubMed Central URL: [Link]

  • Title: In vitro Models of Neurodegenerative Diseases Source: PubMed Central URL: [Link]

  • Title: Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms Source: ACS Publications URL: [Link]

  • Title: Animal models of Alzheimer's disease: Applications, evaluation, and perspectives Source: PubMed Central URL: [Link]

  • Title: Animal models of Alzheimer's disease: preclinical insights and challenges Source: ScienceOpen URL: [Link]

  • Title: Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease Source: InnoSer URL: [Link]

  • Title: The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers Source: PubMed Central URL: [Link]

  • Title: Production method of 1,4-diazepane derivatives Source: Google Patents URL:

  • Title: Advances in the Development of In Vitro Models of Neurodegenerative Diseases Source: Emulate URL: [Link]

  • Title: New study shows Alzheimer's disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models Source: CWRU Newsroom URL: [Link]

  • Title: (PDF) Explaining Blood−Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms Source: ResearchGate URL: [Link]

  • Title: Mammalian Models in Alzheimer's Research: An Update Source: MDPI URL: [Link]

  • Title: Neurodegeneration In Vitro Screening Assay Source: MD Biosciences URL: [Link]

  • Title: Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip Source: MDPI URL: [Link]

  • Title: Alzheimer's Disease Mouse Models Source: Taconic Biosciences URL: [Link]

  • Title: Assay design for Alzheimer's disease: key considerations and emerging trends Source: Drug Target Review URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: PubMed URL: [Link]

  • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: MDPI URL: [Link]

  • Title: Analytical and Biological Methods for Probing the Blood-Brain Barrier Source: PubMed Central URL: [Link]

Sources

Application Notes and Protocols for 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: A Novel Therapeutic Candidate for a Multifaceted Disease

Alzheimer's disease (AD) presents a formidable challenge to modern medicine due to its complex and multifactorial pathology. The prevailing hypotheses center on the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1] While many therapeutic strategies have focused on these pathological hallmarks, the cholinergic hypothesis—which posits that a deficiency in the neurotransmitter acetylcholine contributes significantly to the cognitive deficits in AD—remains a clinically validated target.[2][3]

This document provides a comprehensive guide to the preclinical evaluation of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane , a novel small molecule designed to address both the symptomatic and underlying pathologies of Alzheimer's disease. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as Aβ aggregation inhibitors and neuroprotective agents.[4] We hypothesize that this compound acts as a selective M1 muscarinic acetylcholine receptor (M1 mAChR) agonist, a mechanism with the potential for both cognitive enhancement and disease modification.[5][6]

M1 mAChRs are highly expressed in the cortex and hippocampus, regions critical for memory and learning, and are relatively preserved in the AD brain.[2][3] Activation of M1 mAChRs not only enhances cholinergic neurotransmission to improve cognitive function but has also been shown to modulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway and reduce tau hyperphosphorylation, thereby targeting the core pathologies of AD.[5][7]

These application notes will guide researchers through the essential in vitro and in vivo protocols to characterize the pharmacological profile of this compound and to validate its therapeutic potential for Alzheimer's disease.

Part 1: In Vitro Characterization

M1 Muscarinic Receptor Binding and Activation

Objective: To determine the binding affinity and functional potency of this compound at the human M1 muscarinic acetylcholine receptor.

Rationale: Establishing target engagement is the foundational step in characterizing a novel compound. A high binding affinity (low Ki) and potent functional agonism (low EC50) at the M1 receptor are primary indicators of its potential therapeutic efficacy.

Protocol 1: Radioligand Binding Assay

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor (CHRM1).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist.

  • Procedure:

    • Prepare cell membranes from the M1-expressing cell line.

    • In a 96-well plate, incubate a fixed concentration of cell membranes and [3H]-NMS with increasing concentrations of this compound.

    • Incubate for 1 hour at room temperature to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

  • Rationale: M1 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium concentration. This provides a functional measure of receptor agonism.

  • Cell Line: M1-expressing cell line as above.

  • Reagent: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Plate the M1-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye for 1 hour.

    • Wash the cells to remove excess dye.

    • Using a fluorescence plate reader (e.g., FLIPR), measure the baseline fluorescence.

    • Add increasing concentrations of this compound and monitor the change in fluorescence over time.

    • Plot the peak fluorescence intensity against the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Parameter Description Target Value
Ki (nM) Binding affinity at the M1 receptor< 100 nM
EC50 (nM) Functional potency as an M1 agonist< 100 nM
Assessment of Neuroprotective Properties

Objective: To evaluate the ability of this compound to protect neurons from amyloid-beta-induced toxicity.

Rationale: Aβ oligomers are known to be neurotoxic and contribute to the neuronal death observed in AD. A potential therapeutic agent should ideally counteract this toxicity.

Protocol 3: Aβ-Induced Cytotoxicity Assay

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Toxin: Pre-aggregated Aβ1-42 oligomers.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

  • Procedure:

    • Plate the neuronal cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Add a neurotoxic concentration of Aβ1-42 oligomers to the wells (except for the vehicle control).

    • Incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Treatment Group Expected Outcome
Vehicle ControlHigh cell viability
Aβ1-42 onlySignificant reduction in cell viability
Aβ1-42 + CompoundDose-dependent protection against Aβ-induced cell death

Part 2: In Vivo Evaluation in an Alzheimer's Disease Mouse Model

Objective: To assess the in vivo efficacy of this compound in improving cognitive function and reducing AD-like pathology in a transgenic mouse model.

Rationale: In vivo studies are crucial to determine if the promising in vitro effects translate into therapeutic benefits in a complex biological system.

Animal Model: 5XFAD or 3xTg-AD mice are commonly used transgenic models that develop age-dependent amyloid plaques, tau pathology (in 3xTg-AD), and cognitive deficits.

Protocol 4: Chronic Dosing and Behavioral Testing

  • Dosing: Administer this compound daily to the transgenic mice via oral gavage or intraperitoneal injection for a period of 3 months, starting at an age when pathology begins to develop.

  • Behavioral Tests:

    • Y-Maze: To assess short-term spatial working memory. Mice with improved cognitive function will exhibit a higher percentage of spontaneous alternations.

    • Morris Water Maze: To evaluate spatial learning and memory. Treated mice are expected to show a shorter latency to find the hidden platform and spend more time in the target quadrant during the probe trial.

Experimental Workflow for In Vivo Studies

G start Select 3-month-old 5XFAD mice randomize Randomize into Vehicle and Compound Treatment Groups start->randomize dosing Chronic Daily Dosing (3 months) randomize->dosing behavior Behavioral Testing (Y-Maze, Morris Water Maze) dosing->behavior euthanize Euthanize and Collect Brain Tissue behavior->euthanize biochem Biochemical Analysis (ELISA, Western Blot) euthanize->biochem histology Immunohistochemistry (Aβ plaques, Microgliosis) euthanize->histology end Data Analysis and Interpretation biochem->end histology->end

Caption: Workflow for in vivo evaluation of the therapeutic compound.

Post-Mortem Brain Tissue Analysis

Objective: To quantify the effect of this compound on the key pathological markers of Alzheimer's disease in the brain.

Rationale: This analysis will determine if the observed cognitive improvements are associated with a reduction in the underlying brain pathology.

Protocol 5: Quantification of Aβ and Tau Pathology

  • Brain Homogenates: Prepare soluble and insoluble fractions from the cortex and hippocampus of the treated and control mice.

  • ELISA: Use enzyme-linked immunosorbent assays to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

  • Western Blot: Use specific antibodies to detect and quantify the levels of hyperphosphorylated tau (e.g., AT8 antibody) and total tau.

  • Immunohistochemistry: Stain brain sections with antibodies against Aβ (e.g., 6E10) to visualize and quantify the amyloid plaque burden. Stain for markers of neuroinflammation, such as Iba1 for microglia and GFAP for astrocytes.

Biomarker Method Expected Outcome in Treated Group
Soluble Aβ40/42ELISANo significant change or slight decrease
Insoluble Aβ40/42ELISASignificant decrease
Phospho-Tau (AT8)Western BlotSignificant decrease
Amyloid Plaque LoadImmunohistochemistrySignificant reduction in plaque number and area
Microgliosis (Iba1)ImmunohistochemistryReduction in activated microglia surrounding plaques

Proposed Mechanism of Action: A Dual-Pronged Approach

We propose that this compound exerts its therapeutic effects through a dual mechanism centered on the activation of the M1 muscarinic receptor.

  • Symptomatic Improvement: By acting as an M1 agonist, the compound enhances cholinergic signaling in the brain, which is crucial for cognitive processes like learning and memory. This directly addresses the cognitive deficits seen in Alzheimer's patients.[2]

  • Disease Modification: M1 receptor activation is known to stimulate the α-secretase pathway for APP processing, leading to the production of the neuroprotective sAPPα fragment and precluding the formation of Aβ.[5] Furthermore, M1 agonism can inhibit the activity of glycogen synthase kinase 3β (GSK3β), a key enzyme responsible for the hyperphosphorylation of tau protein.[7]

Signaling Pathway

G cluster_0 This compound Compound Compound M1R M1 Receptor (Gq-coupled) Compound->M1R activates PKC Protein Kinase C (PKC) M1R->PKC activates ADAM17 ADAM17 (α-secretase) PKC->ADAM17 activates GSK3b GSK3β PKC->GSK3b inhibits APP APP ADAM17->APP cleaves sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Abeta Aβ Formation (Amyloidogenic) APP->Abeta Tau Tau GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau

Caption: Proposed signaling pathway for the compound's dual action.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. Successful outcomes in these studies, demonstrating both cognitive enhancement and a reduction in core pathologies, would provide a strong rationale for advancing this compound into further preclinical safety and toxicology studies, and ultimately, into clinical trials. The development of a dual-action compound that addresses both symptoms and the underlying disease progression represents a significant step forward in the quest for an effective Alzheimer's therapy.

References

  • Caccamo, A., et al. (2006). M1 muscarinic agonists target major hallmarks of Alzheimer's disease—an update. Current Alzheimer Research, 4(5), 577-80. [Link]

  • Fisher, A. (2008). M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – The Pivotal Role of Brain M1 Receptors. Neurodegenerative Diseases, 5(3-4), 237–240. [Link]

  • Haga, T. (1997). Potential role of muscarinic agonists in Alzheimer's disease. CNS drugs, 11(6), 467-77. [Link]

  • Messer, W. S. (2002). The utility of muscarinic agonists in the treatment of Alzheimer's disease. Journal of molecular neuroscience, 19(1-2), 175-9. [Link]

  • Jiang, S., et al. (2014). M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuroscience bulletin, 30(2), 295-307. [Link]

  • Al-Ghanimi, H. N. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(2), 158-164. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this specific amide coupling reaction. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances, enabling you to logically diagnose issues and rationally design improvements for achieving high yield and purity.

Reaction Fundamentals: The Challenge of Mono-Acylation

The synthesis of this compound involves the formation of an amide bond between tetrahydrofuran-2-carboxylic acid and 1,4-diazepane. The primary challenge arises from the nature of 1,4-diazepane, a cyclic diamine with two secondary amine nitrogens of similar reactivity. This symmetry presents a significant risk of di-acylation, where both nitrogen atoms react to form an undesired byproduct, consuming starting materials and complicating purification.

The key to a high-yield synthesis is to maximize the formation of the mono-acylated product while minimizing the di-acylated impurity.

G TCA Tetrahydrofuran-2-yl- carboxylic acid Activated Activated Ester Intermediate TCA->Activated Activation DZP 1,4-Diazepane Product Desired Product 1-(Tetrahydrofuran-2-ylcarbonyl) -1,4-diazepane DZP->Product 1. Nucleophilic Attack (Desired Pathway) Coupling Coupling Agent + Base Coupling->Activated Activated->Product Byproduct Side Product 1,4-Bis(tetrahydrofuran-2-ylcarbonyl) -1,4-diazepane Activated->Byproduct Product->Byproduct 2. Second Acylation (Undesired Pathway)

Caption: Reaction pathway for the synthesis of the target molecule and the competing di-acylation side reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is very low, and I recover a lot of unreacted starting material. What are the most likely causes?

A1: Low conversion is typically rooted in one of three areas: inefficient activation of the carboxylic acid, suboptimal reaction conditions, or the purity of your reagents.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester or acid chloride) for the amine to attack. If this step is slow or fails, the reaction will not proceed.

    • Coupling Agent Potency: Common coupling agents like EDC (a carbodiimide) or HATU (a uronium salt) can degrade upon exposure to moisture and air. Ensure you are using a fresh, high-quality reagent.

    • Choice of Activator: For some systems, a standard coupling agent may not be sufficient. Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can provide a much more reactive electrophile. However, this is a harsher method and may require careful optimization.[1]

  • Suboptimal Reaction Conditions:

    • Solvent: Use anhydrous (dry) aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).[2] Water will compete with the amine and hydrolyze your activated intermediate, shutting down the reaction. Ensure your THF is purified to remove peroxides, which can interfere with the reaction.[3]

    • Temperature: Most amide couplings are run between 0 °C and room temperature. If the activation is sluggish, allowing the reaction to stir longer at room temperature may help. However, higher temperatures can also promote side reactions.

    • Base: A non-nucleophilic base, typically a tertiary amine like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial. It neutralizes the acid byproduct from the coupling reaction. At least 2-3 equivalents are often required.

  • Reagent Purity:

    • Water Content: As mentioned, water is detrimental. Dry your 1,4-diazepane starting material and use anhydrous solvents.

    • 1,4-Diazepane Form: Ensure your 1,4-diazepane is the free base form. If it is a salt (e.g., a dihydrochloride), you will need to add additional equivalents of base to neutralize it before it can act as a nucleophile.

G Start Low Yield Observed CheckSM 1. Verify Starting Materials Start->CheckSM CheckCond 2. Review Reaction Conditions Start->CheckCond CheckWorkup 3. Analyze Crude Product & Workup Start->CheckWorkup Purity Reagents Anhydrous? Diazepane Free Base? CheckSM->Purity Coupling Coupling Agent Fresh/Active? CheckSM->Coupling Solvent Solvent Anhydrous? Aprotic? CheckCond->Solvent Base Sufficient Base? (2-3 eq.) CheckCond->Base Analysis LC-MS Analysis: Di-acylation? Other byproducts? CheckWorkup->Analysis

Caption: Troubleshooting workflow for diagnosing the cause of low reaction yield.

Q2: I'm forming a significant amount of the di-acylated byproduct. How can I improve selectivity for the mono-acylated product?

A2: This is the most critical challenge for this synthesis. Improving mono-selectivity requires controlling the relative concentrations and reactivities of the species in the flask.

  • Adjust Stoichiometry: The most straightforward approach is to use a large excess of the diamine. By making 1,4-diazepane the limiting reagent's "environment," any activated acid is statistically more likely to encounter an unreacted diazepane molecule than a mono-acylated product molecule.

    • Recommendation: Start with 3 to 5 equivalents of 1,4-diazepane relative to 1 equivalent of the tetrahydrofuran-2-carboxylic acid. The main drawback is the need to remove the excess diamine during purification.

  • Employ Slow Addition: This is a powerful kinetic control technique. Instead of mixing all reagents at once, add the limiting reagent (the carboxylic acid plus coupling agent, or the pre-formed acid chloride) slowly over a period of 1-4 hours to a solution of the excess 1,4-diazepane.

    • Causality: This technique ensures that the concentration of the acylating agent is kept very low at all times, drastically reducing the probability of a second acylation event occurring on the already-formed product.

  • Control Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C or even -20 °C) can sometimes enhance selectivity. Lower temperatures slow down all reactions, but may disproportionately slow the second acylation relative to the first.

  • Consider a Protecting Group Strategy: For ultimate control, though it adds steps, you can use an orthogonal protecting group.

    • Workflow:

      • Protect one nitrogen of 1,4-diazepane with a group like Boc (tert-butyloxycarbonyl).

      • Perform the acylation on the remaining free secondary amine.

      • Remove the Boc group using acidic conditions (e.g., TFA in DCM).[4] This multi-step synthesis provides excellent control over the outcome.[4][5]

Q3: Which amide coupling agent is best suited for this reaction?

A3: The "best" agent depends on a balance of reactivity, cost, and ease of use. There is no single universal answer, but here is a comparison of common choices.

Coupling Reagent/MethodTypical ConditionsAdvantagesDisadvantages
EDC / HOBt 1.1 eq EDC, 1.1 eq HOBt, 2-3 eq DIPEA in DCM or DMF, 0 °C to RTCost-effective; byproducts are water-soluble and easily removed during workup.[6]Can be slower; may require longer reaction times; lower reactivity for hindered systems.
HATU / TBTU 1.1 eq HATU, 2-3 eq DIPEA in DMF, 0 °C to RTVery high reactivity and fast reaction times; often gives higher yields for difficult couplings.[1]More expensive; uronium byproducts can sometimes complicate purification; high reactivity can reduce selectivity if not controlled.
Acid Chloride 1. SOCl₂ or (COCl)₂, cat. DMF in DCM2. Add to amine, 3 eq TEA, 0 °CHighly reactive acylating agent; inexpensive reagents.Two-step process; harsh conditions can be incompatible with sensitive functional groups; safety precautions needed for SOCl₂/oxalyl chloride.[1]

Recommendation: Start with EDC/HOBt combined with slow addition and an excess of the diamine. This provides a good balance of reactivity and control. If yields remain low, transitioning to HATU may be beneficial, but careful control of stoichiometry and addition rate is critical to avoid di-acylation.

Q4: What is the most effective way to purify the final product and remove unreacted starting materials and byproducts?

A4: Purification requires a multi-step approach to handle the basic nature of the product and the potential for multiple similar compounds.

  • Aqueous Workup (Acid-Base Extraction):

    • Step 1 (Remove Excess Acid): After the reaction, perform a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution to remove any unreacted tetrahydrofuran-2-carboxylic acid and acidic byproducts from the coupling agent (e.g., HOBt).

    • Step 2 (Isolate Basic Compounds): Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product, the di-acylated byproduct, and any unreacted 1,4-diazepane will move into the aqueous layer as their hydrochloride salts.

    • Step 3 (Re-isolation): Basify the acidic aqueous layer with a strong base (e.g., 2M NaOH) to pH > 12 and extract your products back into an organic solvent like DCM or Ethyl Acetate. This effectively separates your amine-containing compounds from neutral or acidic impurities.

  • Flash Column Chromatography:

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: Due to the basic nature of the product, it can streak or adhere strongly to acidic silica. To prevent this, add a small amount of a tertiary amine base to your eluent system. A common choice is 0.5-1% triethylamine in a gradient of Methanol in DCM (e.g., 0% to 10% MeOH in DCM + 1% TEA).

    • Separation: The di-acylated byproduct will be significantly less polar than the mono-acylated product (as it has no free N-H group for hydrogen bonding) and should elute first. The unreacted 1,4-diazepane is highly polar and will typically elute last or remain on the baseline.

Recommended Experimental Protocol

This protocol incorporates best practices for maximizing mono-acylation yield through stoichiometric control and slow addition.

Protocol: Mono-acylation of 1,4-Diazepane using EDC/HOBt
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 1,4-diazepane (3.0 eq.) and anhydrous Dichloromethane (DCM, approx. 0.1 M relative to the acid). Cool the solution to 0 °C in an ice bath.

  • Reagent Premix: In a separate flask, dissolve tetrahydrofuran-2-carboxylic acid (1.0 eq.) , HOBt (1.1 eq.) , and EDC·HCl (1.1 eq.) in anhydrous DCM.

  • Slow Addition: Using a syringe pump, add the solution from step 2 to the stirred 1,4-diazepane solution at 0 °C over a period of 2-3 hours.

  • Reaction: After the addition is complete, add DIPEA (2.5 eq.) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the consumption of the carboxylic acid by TLC or LC-MS. A typical TLC system would be 10% Methanol in DCM with 1% NH₄OH. Stain with ninhydrin to visualize the N-H containing compounds.

  • Workup:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x).

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% Methanol in DCM containing 1% Triethylamine as the eluent. Combine fractions containing the pure product and concentrate to yield this compound.

References

  • Gao, Y.-Z., et al. (2016). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 21(11), 1539. Available at: [Link][2]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(4), 536-554. Available at: [Link][7][8]

  • Iorio, F., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1580-1585. Available at: [Link][4]

  • Dunne, C. J., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 1134-1176. Available at: [Link][6]

  • Reddit r/Chempros Discussion. (2021). Tips and tricks for difficult amide bond formation? Available at: [Link][1]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 43-50. Available at: [Link][5]

  • Google Patents. (2012). Method for purifying high-purity organic solvent tetrahydrofuran for scientific research. CN101723922B. Available at: [3]

Sources

Technical Support Center: Purification of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth troubleshooting and purification strategies for 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane (CAS 63035-27-8). As a key intermediate in pharmaceutical development, achieving high purity is critical for downstream applications. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this molecule, which arise from its unique structural features: a basic secondary amine, a polar amide, and an ether linkage.

Section 1: Product Overview & Key Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing effective purification protocols.

PropertyValueSource
CAS Number 63035-27-8[1]
Molecular Formula C₁₀H₁₈N₂O₂[1]
Molecular Weight 198.26 g/mol [1]
Appearance Typically a colorless to pale yellow oil or low-melting solidInferred
Key Features Basic secondary amine (pKa ~8-9, estimated), tertiary amide, etherChemical Structure
Solubility Soluble in polar organic solvents (MeOH, EtOH, DCM, THF); moderate to low solubility in non-polar solvents (hexanes, ether); water-soluble upon protonation.[2]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: My final product is a thick, non-purifiable oil after solvent evaporation. What should I do?

A: This is a very common issue for molecules with moderate polarity and multiple hydrogen bond acceptors/donors that inhibit crystal lattice formation. Instead of attempting to crystallize the free base directly, the most effective strategy is purification via salt formation. By reacting the basic secondary amine with an appropriate acid (e.g., HCl, oxalic acid), you can form a stable, crystalline salt that is often easily filtered and washed, leaving non-basic impurities in the mother liquor. See Workflow 3 for a detailed protocol.

Q2: I'm seeing significant streaking or tailing on my silica gel TLC plates and column. How can I improve the chromatography?

A: Peak tailing is a classic sign of strong interaction between the basic amine of your product and the acidic silanol (Si-OH) groups on the surface of the silica gel. To mitigate this, you must add a basic modifier to your mobile phase. A common and effective approach is to use a solvent system like Dichloromethane/Methanol with the addition of 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). This additive neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.

Q3: My NMR spectrum shows unreacted 1,4-diazepane and tetrahydrofuran-2-carboxylic acid. What is the most efficient removal method?

A: An acid-base liquid-liquid extraction is highly effective for this specific problem. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

  • To remove the carboxylic acid: Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acid, pulling it into the aqueous layer.

  • To remove the 1,4-diazepane: Wash the organic layer with a dilute aqueous acid like 1M HCl. Both your desired product and the unreacted diazepane will be protonated and move to the aqueous layer. You can then basify this aqueous layer and re-extract your product back into an organic solvent, leaving the more water-soluble diazepane behind (though separation may not be perfect). For more robust separation, column chromatography (see Workflow 1 ) is recommended after the initial base wash.

Q4: What are the most likely synthesis-related impurities I should be aware of?

A: Besides starting materials, the most common impurity is the di-acylated byproduct, 1,4-bis(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane . This impurity is formed if both nitrogen atoms of the diazepane ring are acylated. It is non-basic and less polar than your desired product. It can be effectively removed using an acid wash during workup (it will remain in the organic layer while your product moves to the aqueous acid) or by silica gel chromatography, where it will elute earlier (higher Rf) than your product.

Section 3: Troubleshooting Guide: Detailed Purification Workflows
Workflow 1: Purification by Automated or Manual Flash Column Chromatography

This workflow is the standard approach for removing impurities with different polarities.

Protocol Steps:

  • TLC Analysis:

    • Dissolve a small sample of the crude material in DCM or MeOH.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a mobile phase such as 90:10:1 DCM/MeOH/NH₄OH.

    • Visualize using potassium permanganate stain (KMnO₄) or iodine. The desired product should appear as a distinct spot. Note the Rf of the product and impurities.

  • Column Preparation:

    • Select a column size appropriate for your sample mass (typically a 40:1 to 100:1 ratio of silica mass to crude product mass).

    • Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM).

  • Sample Loading:

    • Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude oil in a minimal amount of DCM, add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a mobile phase of low polarity (e.g., 100% DCM + 0.5% NH₄OH).

    • Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with a constant 0.5% NH₄OH). This gradient elution will first elute non-polar impurities, followed by your product, and finally, highly polar impurities.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

Diagram: Logic Flow for Chromatographic Purification

G cluster_prep Preparation cluster_run Execution cluster_outcome Outcome TLC Analyze Crude on TLC Tailing Significant Tailing? TLC->Tailing AddBase Add Base Modifier to Eluent (e.g., 1% NH4OH) Tailing->AddBase Yes RunCol Run Flash Chromatography Tailing->RunCol No AddBase->RunCol Separation Good Separation? RunCol->Separation Separation->RunCol No, Adjust Gradient Combine Combine Pure Fractions Separation->Combine Yes Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Sources

Technical Support Center: 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction. Below, you will find a series of frequently asked questions and detailed troubleshooting guides that address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is yielding a significant amount of a di-acylated byproduct, N,N'-bis(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. How can I improve the selectivity for the desired mono-acylated product?

This is a frequent challenge when working with symmetrical diamines like 1,4-diazepane. The comparable reactivity of the two secondary amine groups can lead to double acylation. Here are several strategies to enhance mono-acylation selectivity:

  • Control of Stoichiometry: A common approach is to use a significant excess of the 1,4-diazepane relative to the acylating agent (tetrahydrofuran-2-carbonyl chloride). This statistically favors the reaction of the acylating agent with an unreacted diamine molecule over the second amine group of a mono-substituted product.[1]

  • Slow Addition at Low Temperature: Adding the tetrahydrofuran-2-carbonyl chloride slowly to a solution of the 1,4-diazepane at a reduced temperature (e.g., 0 °C) is crucial.[2] This maintains a low concentration of the acylating agent, minimizing the chance of di-acylation.[1]

  • Use of a Bulky Base: Employing a sterically hindered non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be advantageous. While the primary role of the base is to neutralize the HCl byproduct, a bulky base may disfavor the second acylation on the already substituted diamine due to increased steric hindrance.

  • In-situ Protection with CO₂: Carbon dioxide can serve as a temporary and traceless protecting group for one of the amine functionalities.[3] Bubbling CO₂ through the reaction mixture containing the diamine can form a carbamate with one of the amines, effectively blocking it from reacting and promoting mono-acylation.[3]

G Diazepane Diazepane Product_side Product_side

Question 2: I am observing the formation of an unknown impurity with a mass corresponding to the dimer of tetrahydrofuran-2-carboxylic acid. What is causing this?

The formation of a dimer of tetrahydrofuran-2-carboxylic acid, likely an anhydride, suggests a side reaction involving the acylating agent itself. Tetrahydrofuran-2-carbonyl chloride can react with any residual moisture or with the carboxylate salt formed during the reaction to produce the corresponding anhydride.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly dried before use.

  • Purity of Acylating Agent: The tetrahydrofuran-2-carbonyl chloride should be of high purity and freshly prepared or distilled if necessary. Over time, it can hydrolyze to the corresponding carboxylic acid, which can then participate in side reactions.

  • Order of Addition: Adding the acylating agent to the mixture of the diamine and base is generally preferred. This ensures that the highly reactive acyl chloride is immediately consumed by the amine, minimizing its opportunity to engage in side reactions.

Question 3: My 1,4-diazepane reagent has a white precipitate. What is it and can I still use it?

The white precipitate is likely a carbonate salt, formed from the reaction of the basic 1,4-diazepane with atmospheric carbon dioxide (CO₂).[1]

  • Prevention: To prevent this, always handle and store 1,4-diazepane under an inert atmosphere and in well-sealed containers.[1]

  • Purification: If a significant amount of carbonate has formed, it is advisable to purify the diamine before use. This can often be achieved by distillation under reduced pressure or by dissolving the diamine in an appropriate solvent and filtering off the insoluble carbonate.

Question 4: What analytical methods are best for identifying and quantifying these side products?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

Analytical TechniquePurposeKey Features to Observe
HPLC-UV/MS Separation and identification of reactants, product, and impurities.Different retention times for mono- and di-acylated products. Mass-to-charge ratios for confirmation of identity.
GC-MS Analysis of volatile impurities and byproducts.[4]Can detect unreacted starting materials and low molecular weight side products.[4]
¹H and ¹³C NMR Structural elucidation of the main product and isolated impurities.Changes in chemical shifts and integration of protons on the diazepane ring to confirm mono- vs. di-substitution.[5]
FTIR Functional group analysis.[5]Presence of amide carbonyl stretch (~1640-1690 cm⁻¹) and absence of N-H stretch for the di-acylated product.[5]

Experimental Protocols

Protocol 1: Optimized Synthesis for Mono-acylation

This protocol is designed to maximize the yield of the mono-acylated product while minimizing di-acylation.

  • Preparation: Under an inert atmosphere of nitrogen, add 1,4-diazepane (3.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask and stir until the 1,4-diazepane is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the cooled solution.

  • Acyl Chloride Preparation: In a separate flask, dissolve tetrahydrofuran-2-carbonyl chloride (1.0 eq.) in anhydrous DCM.

  • Slow Addition: Transfer the acyl chloride solution to the dropping funnel and add it dropwise to the stirred diamine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the acyl chloride.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G start Start: Inert Atmosphere prep Dissolve 1,4-Diazepane (3.0 eq.) in DCM start->prep cool Cool to 0 °C prep->cool add_base Add Triethylamine (1.1 eq.) cool->add_base add_acyl Slowly Add Acyl Chloride (1.0 eq. in DCM) add_base->add_acyl monitor Monitor by TLC/LC-MS add_acyl->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end End: Isolated Product purify->end

Protocol 2: HPLC-MS Method for Impurity Profiling

This method can be used to separate and identify the key components of the reaction mixture.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and MS in positive ion mode.

References

  • Identifying and minimizing side reactions of 1,8-Diaminooctane - Benchchem.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. Available at: [Link]

  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and analysis of amides - Chemistry Education. Available at: [Link]

  • CN103512996B - Analysis method for amide compounds - Google Patents.
  • What is the best method for detecting Amide groups in the presence of Amine groups? - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Improving Selectivity of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important chemical scaffold. Here, we address common experimental challenges in a direct question-and-answer format, providing not just protocols but the underlying scientific reasoning to empower your research.

Part 1: Troubleshooting Guide

This section tackles specific issues that may arise during the synthesis, focusing on practical solutions and optimization strategies.

Issue 1: Poor Diastereoselectivity in the Amide Coupling Step

Q1: My amide coupling reaction between (S)-tetrahydrofuran-2-carboxylic acid and a 5-substituted-1,4-diazepane is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A1: Achieving high diastereoselectivity in this coupling is a common challenge, primarily influenced by the choice of coupling reagent, reaction temperature, and solvent. The flexible conformation of the 1,4-diazepane ring and the small steric influence of the tetrahydrofuran ring can lead to poor facial selectivity.[1] Here are several strategies to address this:

Underlying Cause: The transition state energies for the formation of the two diastereomers are very similar. To improve selectivity, you must amplify the energetic difference between these transition states. This can be achieved by creating a more sterically demanding or conformationally rigid transition state.

Troubleshooting Workflow:

G start Low Diastereoselectivity (e.g., 1:1 d.r.) reagent Optimize Coupling Reagent start->reagent Steric hindrance is key temp Lower Reaction Temperature reagent->temp If still low, reduce molecular motion solvent Screen Solvents temp->solvent Fine-tune transition state stability result Improved Diastereoselectivity (e.g., >5:1 d.r.) solvent->result G start Unsubstituted 1,4-Diazepane protect Mono-Boc Protection (e.g., Boc₂O) start->protect acylate Acylation at N4 (e.g., HATU coupling) protect->acylate Selective acylation deprotect Deprotection of N1 (e.g., TFA in DCM) acylate->deprotect alkylate Functionalization of N1 (e.g., Reductive Amination) deprotect->alkylate product Desired N1, N4-Disubstituted Product alkylate->product

Sources

Troubleshooting 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSD-THFD-24-01A

Last Updated: January 17, 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals utilizing the novel heterocyclic compound, 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane (Catalog No. TH-C009851[1]), in cellular and biochemical assays. As a molecule with a diazepane core, it belongs to a class of compounds known for a wide range of biological activities.[2] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate common experimental challenges, ensure data integrity, and accelerate your research. Our approach is grounded in established principles of pharmacology and assay development to provide robust, actionable solutions.[3]

Section 1: Compound Handling & Preparation

The physical and chemical properties of a test compound are foundational to the success of any cellular experiment. Issues originating from poor solubility or instability can lead to significant artifacts, including underestimated potency, high data variability, and false-positive or false-negative results.[4]

FAQ 1.1: My compound is precipitating in the cell culture media. What should I do?

Answer: Compound precipitation is a common issue, especially when transitioning from a high-concentration DMSO stock to an aqueous cell culture medium.[4] This is a critical issue as undissolved compound is not bioavailable and can cause light-scattering artifacts in plate-based assays.[4]

Underlying Cause: The issue stems from the difference between thermodynamic and kinetic solubility. While your compound may be soluble in 100% DMSO, its kinetic solubility in the final assay buffer (containing a low percentage of DMSO) is the relevant parameter.[5][6]

Troubleshooting Protocol:

  • Visual Confirmation: Before treating cells, prepare your highest concentration of compound in media in a clear tube or well. Let it sit for 15-30 minutes at the assay incubation temperature (e.g., 37°C). Visually inspect for any cloudiness, particulates, or film against a dark background.

  • Solvent Concentration Check: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically ≤0.5%).

  • Modify Dilution Scheme: Avoid making a single large dilution. Instead, perform an intermediate dilution step in serum-free media or PBS before the final dilution into your complete cell culture media. It is preferable to mix DMSO stock dilutions directly with the final assay media, as proteins and other components can help maintain solubility.[4]

  • Determine Kinetic Solubility: If problems persist, formally determine the kinetic solubility via nephelometry or turbidimetric assays.[6] This involves creating a dilution series in your assay buffer and identifying the concentration at which precipitation occurs using a plate reader that can detect light scattering.[4]

Workflow for Diagnosing and Resolving Solubility Issues

G start Compound Precipitation Observed in Media check_dmso Is final DMSO concentration ≤0.5%? start->check_dmso visual_check Protocol: Visually inspect highest concentration in media for 30 min at 37°C. check_dmso->visual_check Yes modify_dilution Action: Use serial or intermediate dilution steps instead of one large dilution. check_dmso->modify_dilution No, >0.5% precip_seen Precipitate still visible? visual_check->precip_seen precip_seen->modify_dilution Yes end_soluble Outcome: Compound Soluble. Proceed with assay. precip_seen->end_soluble No solubility_assay Advanced Protocol: Perform nephelometry or turbidimetric assay to find max kinetic solubility. modify_dilution->solubility_assay Problem Persists modify_dilution->end_soluble Problem Solved end_insoluble Outcome: Compound Insoluble. Assay concentration is too high. Re-evaluate experimental design. solubility_assay->end_insoluble

Caption: Workflow for troubleshooting compound precipitation.

FAQ 1.2: How do I know if my compound is stable in the assay conditions?

Answer: Compound stability is crucial for interpreting dose-response data, especially during long incubation periods (24-72 hours). Degradation of the compound over time will lead to an underestimation of its true potency (an artificially high EC₅₀/IC₅₀).

Underlying Cause: Components in the cell culture media (e.g., esterases in serum) or physical factors (light, temperature) can degrade the compound.[7] Heterocyclic compounds can sometimes be susceptible to hydrolysis or oxidation.

Troubleshooting Protocol:

  • Incubation Stability Test: Prepare your highest and lowest concentrations of the compound in the complete assay media.

  • Time-Course Sampling: Aliquot these solutions and incubate them under your exact assay conditions (e.g., 37°C, 5% CO₂).

  • Analysis: At different time points (e.g., 0, 4, 12, 24, 48 hours), remove an aliquot, quench any potential reaction (e.g., by adding acetonitrile), and store at -80°C. Analyze the concentration of the parent compound in the samples using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Data Evaluation: A decrease of >15-20% in the parent compound concentration over the assay duration suggests significant instability. If this occurs, consider shortening the assay incubation time or refreshing the compound-containing media partway through the experiment.

Section 2: Assay Performance & Data Interpretation

Once proper compound handling is established, the focus shifts to the biological readout. Issues like cytotoxicity, high variability, or apparent inactivity can confound results.

FAQ 2.1: I'm observing significant cell death that masks the intended biological effect. How can I troubleshoot this?

Answer: It is critical to distinguish between a compound's specific pharmacological effect and its general cytotoxic effect.[8] If cells are unhealthy or dying, their response to a stimulus will be compromised, leading to misleading results.

Underlying Cause: At higher concentrations, many compounds can cause non-specific toxicity through mechanisms like membrane disruption or mitochondrial dysfunction.[9] This is distinct from a targeted, on-pathway effect.

Troubleshooting Protocol:

  • Determine the Cytotoxic Concentration Range: Before running your functional assay, perform a standalone cytotoxicity assay. This establishes the concentration range where the compound is toxic.

  • Select an Appropriate Assay:

    • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membranes, indicating necrosis. This is a good measure of overt cytotoxicity.[10]

    • ATP-Based Viability Assay (e.g., CellTiter-Glo®): Measures the ATP content of the cell population, which reflects metabolic activity and viability. A decrease indicates cytotoxicity or cytostatic effects.[8]

    • Dye Exclusion Assay (e.g., Trypan Blue): A simple method where viable cells with intact membranes exclude the dye.[11]

  • Separate Toxicity from Activity: Compare the dose-response curve from your cytotoxicity assay with the curve from your functional assay. The "therapeutic window" is the concentration range where you observe the desired functional effect without significant cytotoxicity (e.g., >80-90% cell viability). All functional experiments should be conducted within this window.

Table 1: Example Dose-Response Experiment for Cytotoxicity

This table outlines a typical 96-well plate setup to determine the CC₅₀ (50% cytotoxic concentration).

Well RowsCompound Concentration% DMSO (Final)Purpose
A 100 µM0.5%Highest Dose
B 33.3 µM0.5%Serial Dilution
C 11.1 µM0.5%Serial Dilution
D 3.7 µM0.5%Serial Dilution
E 1.2 µM0.5%Serial Dilution
F 0.4 µM0.5%Serial Dilution
G Vehicle Control (DMSO only)0.5%Negative Control (0% Cytotoxicity)
H Lysis Agent (e.g., Triton X-100)N/APositive Control (100% Cytotoxicity)

Note: Concentrations should be adjusted based on the expected potency of the compound.

Decision Tree for Investigating Cytotoxicity

G start Unexpected Result in Functional Assay (e.g., Low Signal, High Variability) run_cyto Action: Run parallel cytotoxicity assay (e.g., LDH, ATP-based) with the same concentrations and incubation time. start->run_cyto cyto_check Is significant cytotoxicity observed (>20% cell death)? run_cyto->cyto_check compare_curves Analysis: Compare EC₅₀ (functional) vs. CC₅₀ (cytotoxicity). cyto_check->compare_curves Yes no_cyto Result: No significant cytotoxicity. The issue is with the functional assay itself. cyto_check->no_cyto No window_check Is CC₅₀ > 10x EC₅₀? compare_curves->window_check good_window Result: Good therapeutic window. Cytotoxicity is not the primary issue. Investigate other causes (FAQ 2.2). window_check->good_window Yes bad_window Result: Poor therapeutic window. The functional effect is likely a consequence of toxicity. window_check->bad_window No

Caption: Decision tree for separating specific activity from cytotoxicity.

FAQ 2.2: My results are inconsistent, or I suspect the compound is interfering with the assay technology. How can I check for this?

Answer: Small molecules can directly interfere with assay detection methods, a phenomenon known as "assay interference."[9][12] This is a major source of false-positive or false-negative results in high-throughput screening.[13]

Underlying Cause:

  • Autofluorescence: The compound itself may fluoresce at the same wavelength as your reporter fluorophore, artificially increasing the signal.[14]

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength, reducing the detected signal.[13]

  • Reporter Inhibition/Activation: The compound could directly inhibit or activate a reporter enzyme (e.g., luciferase, β-lactamase).[12]

Troubleshooting Protocol:

  • Cell-Free Control: The most definitive test is to run the assay in a cell-free system. Prepare wells with assay buffer and all detection reagents, but without cells. Add the compound at the same concentrations used in your experiment.

  • Data Analysis:

    • If you see a dose-dependent increase in signal in the cell-free system, your compound is likely autofluorescent or is activating the reporter enzyme.

    • If you see a dose-dependent decrease in signal, your compound may be quenching the signal or inhibiting the reporter enzyme.

  • Mitigation Strategies: If interference is confirmed, you may need to switch to an orthogonal assay with a different detection modality (e.g., from a fluorescence-based assay to a luminescence-based or label-free assay).[13] The NIH's Assay Guidance Manual provides extensive resources for identifying and mitigating these issues.[3][15]

Section 3: Investigating Mechanism of Action

FAQ 3.1: The observed phenotype doesn't match the expected target pathway. What are the next steps?

Answer: Observing an unexpected phenotype is common during the characterization of novel compounds. This could indicate an off-target effect or a previously unknown role for the intended target.

Underlying Cause: Small molecules can bind to multiple proteins, not just the intended target. These "off-target" interactions can produce their own biological effects that may be more potent than the on-target effect.

Troubleshooting Protocol:

  • Use a Negative Control: Synthesize or acquire a structurally similar analog of your compound that is predicted to be inactive against the primary target. If this negative control compound produces the same phenotype, the effect is likely off-target.

  • Orthogonal Assays: Confirm the phenotype using a different assay that measures a distinct downstream event in the same pathway. For example, if your compound is expected to inhibit a kinase, you should see a decrease in the phosphorylation of a known substrate via Western blot, in addition to the phenotype observed in your primary cell-based assay.

  • Counter-Screening: Test the compound in assays for common promiscuous targets or targets that are structurally related to your primary target. This can help build a selectivity profile for your molecule.

Conceptual Diagram: On-Target vs. Off-Target Effects

G cluster_0 On-Target Effect cluster_1 Off-Target Effect Compound 1-(Tetrahydrofuran-2-ylcarbonyl) -1,4-diazepane TargetA Intended Target (e.g., Kinase A) Compound->TargetA Binds PathwayA Signaling Pathway A TargetA->PathwayA Modulates PhenotypeA Expected Phenotype (e.g., Apoptosis) PathwayA->PhenotypeA Leads to Compound2 1-(Tetrahydrofuran-2-ylcarbonyl) -1,4-diazepane TargetB Unintended Target (e.g., Receptor B) Compound2->TargetB Binds PathwayB Signaling Pathway B TargetB->PathwayB Modulates PhenotypeB Unexpected Phenotype (e.g., Autophagy) PathwayB->PhenotypeB Leads to

Caption: Illustrating how a single compound can elicit different phenotypes.

References

  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319–339. [Link]

  • Coussens, N. P., & Dahlin, J. L. (Eds.). Compound-mediated interference in proximity assays by compound emission. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10).
  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
  • Coussens, N. P., & Dahlin, J. L. (Eds.). Assay Artifacts and Interferences. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933–940. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing.
  • Peters, M. F., et al. (2014). Troubleshooting and deconvoluting label-free cell phenotypic assays in drug discovery. Future Medicinal Chemistry, 6(13), 1505–1524.
  • National Institutes of Health. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing.
  • Lounkine, E., et al. (2013). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PLoS ONE, 8(10), e75997.
  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Thoreauchem. This compound-63035-27-8. [Link]

  • P&S Chemicals. Product information, this compound. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • ResearchGate. (2014). How can I do cytotoxicity assay in vitro?. [Link]

  • Costa, B., et al. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 25(11), 2669.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft).
  • NIH's SEED. Regulatory Knowledge Guide for Small Molecules. [Link]

  • PharmaQuesT.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68163, Hexahydro-1,4-diazepine. [Link]

  • K. Reske, et al. (1978). Specific separation of cytotoxic T lymphocytes on immunoadsorptive films. Journal of Immunological Methods, 20(1-4), 281-91.
  • Ramajayam, R., et al. (2011). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Medicinal Chemistry, 18(30), 4589-4613.
  • Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(6), 612-626.
  • Hamza, Z. S., et al. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Advances.
  • SciTechnol. The Problems with the Cells Based Assays. [Link]

  • Srivastava, S. (2022). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. International Journal of Novel Research and Development.

Sources

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane dosage and toxicity studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Framework for Novel 1,4-Diazepane Derivatives

A-Level-Headed Approach to Investigating 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Official Statement on Data Availability: As of the current date, there is no publicly accessible, peer-reviewed data specifically detailing the dosage and toxicity of the compound this compound. This molecule is listed by chemical suppliers, but comprehensive pharmacological and toxicological profiles have not been published.[1][2] Consequently, this guide provides a generalized framework for researchers to establish these critical parameters for this and other novel 1,4-diazepane derivatives, adhering to established preclinical drug development principles.[3][4]

This technical support guide is designed for researchers, scientists, and drug development professionals initiating studies on novel chemical entities (NCEs) like this compound. It offers a structured, question-and-answer-based approach to designing and troubleshooting foundational dosage and toxicity experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Initial In Vitro Characterization

Question 1: Where do I begin to assess the potential toxicity of my novel 1,4-diazepane derivative?

Answer: The initial step is to determine the compound's cytotoxic potential in vitro. This provides a foundational understanding of the concentration range at which the compound affects cell viability. Cytotoxicity assays are crucial for estimating a starting point for more complex studies and can help prioritize compounds.[5][6]

Troubleshooting Guide: In Vitro Cytotoxicity Assays

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding, improper mixing of the compound, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with a sterile buffer to maintain humidity.
Compound Precipitation in Media Poor solubility of the test compound at the desired concentrations.Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). When diluting into the aqueous cell culture medium, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including vehicle controls.[6]
No Cytotoxicity Observed The compound may have low potency, or the incubation time is too short.Extend the incubation period (e.g., test at 24, 48, and 72 hours).[6] Also, consider using a broader range of concentrations, including much higher ones, to establish a dose-response curve.
Inconsistent Results Between Assays (e.g., MTT vs. LDH) Different assays measure different aspects of cell death. MTT assays measure metabolic activity, while LDH assays measure membrane integrity.[6][7]This is not necessarily an error. A compound might, for instance, inhibit mitochondrial function (affecting MTT results) before causing membrane rupture (affecting LDH results). Running multiple assays provides a more comprehensive picture of the cytotoxic mechanism.

Experimental Workflow: Tiered In Vitro Cytotoxicity Screening

The following diagram outlines a logical workflow for initial in vitro screening.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight A Prepare Compound Stock (e.g., 10 mM in DMSO) B Select Panel of Cell Lines (e.g., HepG2 for liver, HEK293 for kidney) A->B C Perform Broad-Spectrum Cytotoxicity Assay (e.g., MTT) B->C D Determine IC50 Values (Concentration for 50% inhibition) C->D E Select Hits with Potency (IC50 < 10 µM) D->E Proceed if Potent F Perform Secondary Assays (e.g., LDH, Apoptosis Assay) E->F G Analyze Mechanism of Cell Death (Necrosis vs. Apoptosis) F->G

Caption: Workflow for in vitro cytotoxicity assessment.

Part 2: Early In Vivo Toxicity Assessment

Question 2: How do I translate my in vitro data to an initial in vivo study? What is the first animal study I should conduct?

Answer: The first in vivo experiment is typically an acute toxicity study.[8] The primary goal is to determine the dose range that causes adverse effects after a single administration and to identify the maximum tolerated dose (MTD).[9] This study is critical for guiding dose selection in subsequent, more detailed studies. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for these studies (e.g., OECD 420, 423, 425), which are internationally recognized.[10][11][12]

Troubleshooting Guide: Acute Toxicity Studies in Rodents

Issue Potential Cause Recommended Solution
Unexpectedly High Mortality at Low Doses Formulation issues (e.g., precipitation in the vehicle leading to embolism), incorrect dose calculation, or extreme sensitivity of the animal strain.Verify all dose calculations and formulation procedures. Ensure the compound is fully solubilized or forms a stable, homogenous suspension. Consider a preliminary dose-range-finding study with a single animal per dose level to narrow the range.
No Observable Adverse Effects, Even at High Doses The compound may have a very low toxicity profile, or the route of administration is not optimal for absorption.According to OECD guidelines, a limit test can be performed at a high dose (e.g., 2000 mg/kg).[8] If no mortality is observed, the compound is generally considered to have low acute toxicity.[11] If poor absorption is suspected, pharmacokinetic studies are needed.
Clinical Signs are Vague or Difficult to Interpret Lack of a standardized observation protocol.Implement a functional observational battery (FOB) to systematically score changes in appearance, behavior, and physiological state at predefined intervals after dosing.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

This method is a sequential dosing approach that minimizes the number of animals required.[8]

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as testing in one sex is often sufficient.[12] Animals should be young adults and within a ±20% weight variation.[13]

  • Dose Selection: Select a starting dose based on in vitro data or information from structurally related compounds.[12] A default starting dose is often 300 mg/kg if no prior information is available.[12]

  • Dosing Procedure:

    • Dose a single animal with the starting dose.

    • Observe the animal for at least 48 hours for signs of toxicity or mortality.

  • Sequential Dosing Logic:

    • If the animal survives: Dose the next animal at a higher fixed dose level (e.g., increase by a factor of 3.2).

    • If the animal dies: Dose the next animal at a lower fixed dose level.

  • Observation Period: All animals are observed for a total of 14 days for any signs of delayed toxicity.[8]

  • Endpoint: The test is stopped when a stopping criterion is met (e.g., a specific number of reversals in outcome), which allows for the statistical calculation of the LD50 (the dose estimated to be lethal to 50% of the animals).

Logical Flow: In Vivo Dose Finding

Caption: A typical progression for in vivo toxicity testing.

Part 3: Data Interpretation and Next Steps

Question 3: My 1,4-diazepane derivative shows low cytotoxicity in vitro and a high LD50 in vivo. Does this mean it's safe?

Answer: Not necessarily. Low acute toxicity is a positive sign, but it does not guarantee safety after repeated exposure. Chronic, reproductive, and genetic toxicity are still unknown. The initial studies are designed to establish a safe dose range for further investigation.[3][14]

Key Data Summary Table (Hypothetical Data for a Novel Compound)

The data you collect should be organized clearly to inform the next phase of development.

Parameter Assay Type Result Implication
IC50 (HepG2 cells) MTT Assay (48h)> 100 µMLow potential for direct liver cell cytotoxicity.
IC50 (HEK293 cells) LDH Release (48h)> 100 µMLow potential for direct kidney cell cytotoxicity.
LD50 (Oral, Rat) Acute Toxicity (OECD 425)> 2000 mg/kgClassified as low acute toxicity via the oral route.
MTD (Oral, Rat) Acute Toxicity (OECD 425)~1000 mg/kgThe highest single dose that does not cause significant adverse effects.

Next Steps:

  • Repeated Dose Toxicity Studies: Conduct 28-day or 90-day studies in two species (one rodent, one non-rodent) to assess the effects of long-term exposure.[15][16]

  • Safety Pharmacology: Evaluate the compound's effects on critical physiological systems, such as the cardiovascular, respiratory, and central nervous systems.[3]

  • Genotoxicity: Perform a battery of in vitro tests (e.g., Ames test, chromosome aberration test) to assess the potential for genetic damage.[16]

By following this structured, evidence-based approach, researchers can confidently and responsibly characterize the dosage and toxicity profiles of novel compounds like this compound, paving the way for further development.

References

  • Acute Toxicity by OECD Guidelines | PPTX - Slideshare.
  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... - Protocols.io. (2019).
  • Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
  • Considerations for Dose Finding Studies. STAT 509 - Statistics Online.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • In Vitro T Cell Killing Assay Protocol. Sigma-Aldrich.
  • Acute Toxicity. The Joint Research Centre - EU Science Hub.
  • OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). Umwelt-online.de.
  • OECD Guidelines for the Testing of Chemicals. (2001). ResearchGate.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). PMC - PubMed Central.
  • This compound-63035-27-8. Thoreauchem.
  • Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations.
  • Advanced Methods for Dose and Regimen Finding During Drug Development: Summary of the EMA/EFPIA Workshop on Dose Finding (London 4–5 December 2014). PMC - PubMed Central.
  • Dose-Finding Trials: Optimizing Phase 2 Data in the Drug Development Process.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025).
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). PubMed.
  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
  • Preclinical Toxicology Considerations for Successful IND Application. (2022). Noble Life Sciences.
  • Dose Finding in Drug Development. ResearchGate.
  • A comprehensive guide to toxicology in preclinical drug development. University of California Davis.
  • PRECLINICAL TOXICOLOGY. Pacific BioLabs.
  • 1-(furan-3-carbonyl)-1,4-diazepane. PubChemLite.

Sources

Technical Support Center: Enhancing the Bioavailability of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and formulation scientists working to optimize the pharmacokinetic profile of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. We have structured this resource in a practical, question-and-answer format to directly address the challenges you may encounter during development. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the likely physicochemical properties of this compound, and how do they predict potential bioavailability issues?

Answer: Understanding the baseline physicochemical properties of a new chemical entity (NCE) is the foundational step in any drug development program. For this compound (CAS 63035-27-8), while extensive experimental data is not publicly available, we can predict its properties based on its structure. These predictions help us anticipate challenges related to the "ADME" profile (Absorption, Distribution, Metabolism, and Excretion).

The structure contains a basic 1,4-diazepane ring and a polar amide-linked tetrahydrofuran (THF) moiety. The diazepane ring, specifically the secondary amine, provides a handle for protonation, suggesting that pH will significantly influence its solubility. The overall molecule has features that could lead to moderate water solubility but may also present metabolic stability risks.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight~214.28 g/mol Favorable (<500 Da), suggesting good potential for passive diffusion.
logP (Lipophilicity)~0.5 - 1.5Indicates moderate lipophilicity. May be a good balance for solubility and permeability, but optimization may be needed.
pKa (strongest basic)~8.5 - 9.5The secondary amine on the diazepane ring is basic, allowing for significant ionization at physiological pH in the stomach, which could aid dissolution but hinder absorption across the intestinal membrane.
Aqueous SolubilityLow to ModerateThe molecule has polar functional groups but also nonpolar hydrocarbon regions. Solubility is likely pH-dependent and may be a limiting factor.
Hydrogen Bond Donors1 (the secondary amine)Favorable (≤5).
Hydrogen Bond Acceptors3 (two oxygens, one nitrogen)Favorable (≤10).

Initial Assessment: The primary challenges for this molecule are likely to be suboptimal aqueous solubility and potential first-pass metabolism, particularly at the THF ring.

Question 2: My preliminary data shows poor aqueous solubility for the free base. What are my primary options for improvement?

Answer: Poor solubility is a very common reason for low oral bioavailability.[1] For a molecule like this with a readily ionizable basic center, you have two powerful, industrially validated strategies: salt formation and formulation enhancement.

Strategy A: Salt Formation

This is often the most direct and cost-effective method to improve the solubility and dissolution rate of a basic drug.[2][3] The goal is to create a crystalline salt with a more favorable crystal lattice energy than the free base.

  • Causality: By reacting the basic nitrogen of the diazepane ring with an acid, you form a salt. This salt is an ionic species that is generally more polar and thus more soluble in aqueous media than the neutral free base. A key principle for selecting a stable salt is the "pKa delta rule," which states that a pKa difference (ΔpKa) of >2-3 between the drug's ionizable group and the counter-ion acid generally leads to the formation of a stable salt.[4]

  • Experimental Protocol: Small-Scale Salt Screening

    • Preparation: Dissolve 50 mg of this compound free base in 1 mL of a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).

    • Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, maleic acid). Prepare these as solutions in the same solvent.

    • Crystallization: Mix the solutions at room temperature or with gentle warming. Allow the mixture to cool slowly. If no precipitate forms, try adding an anti-solvent (e.g., MTBE, heptane) or storing the vial at 4°C.

    • Isolation & Analysis: Isolate any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Characterization: Analyze the solids to confirm salt formation and assess properties. Key analyses include:

      • Kinetic Solubility: Measure the solubility of each salt form in water and phosphate-buffered saline (PBS) at pH 7.4.

      • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) to check for crystallinity and polymorphism, and Differential Scanning Calorimetry (DSC) to determine the melting point and thermal stability.

Strategy B: Formulation-Based Enhancements

If salt formation is not successful or does not provide sufficient improvement, advanced formulation strategies can be employed. These methods aim to present the drug to the gastrointestinal tract in a state that avoids the dissolution-limiting step.[5][6]

  • Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS).[5] This prevents the drug from crystallizing, holding it in a higher-energy amorphous state that has a greater apparent solubility and faster dissolution rate. Technologies like spray drying or hot-melt extrusion are used to create ASDs.[7]

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[6] The drug is dissolved in this lipidic system, bypassing the need for solid-state dissolution.

  • Particle Size Reduction (Micronization/Nanomilling): Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8] Cryo-milling is one such technique used to achieve this.[7]

Question 3: I am concerned about metabolic instability and high first-pass metabolism. How can I diagnose and address this?

Answer: High first-pass metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation, even if it is well-absorbed. The tetrahydrofuran (THF) ring and the amide bond are potential sites of metabolic attack.

Part A: Diagnosing Metabolic Instability

The first step is to determine if the molecule is rapidly metabolized. The standard in vitro assay for this is the Liver Microsomal Stability Assay .

  • Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I drug metabolism. By incubating your compound with microsomes and a necessary cofactor (NADPH), you can simulate hepatic metabolism and measure how quickly the parent drug disappears.

  • Experimental Protocol: In Vitro Liver Microsomal Stability Assay

    • Reagent Preparation:

      • Prepare a 1 mg/mL stock solution of your compound in DMSO.

      • Thaw pooled liver microsomes (human, rat, or mouse) on ice.

      • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

      • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Incubation:

      • In a 96-well plate, combine the phosphate buffer, your compound (final concentration typically 1 µM), and the liver microsomes (final concentration ~0.5 mg/mL).

      • Pre-incubate the plate at 37°C for 5 minutes.

      • Initiate the reaction by adding the NADPH regenerating system.

      • Include control wells: a negative control without NADPH to check for non-enzymatic degradation, and a positive control with a known rapidly metabolized compound (e.g., verapamil).

    • Time Points & Quenching:

      • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard.

    • Analysis:

      • Centrifuge the quenched samples to precipitate proteins.

      • Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of your parent compound at each time point.

    • Data Interpretation: Plot the natural log of the percent remaining parent drug versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life (<30 minutes) suggests high metabolic liability.

Part B: Mitigating Metabolic Instability - The Prodrug Approach

If your compound is metabolically unstable, a prodrug strategy can be highly effective. A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in vivo to release the active parent drug.[9][10] This approach can be used to mask the metabolic soft spot until after absorption.[11][12]

  • Concept: The free secondary amine on the 1,4-diazepane ring is an excellent handle for creating a prodrug. You can attach a "promoieity" that will be cleaved by enzymes in the blood or tissues, releasing the active parent compound.

Prodrug_Concept cluster_0 In Vivo Environment (Blood/Tissue) Prodrug Prodrug (Inactive, Absorbed) Enzymatic_Cleavage Enzymatic or Chemical Cleavage Prodrug->Enzymatic_Cleavage Absorption ActiveDrug Active Drug (At Target Site) Promoieties Promoieties (Inert, Excreted) Enzymatic_Cleavage->ActiveDrug Bioactivation Enzymatic_Cleavage->Promoieties

A common and successful strategy is to create an amino acid prodrug. Attaching an L-amino acid (like L-Valine) can create a substrate for peptide transporters like PepT1 in the intestine, potentially improving absorption via active transport while simultaneously altering the molecule's metabolic profile.[13]

Question 4: How do I perform a comprehensive bioavailability assessment to confirm my modifications are working?

Answer: Ultimately, the success of any modification must be confirmed with an in vivo pharmacokinetic (PK) study. This is the gold standard for determining bioavailability.[14] The goal is to measure the concentration of the drug in the bloodstream over time after administration.[15][16]

  • Causality: By comparing the Area Under the Curve (AUC) of the plasma concentration-time plot after oral (PO) administration to the AUC after intravenous (IV) administration, you can calculate the absolute bioavailability (%F). The IV dose represents 100% bioavailability, so this comparison quantifies the fraction of the oral dose that reaches systemic circulation.

  • Experimental Workflow: Rodent Pharmacokinetic Study

    • Dosing:

      • Group 1 (IV): Administer the compound (e.g., 1-2 mg/kg) intravenously to a cohort of rodents (typically rats or mice). The compound should be dissolved in a suitable vehicle (e.g., saline with a cosolvent).

      • Group 2 (PO): Administer the modified compound (e.g., the salt form or prodrug) orally via gavage to a second cohort (e.g., 5-10 mg/kg). The compound should be formulated as a solution or suspension.

    • Blood Sampling:

      • At predefined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours), collect small blood samples (typically from the tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Plasma Processing:

      • Centrifuge the blood samples to separate the plasma.

      • Harvest the plasma and store it at -80°C until analysis.

    • Bioanalysis:

      • Develop a sensitive and specific LC-MS/MS method to quantify the concentration of your parent drug in the plasma samples. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.

    • Pharmacokinetic Analysis:

      • Plot the mean plasma concentration versus time for both the IV and PO groups.

      • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Bioavailability_Workflow cluster_IV Intravenous (IV) Arm cluster_PO Oral (PO) Arm IV_Dose Administer IV Dose (1-2 mg/kg) IV_Samples Collect Blood Samples (Time course) IV_Dose->IV_Samples Process_Plasma Process Samples (Centrifuge to get Plasma) IV_Samples->Process_Plasma PO_Dose Administer Oral Dose (5-10 mg/kg) PO_Samples Collect Blood Samples (Time course) PO_Dose->PO_Samples PO_Samples->Process_Plasma LCMS_Analysis Bioanalysis (LC-MS/MS Quantification) Process_Plasma->LCMS_Analysis PK_Analysis PK Analysis (Calculate AUC, Cmax, Tmax) LCMS_Analysis->PK_Analysis Bioavailability Calculate Absolute Bioavailability %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) PK_Analysis->Bioavailability

Key Parameters to Evaluate:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • %F (Absolute Bioavailability): The fraction of the drug absorbed systemically.

A successful modification will result in a significantly higher AUC and Cmax for the oral dose compared to the unmodified parent compound.

References

  • Müller, C.E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & Biodiversity. Available at: [Link]

  • Al-kassas, R., et al. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available at: [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. BioMed Research International. Available at: [Link]

  • Serajuddin, A.T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Ferreira-Santos, P., et al. (2014). Analytical Methods for Determining Bioavailability and Bioaccessibility of Bioactive Compounds from Fruits and Vegetables: A Review. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

  • (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available at: [Link]

  • (2022). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available at: [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • Kesisoglou, F., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Wacher, V.J., et al. (1995). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Vig, B.S., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • (n.d.). Tackling Bioavailability Challenges for the Next Generation of Small Molecules. Catalent. Available at: [Link]

  • Kumar, L., et al. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Järvinen, T., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics. Available at: [Link]

  • Wu, D. (2021). A Prodrug Approach for Improving Bioavailability. Curtis & Coulter. Available at: [Link]

  • (n.d.). Solid Form Strategies For Increasing Oral Bioavailability. Drug Discovery Online. Available at: [Link]

  • Gupta, A., et al. (2013). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Ali, H., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Semantic Scholar. Available at: [Link]

  • Bansal, S., et al. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • Ali, H., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, I.C., et al. (2013). Pharmaceutical Salt Formation Guided by Phase Diagrams. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Wang, Y., et al. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. Chemosphere. Available at: [Link]

  • Capanoglu, E., et al. (2017). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Critical Reviews in Food Science and Nutrition. Available at: [Link]

  • Shah, V.P., et al. (1992). Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies. Pharmaceutical Research. Available at: [Link]

  • (n.d.). Possible metabolic pathways of THF degradation by composite bacteria. ResearchGate. Available at: [Link]

  • (n.d.). Biotransformation of THF. ResearchGate. Available at: [Link]

  • (n.d.). How to Conduct a Bioavailability Assessment?. Creative Bioarray. Available at: [Link]

  • Ahmad, S., et al. (2010). Bioanalytical approaches, bioavailability assessment, and bioequivalence study for waiver drugs: In vivo and in vitro perspective. ResearchGate. Available at: [Link]

  • Bjerke, J. (1997). Tetrahydrofuran Degradation Pathway. Eawag-BBD. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will address specific issues in a practical, question-and-answer format, grounded in established principles of process chemistry.

Section 1: Troubleshooting Guide - Common Scale-Up Problems

This section addresses specific experimental issues you might encounter during the synthesis. The underlying chemistry for this process is the acylation of 1,4-diazepane with an activated derivative of tetrahydrofuran-2-carboxylic acid. The choice of acylating agent and reaction conditions is critical for success on a larger scale.

Q1: My reaction is showing a significant amount of di-acylated byproduct, where both nitrogens of the diazepane ring are acylated. How can I improve the mono-selectivity?

Potential Causes & Solutions:

  • Cause: Incorrect stoichiometry or slow addition rate. On a small scale, it's easier to achieve a 1:1 molar ratio. During scale-up, poor mixing can create localized areas of high acylating agent concentration, leading to di-acylation.

  • Solution 1: Controlled Addition & Monitoring:

    • Dissolve the 1,4-diazepane in a suitable solvent (e.g., DCM, THF).

    • Slowly add the activated tetrahydrofuran-2-carboxylic acid (e.g., the acid chloride or the product of an amide coupling reaction) to the diazepane solution over a prolonged period (e.g., 2-4 hours) using a syringe pump or addition funnel.

    • Maintain a low reaction temperature (e.g., 0-5 °C) to slow down the reaction rate and allow for better control.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, UPLC, or TLC) to ensure the reaction stops after the formation of the mono-acylated product.

  • Cause: Use of a non-protected diazepane. With two reactive secondary amine sites, direct acylation is inherently competitive.

  • Solution 2: Employ a Protecting Group Strategy:

    • Selectively protect one of the diazepane nitrogens with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group. This ensures that only one nitrogen is available for acylation.

    • Perform the acylation reaction on the mono-protected 1,4-diazepane.

    • Deprotect the second nitrogen under appropriate conditions (e.g., acidic conditions for Boc deprotection) to yield the desired product. This multi-step approach often leads to a much cleaner product profile and simplifies purification.

Q2: The reaction work-up is problematic. I'm seeing emulsion formation during the aqueous wash, making phase separation difficult and leading to product loss.

Potential Causes & Solutions:

  • Cause: The product, being an amide with a basic nitrogen, can act as a surfactant, stabilizing emulsions between the organic and aqueous layers, especially if salts are present.

  • Solution 1: pH Adjustment & Brine Wash:

    • After the reaction is complete, adjust the pH of the aqueous layer. If your product is in the organic phase, washing with a dilute acid (e.g., 1M HCl) can protonate the free amine, making it more water-soluble and potentially breaking the emulsion. Conversely, a basic wash (e.g., NaHCO₃ solution) can deprotonate any salts.

    • Perform a final wash with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to dehydrate the organic layer and forces the separation of the two phases.

  • Solution 2: Solvent Swap:

    • Instead of a traditional liquid-liquid extraction, consider a solvent swap. After quenching the reaction, remove the reaction solvent under reduced pressure.

    • Add a solvent in which your product is highly soluble but the impurities are not (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Filter off the precipitated impurities (e.g., salts from the coupling reagents). This can often be a more scalable and efficient purification step than a complex extraction.

Q3: My reaction yield has dropped significantly upon scaling up from 10g to 1kg. What are the likely reasons?

Potential Causes & Solutions:

  • Cause: Inefficient heat transfer. Exothermic reactions, such as the formation of an acid chloride or the amide coupling itself, can overheat on a larger scale if not adequately cooled. This can lead to thermal degradation of reactants or products.

  • Solution 1: Calorimetry & Cooling Control:

    • Before scaling up, perform reaction calorimetry studies to understand the thermal profile of your reaction. This will determine the total heat output and the rate of heat evolution.

    • Ensure your reactor has sufficient cooling capacity to maintain the desired temperature throughout the addition and reaction phases. Use a jacketed reactor with a circulating coolant.

  • Cause: Poor mixing. Inadequate agitation in a large reactor can lead to non-homogeneous reaction conditions, resulting in localized "hot spots" or areas of high reactant concentration, which can cause side reactions and reduce yield.

  • Solution 2: Agitation & Baffle Design:

    • Use a reactor equipped with an appropriate agitator (e.g., a pitched-blade turbine) and baffles to ensure efficient mixing.

    • The agitator speed should be optimized to provide good turnover without causing excessive shear, which could be detrimental in some cases.

Workflow for Diagnosing Yield Loss:

Caption: A decision tree for troubleshooting yield loss during scale-up.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent to use for this synthesis at scale?

For large-scale amide bond formation, converting the tetrahydrofuran-2-carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is often the most cost-effective and atom-economical method. However, this involves handling hazardous reagents. Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are milder but generate significant urea byproducts that must be removed. The choice depends on your facility's capabilities, safety protocols, and the overall cost-in-use calculation.

Q2: How can I best purify the final product on a large scale?

Column chromatography, while effective in the lab, is often not economically viable for large-scale purification. Consider the following scalable techniques:

  • Crystallization: This is the most preferred method for large-scale purification. A systematic screening of solvents and solvent mixtures should be performed to find conditions that provide good recovery and high purity.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation (potentially under high vacuum) can be a very effective purification method.

  • Salt Formation and Recrystallization: The product contains a basic nitrogen in the diazepane ring. Formation of a salt (e.g., hydrochloride or tartrate) can often induce crystallinity and allow for purification by recrystallization, followed by a neutralization step to recover the free base.

Q3: What are the critical safety considerations for this synthesis?
  • 1,4-Diazepane: This is a corrosive and potentially toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.

  • Acylating Agents: Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water, releasing toxic gases (SO₂ and HCl/CO/CO₂ respectively). These reactions should be performed in a robust chemical fume hood or a contained reactor system with a scrubber to neutralize off-gases.

  • Exothermic Reactions: The acylation reaction is exothermic. As discussed, ensure adequate cooling and monitoring to prevent thermal runaway. A pressure relief device on the reactor is a critical safety feature.

Section 3: Protocols & Data

Protocol: Synthesis via Acid Chloride Route (Illustrative)

Step 1: Formation of Tetrahydrofuran-2-carbonyl chloride

  • Charge a dry, inerted reactor with tetrahydrofuran-2-carboxylic acid and a suitable solvent (e.g., dichloromethane).

  • Cool the mixture to 0-5 °C.

  • Slowly add thionyl chloride (approx. 1.1-1.2 equivalents) to the mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by IR (disappearance of the carboxylic acid O-H stretch).

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acid chloride can be used directly or distilled for higher purity.

Step 2: Acylation of 1,4-Diazepane

  • Charge a separate reactor with 1,4-diazepane and a suitable solvent (e.g., dichloromethane) and an acid scavenger/base (e.g., triethylamine, 2.2 equivalents).

  • Cool the mixture to 0-5 °C.

  • Dissolve the tetrahydrofuran-2-carbonyl chloride from Step 1 in dichloromethane.

  • Slowly add the acid chloride solution to the diazepane solution, keeping the internal temperature below 10 °C.

  • Stir at room temperature for 1-3 hours until the reaction is complete (monitor by HPLC or TLC).

Step 3: Work-up and Isolation

  • Quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or another suitable method.

General Process Flow Diagram:

Caption: A simplified process flow for the synthesis of the target molecule.

Table 1: Comparison of Purification Methods at Scale

MethodProsConsTypical Purity
Chromatography High resolution, good for complex mixturesHigh cost, solvent intensive, not easily scalable>99.5%
Crystallization Highly scalable, cost-effective, high purityRequires screening, potential for yield loss in mother liquor98.0% - 99.8%
Distillation Scalable, can be continuousProduct must be thermally stable, requires specialized equipment99.0% - 99.9%

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • American Chemical Society. (n.d.). Organic Chemistry Lab Survival Manual. [Link]

  • American Institute of Chemical Engineers. (n.d.). Center for Chemical Process Safety (CCPS). [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

Validation & Comparative

A Comparative Guide to 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane and Other Acylated Diazepanes for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1,4-diazepane scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules.[1][2][3] Its inherent conformational flexibility allows for optimal spatial orientation of substituents to engage with various biological targets. A critical point of diversification on this scaffold is the acylation of one of its nitrogen atoms, which profoundly influences the molecule's physicochemical properties and pharmacological activity. This guide provides an in-depth comparison of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane with other N-acylated diazepane analogs, offering experimental insights and data to inform the design of next-generation therapeutics.

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential properties based on the known significance of the tetrahydrofuran (THF) moiety in drug design and compare it to other well-characterized acylated diazepanes. The THF ring is a feature in several FDA-approved drugs and is known to act as a potent ligand, capable of forming key hydrogen bonds and other interactions within protein binding pockets.[4][5][6]

This guide will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of various acylated diazepanes, providing a framework for researchers to evaluate the potential of the 1-(tetrahydrofuran-2-ylcarbonyl) moiety in their specific therapeutic area of interest.

The 1,4-Diazepane Core: A Versatile Scaffold

The seven-membered 1,4-diazepane ring possesses two nitrogen atoms that serve as handles for chemical modification. Acylation at the N1 position is a common strategy to introduce a diverse range of functional groups, thereby modulating properties such as:

  • Target Affinity and Selectivity: The nature of the acyl group can dictate the binding affinity and selectivity for a specific biological target.

  • Physicochemical Properties: Acylation alters lipophilicity, polarity, and hydrogen bonding capacity, which in turn affects solubility, permeability, and metabolic stability.

  • Pharmacokinetic Profile: Modifications to the acyl group can influence absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The following sections will explore these aspects by comparing different classes of acylated diazepanes.

Comparative Analysis of N-Acylated 1,4-Diazepanes

To illustrate the impact of the acyl group on biological activity, we will consider several examples from the literature, focusing on their application in neurodegenerative diseases, particularly as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[7]

N-Aroyl-1,4-Diazepanes: Exploring Aromatic Interactions

Aromatic acyl groups, such as benzoyl and its derivatives, are frequently employed in drug design to engage in π-π stacking and other hydrophobic interactions within the target protein. A study on a series of (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as inhibitors of Aβ aggregation provides valuable SAR insights.[7]

Table 1: Comparison of N-Aroyl-1,4-Diazepane Analogs as Aβ Aggregation Inhibitors

Compound IDAcyl GroupAβ42 Inhibition (%)Aβ40 Inhibition (%)Reference
1a Benzoyl4565[7]
1b 4-Fluorobenzoyl5277[7]
1c 4-Chlorobenzoyl4870[7]
1d 4-Methylbenzoyl4262[7]

The data suggests that substitution on the phenyl ring can modulate inhibitory activity. For instance, the introduction of a fluorine atom at the para-position (Compound 1b ) enhances the inhibition of both Aβ42 and Aβ40 aggregation compared to the unsubstituted benzoyl analog (Compound 1a ). This highlights the sensitivity of the target to electronic and steric modifications on the acyl moiety.

N-Heterocyclic Carbonyl-1,4-Diazepanes: The Role of Heteroatoms

Incorporating heteroatoms into the acyl group, as in furoyl or thenoyl derivatives, introduces opportunities for additional hydrogen bonding and dipole-dipole interactions. While direct comparative data for a series of heterocyclic carbonyl diazepanes is limited in the context of Aβ aggregation, the presence of a furan ring in other bioactive molecules suggests its potential to act as a hydrogen bond acceptor.

Based on the known properties of the tetrahydrofuran-2-carbonyl group in other molecular contexts, we can hypothesize its potential advantages:

  • Enhanced Solubility: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to more lipophilic aroyl groups.

  • Favorable Binding Interactions: The THF moiety can mimic the ribose sugar in natural ligands, allowing it to fit into nucleotide-binding sites or other pockets that accommodate cyclic ethers.[5]

  • Metabolic Stability: The saturated nature of the THF ring may confer greater metabolic stability compared to aromatic systems that are susceptible to oxidative metabolism.

A hypothetical comparison based on these principles is presented below:

Table 2: Hypothetical Performance of this compound

Acyl GroupExpected SolubilityPotential for H-BondingPredicted Metabolic Stability
BenzoylModerateLow (π-π interactions)Moderate
FuroylModerateModerate (O as acceptor)Moderate
Tetrahydrofuran-2-ylcarbonyl High High (O as acceptor) High

This hypothetical analysis underscores the rationale for exploring the 1-(tetrahydrofuran-2-ylcarbonyl) substituent in drug discovery programs.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of N-acylated 1,4-diazepanes and a common biological assay for their evaluation.

Synthesis of N-Acylated 1,4-Diazepanes

The following protocol describes a general method for the N-acylation of 1,4-diazepane.

Diagram 1: General Synthetic Scheme for N-Acylated 1,4-Diazepanes

G diazepane 1,4-Diazepane reaction + diazepane->reaction acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->reaction product 1-(Acyl)-1,4-diazepane base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction reaction->product

Caption: General reaction for the N-acylation of 1,4-diazepane.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1,4-diazepane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., tetrahydrofuran-2-carbonyl chloride, benzoyl chloride) (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated 1,4-diazepane.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol is a widely used method to screen for inhibitors of Aβ fibril formation.[8][9]

Diagram 2: Workflow for the Thioflavin T (ThT) Assay

G A Prepare Aβ Monomers B Incubate Aβ with Test Compound A->B C Add Thioflavin T (ThT) B->C D Measure Fluorescence C->D E Data Analysis D->E

Caption: Workflow of the Thioflavin T fluorescence assay.

Step-by-Step Protocol:

  • Preparation of Aβ Monomers: Dissolve synthetic Aβ peptide (e.g., Aβ42) in a suitable solvent like hexafluoroisopropanol (HFIP) to disaggregate any pre-existing oligomers or fibrils. Remove the HFIP by evaporation and resuspend the peptide in a buffer such as phosphate-buffered saline (PBS).

  • Incubation: In a 96-well plate, incubate the Aβ monomers (final concentration, e.g., 10 µM) with various concentrations of the test compound (e.g., N-acylated diazepane) at 37 °C with gentle agitation. Include a control well with Aβ and vehicle (e.g., DMSO) only.

  • Thioflavin T Addition: At specified time points, add Thioflavin T (ThT) solution to each well. ThT is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~450 nm excitation and ~485 nm emission).

  • Data Analysis: An increase in fluorescence intensity corresponds to the formation of Aβ fibrils. Calculate the percentage inhibition of aggregation by the test compound compared to the vehicle control.

Conclusion and Future Directions

The N-acylation of the 1,4-diazepane scaffold is a powerful strategy for the development of novel therapeutic agents. While direct experimental data on this compound is limited, the known roles of the THF moiety in approved drugs suggest that this analog holds significant promise. Its potential for enhanced solubility, favorable binding interactions, and metabolic stability makes it a compelling candidate for synthesis and evaluation in various disease models.

The comparative analysis of other N-acylated diazepanes, particularly in the context of Alzheimer's disease, demonstrates that subtle changes in the acyl group can have a profound impact on biological activity. Future research should focus on the systematic exploration of a diverse range of acyl groups, including heterocyclic and aliphatic moieties, to build a comprehensive SAR landscape for the 1,4-diazepane scaffold. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel acylated diazepanes, including the intriguing 1-(tetrahydrofuran-2-ylcarbonyl) derivative, in the quest for new and improved medicines.

References

  • Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. PubMed Central.
  • Karuturi, R. C. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Amyloid Beta Aggregation Protocol for Aβ Peptides. Hello Bio.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acyl
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Phukan, K. (2014).
  • 1,4-Diazepines.
  • Tetrahydrofuran (THF)-containing natural products and biological activities.
  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
  • Structures of selected drugs containing THF ring.
  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PubMed Central.
  • Application Notes and Protocols: Functional Group Transformations of the 1,4-Oxazepane Ring. Benchchem.
  • Pharmacy - UWSpace.
  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
  • Structures of selected drugs containing THF ring.

Sources

A Researcher's Guide to Characterizing Novel 1,4-Diazepane Scaffolds: A Comparative Framework for Sigma Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel chemical entities targeting sigma receptors. Using 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane as a case study for a novel, uncharacterized compound, we will outline the essential experimental comparisons against well-established sigma receptor modulators. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutics for neurological and psychiatric disorders.

Introduction: The Enigmatic Sigma Receptors

Initially misclassified as opioid receptors, sigma receptors are now understood to be a unique class of intracellular proteins with two primary subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1]

  • The Sigma-1 Receptor (σ1R) is a ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2][3] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[2][4] Its modulation has shown therapeutic potential in a range of conditions including neurodegenerative diseases, depression, and pain.[1]

  • The Sigma-2 Receptor (σ2R) has been identified as the transmembrane protein TMEM97.[5][6] It is implicated in cholesterol homeostasis and is often overexpressed in proliferating cancer cells, making it a target for oncology.[1][6] Its role in the central nervous system is also an active area of research, with potential applications in treating neuropathic pain and neurodegenerative diseases.[7]

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds.[8] Its structural flexibility makes it an attractive starting point for designing ligands that can conform to the unique binding pockets of targets like sigma receptors. This guide proposes a systematic approach to determine if a novel diazepane derivative, such as this compound, engages these receptors and to characterize its pharmacological profile in comparison to known modulators.

Structural and Pharmacophore Analysis: A Starting Hypothesis

The first step in evaluating a novel compound is a structural comparison with known ligand pharmacophores. The generally accepted pharmacophore for sigma receptor ligands includes a basic nitrogen atom connected by a two-to-four-atom spacer to a hydrophobic region.

  • This compound: This molecule contains a 1,4-diazepane ring, which possesses two nitrogen atoms that could be protonated at physiological pH, satisfying the basic nitrogen requirement. The tetrahydrofuran carbonyl group and the diazepane ring itself provide steric bulk and potential hydrogen bonding sites, while the overall structure has moderate lipophilicity.

  • Known Modulators:

    • (+)-Pentazocine (σ1R Agonist): A benzomorphan opioid analgesic that binds with high affinity to σ1R.

    • Haloperidol (σ1R Antagonist): A butyrophenone antipsychotic with high affinity for both dopamine D2 and σ1 receptors.[9]

    • PB28 (σ1R/σ2R Ligand): A high-affinity sigma receptor ligand, often used as a reference compound.[10]

    • Siramesine (σ2R Agonist): A potent and selective σ2R agonist.

While the novel compound does not share an obvious, direct structural homology with these classical modulators, the presence of the diazepane's basic nitrogens and its overall topology suggests that an interaction with the sigma receptor binding sites cannot be ruled out without experimental validation.

The Experimental Roadmap: From Binding to Function

A logical, multi-step experimental workflow is required to fully characterize the compound. This process determines if the compound binds, its affinity and selectivity, and its functional effect on the receptor.

G cluster_0 Characterization Workflow A Novel Compound (1-(THF-CO)-1,4-diazepane) B In Vitro Binding Assays (Determine Ki at σ1R & σ2R) A->B C Selectivity Screening (Panel of other CNS receptors) B->C D In Vitro Functional Assays (Agonist vs. Antagonist Profile) B->D F Pharmacological Profile (Affinity, Selectivity, Functionality) C->F E Signaling Pathway Analysis (e.g., Ca2+, ERK activation) D->E E->F

Caption: Logical workflow for characterizing a novel compound's interaction with sigma receptors.

Step 1: In Vitro Binding Affinity and Selectivity

The foundational experiment is a competitive radioligand binding assay to determine the compound's inhibition constant (Ki), a measure of its binding affinity for σ1R and σ2R.

Causality Behind the Choice: This assay is the gold standard for quantifying direct physical interaction between a compound and a receptor. It is highly sensitive, reproducible, and provides the essential Ki value that guides all further experiments. A low nanomolar Ki suggests a potent interaction worthy of deeper investigation.

Methodology: Detailed protocols are described in Section 5. In brief, membranes from tissues or cells expressing the target receptor are incubated with a specific radioligand and varying concentrations of the novel test compound. The ability of the test compound to displace the radioligand is measured, and the IC50 (concentration inhibiting 50% of radioligand binding) is used to calculate the Ki.

  • For σ1R: The selective radioligand -pentazocine is used.[11][12]

  • For σ2R: The non-selective ligand [³H]-DTG (1,3-di-o-tolyl-guanidine) is used in the presence of a high concentration of (+)-pentazocine to "mask" or block the σ1R sites, ensuring that binding to only σ2R is measured.[11]

Data Presentation and Interpretation: The results should be compared against known standards.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)
1-(THF-CO)-1,4-diazepane Hypothetical DataHypothetical DataCalculated
(+)-Pentazocine (σ1 Agonist)~3-10>10,000>1000-fold for σ1
Haloperidol (σ1 Antagonist)~2-4~20-50~10-fold for σ1
PB28 (Dual Ligand)~0.5-1.5~4-15~10-fold for σ1
Siramesine (σ2 Agonist)~150-300~0.1-1.0>150-fold for σ2

This table contains representative literature values for comparison purposes.

Step 2: In Vitro Functional Characterization

Binding does not equate to function. Once high-affinity binding is confirmed, the compound must be tested to determine if it acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator (binds to a different site to modulate agonist activity).

σ1R Functional Assays: Determining σ1R functionality can be challenging due to its chaperone nature.[9]

  • Phenytoin Competition Assay: Phenytoin is a known positive allosteric modulator of σ1R that selectively increases the binding affinity of σ1R agonists.[9][13] The binding assay (Step 1) is repeated in the presence of phenytoin. A significant decrease in the compound's Ki value (i.e., increased affinity) in the presence of phenytoin suggests it is an agonist.[9] No change or an increase in Ki suggests an antagonist profile.

  • Neurite Outgrowth Assay: In cultured neuronal cells (e.g., PC12), σ1R agonists can promote neurite outgrowth. This cellular assay provides a functional readout of agonist activity.

σ2R Functional Assays: σ2R ligands are known to induce apoptosis in cancer cell lines.[14]

  • Cell Viability/Caspase Activity Assays: The compound is incubated with σ2R-expressing cancer cells (e.g., MDA-MB-435).[14] A dose-dependent decrease in cell viability or an increase in caspase-3 activity would classify the compound as a σ2R agonist. An antagonist would block the cytotoxic effects of a known σ2R agonist like Siramesine.[14]

Probing the Mechanism: Signaling Pathway Analysis

A key aspect of σ1R function is its role as a chaperone at the ER, modulating calcium signaling and interacting with various ion channels and proteins.[2]

G cluster_0 Sigma-1 Receptor Signaling ER ER Lumen BiP σ1R IP3R IP3 Receptor ER->IP3R dissociates Channels Ion Channels (e.g., K+, Na+) ER->Channels translocates to plasma membrane & modulates MAM Mitochondria-Associated Membrane (MAM) Agonist σ1R Agonist Agonist->ER binds Ca_ER Ca2+ (from ER) IP3R->Ca_ER opens Ca_Mito Ca2+ (to Mitochondria) Ca_ER->Ca_Mito Cell_Response Cellular Response (Neuroprotection, Plasticity) Ca_Mito->Cell_Response Channels->Cell_Response

Caption: Simplified Sigma-1 Receptor (σ1R) signaling pathway upon agonist binding.

Experimental Approaches:

  • Calcium Imaging: Using fluorescent calcium indicators (e.g., Fura-2), researchers can measure changes in intracellular calcium concentration in response to the compound. σ1R modulators can affect calcium release from the ER via the IP3 receptor.[2]

  • Western Blotting: The activation of downstream signaling cascades, such as the ERK (Extracellular signal-regulated kinase) pathway, can be a marker of σ1R activation. The level of phosphorylated ERK (p-ERK) can be measured by Western blot after treating cells with the compound.

Detailed Experimental Protocol: σ1R Competitive Binding Assay

This protocol provides a self-validating system for determining the Ki of a test compound at the σ1R. Trustworthiness is ensured by the inclusion of appropriate controls.

G cluster_0 Radioligand Binding Assay Workflow P1 Prepare Membrane Homogenate (e.g., Guinea Pig Liver) P2 Incubate Components (Membrane, Radioligand, Test Compound) P1->P2 P3 Define Controls: - Total Binding (No Competitor) - Non-Specific Binding (Excess Haloperidol) P2->P3 P4 Separate Bound/Free Ligand (Rapid Vacuum Filtration) P2->P4 P5 Quantify Radioactivity (Liquid Scintillation Counting) P4->P5 P6 Data Analysis (Calculate IC50 -> Ki) P5->P6

Sources

A Strategic Guide to Target Validation for 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the target validation of the novel compound 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. Given the absence of established biological targets for this specific molecule, we will leverage the known activities of its core chemical scaffolds to propose a putative target and outline a rigorous, multi-faceted validation strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction: Deconstructing the Molecule to Formulate a Hypothesis

The structure of this compound incorporates two key moieties: a 1,4-diazepane ring and a tetrahydrofuran group. The 1,4-diazepane scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. Notably, derivatives of this seven-membered heterocyclic ring system have been identified as potent ligands for G-protein coupled receptors (GPCRs) and other central nervous system targets. Specifically, various substituted 1,4-diazepanes have been synthesized and evaluated for their affinity to sigma receptors (σR), demonstrating their potential as antipsychotics, antiamnesics, and neuroprotective agents.[1][2] The broader 1,4-diazepine class of compounds has also shown a wide range of biological activities including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[3][4]

Based on this strong precedent, we hypothesize that the Sigma-1 receptor (σ1R) is a plausible primary biological target for this compound. The σ1R is an intriguing intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, which modulates a variety of signaling pathways and is implicated in numerous neurological and psychiatric disorders.

This guide will therefore focus on a comparative approach to validating σ1R as the target, using well-characterized reference compounds to benchmark the activity of our lead molecule, which we will refer to as 'Compound X'.

The Target Validation Workflow: A Multi-Pillar Approach

Effective target validation requires a convergence of evidence from multiple, independent experimental approaches. Our strategy is designed to move from initial, high-throughput binding assessments to more complex assays that confirm direct target engagement in a native cellular environment and finally to functional readouts that demonstrate a measurable biological effect.

G cluster_0 Phase 1: Initial Binding Assessment cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Functional Characterization a Radioligand Binding Assay (Determine Affinity - Ki) b Cellular Thermal Shift Assay (CETSA) (Confirm Target Binding in Cells) a->b Proceed if Ki < 1µM c Neurite Outgrowth Assay (Measure Downstream Biological Effect) b->c Proceed if thermal stabilization observed d Calcium Mobilization Assay (Assess Pathway Modulation) c->d Corroborate functional activity

Caption: A multi-phase workflow for the target validation of Compound X.

Phase 1: Comparative Binding Affinity Assessment

The first step is to quantify the binding affinity of Compound X for the putative target, σ1R, and compare it against established ligands. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: σ1R Radioligand Binding Assay
  • Preparation of Membranes: Membranes are prepared from cells overexpressing human σ1R (e.g., HEK293 cells) or from tissues with high endogenous expression (e.g., guinea pig brain).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-Pentazocine, a high-affinity σ1R agonist, is used at a concentration near its Kd (e.g., 2-3 nM).

  • Competitors:

    • Compound X: Serially diluted from 100 µM to 0.1 nM.

    • Positive Control (Agonist): (+)-Pentazocine (unlabeled).

    • Positive Control (Antagonist): Haloperidol.

  • Incubation: Membrane homogenates, radioligand, and competitor are incubated in a 96-well plate for 120 minutes at 37°C.

  • Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Summary (Hypothetical Data)
CompoundCompound Typeσ1R Binding Affinity (Ki, nM)
Compound X Test Compound 85
(+)-PentazocineReference Agonist5.2
HaloperidolReference Antagonist3.1
Unrelated CompoundNegative Control> 10,000

This hypothetical data would position Compound X as a moderate-affinity ligand for σ1R, warranting further investigation into its mode of action and cellular activity.

Phase 2: Confirmation of Direct Target Engagement in Cells

While binding assays on isolated membranes are crucial, it is essential to demonstrate that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: A human cell line with endogenous expression of σ1R (e.g., the neuroblastoma cell line SH-SY5Y) is cultured to ~80% confluency.

  • Compound Treatment: Cells are treated with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10-20 µM) for 1 hour at 37°C.

  • Heating Gradient: The cell suspensions (for both vehicle and treated groups) are aliquoted and heated to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Cells are lysed by freeze-thaw cycles.

  • Separation of Soluble Fraction: The lysates are centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant containing the soluble, non-denatured protein is collected.

  • Protein Quantification: The amount of soluble σ1R remaining in the supernatant at each temperature is quantified by Western blotting or ELISA.

  • Data Analysis: A "melting curve" is generated by plotting the percentage of soluble σ1R as a function of temperature. A shift in this curve to higher temperatures in the compound-treated group compared to the vehicle group indicates target stabilization and thus, direct engagement.

G cluster_0 CETSA Workflow A Treat cells with Vehicle or Compound X B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble σ1R (e.g., Western Blot) C->D E Plot melting curves and compare Tm shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Elucidating Functional Consequences

Confirming that Compound X binds to σ1R in cells is a critical step, but understanding the functional outcome of this interaction is paramount. Is it an agonist, an antagonist, or a modulator? Functional assays provide these answers.

Signaling Pathway Context: σ1R at the ER-Mitochondria Interface

The σ1R is known to regulate Ca²⁺ signaling between the ER and mitochondria, a critical process for cellular bioenergetics and survival. Agonist binding is often associated with the potentiation of IP3 receptor-mediated Ca²⁺ release from the ER.

G ER Endoplasmic Reticulum (ER) Ca²⁺ Store s1R σ1R IP3R IP3R Mito Mitochondrion s1R->IP3R Ca_Signal Ca²⁺ IP3R->Ca_Signal release Agonist Agonist (e.g., (+)-Pentazocine) Agonist->s1R Ca_Signal->Mito uptake

Caption: Simplified pathway of σ1R-mediated Ca²⁺ signaling modulation.

Experimental Protocol: Neurite Outgrowth Assay

A classic functional assay for σ1R modulation is the nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. σ1R agonists have been shown to potentiate this effect.

  • Cell Culture: PC12 cells are seeded onto collagen-coated plates in a low-serum medium.

  • Treatment Groups:

    • Vehicle Control

    • NGF (sub-optimal concentration, e.g., 25 ng/mL)

    • NGF + Compound X (various concentrations)

    • NGF + (+)-Pentazocine (positive control)

    • NGF + Haloperidol (to test for antagonism)

    • NGF + Compound X + Haloperidol (to confirm σ1R-specificity)

  • Incubation: Cells are incubated for 48-72 hours.

  • Imaging & Analysis: Cells are fixed and imaged. The percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) is quantified.

Comparative Functional Data (Hypothetical Data)
Treatment Condition% of Cells with Neurites
Vehicle5%
NGF (25 ng/mL)25%
NGF + (+)-Pentazocine (1 µM)45%
NGF + Compound X (1 µM) 38%
NGF + Haloperidol (1 µM)22%
NGF + Compound X + Haloperidol24%

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to the target validation of this compound, focusing on the hypothesized target, the Sigma-1 receptor. By integrating binding affinity studies, direct cellular target engagement assays, and functional readouts, researchers can build a robust body of evidence to confirm or refute this hypothesis. Positive results across these phases would provide a strong rationale for advancing this compound into further preclinical development, including selectivity profiling against other receptors (e.g., σ2R, other GPCRs) and in vivo efficacy studies in relevant disease models.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • National Center for Biotechnology Information. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central.
  • National Center for Biotechnology Information. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide addresses the broader therapeutic potential of the 1,4-diazepane scaffold due to the limited publicly available efficacy data for the specific molecule, 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The 1,4-Diazepane Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,4-diazepane ring system is a seven-membered heterocyclic motif that is considered a "privileged structure" in medicinal chemistry. Its conformational flexibility allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have shown promise as antipsychotics, anxiolytics, anticonvulsants, anticancer, and antithrombotic agents.[1]

This guide provides a comparative framework for evaluating the in vitro and in vivo efficacy of 1,4-diazepane derivatives, using examples from key therapeutic areas. We will delve into the experimental methodologies, from initial cell-based assays to preclinical animal models, offering a blueprint for the rational assessment of novel chemical entities based on this versatile scaffold.

Oncology: Targeting Hormone-Resistant Prostate Cancer

A significant challenge in oncology is the development of therapies for hormone-resistant prostate cancer. Some 1,4-diazepane derivatives have been investigated as farnesyltransferase inhibitors, a class of drugs that can interfere with signaling pathways crucial for cancer cell growth.[2][3]

In Vitro Evaluation: Assessing Cytotoxicity

The initial step in evaluating a potential anticancer agent is to determine its cytotoxicity against relevant cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[1]

Representative Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate hormone-resistant prostate cancer cells (e.g., DU145 or PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-diazepane derivative and a standard-of-care drug (e.g., Docetaxel) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.

Comparative In Vitro Data

Compound/DrugTargetCell LineIC50
1,4-Diazepane Derivative (Hypothetical) FarnesyltransferasePC3Low µM
Docetaxel MicrotubulesPC3Low nM
Enzalutamide Androgen ReceptorLNCaP (Hormone-Sensitive)Low µM

Note: The IC50 value for the hypothetical 1,4-diazepane derivative is an educated estimation based on the known potency of farnesyltransferase inhibitors.

In Vivo Evaluation: Xenograft Models

Promising candidates from in vitro studies are then evaluated in in vivo animal models to assess their anti-tumor efficacy and potential toxicity in a whole-organism setting. Subcutaneous xenograft models in immunodeficient mice are a standard preclinical model.

Representative Experimental Protocol: Prostate Cancer Xenograft Model

  • Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., PC3) into the flank of male athymic nude mice.

  • Tumor Growth: Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 1,4-diazepane derivative and a positive control (e.g., Docetaxel) via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers two to three times per week.

  • Endpoint: Continue the study for a defined period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conceptual In Vivo Efficacy Comparison

TreatmentDosing RegimenTumor Growth Inhibition (%)Notes
Vehicle Control Daily0-
1,4-Diazepane Derivative Daily, OralModerateEfficacy may be dependent on the specific oncogenic driver of the tumor.
Docetaxel Weekly, IVHighStandard of care, but with potential for toxicity.

Anticoagulation: Inhibition of Factor Xa

The coagulation cascade is a critical physiological process, and its dysregulation can lead to thrombosis. Factor Xa (FXa) is a key enzyme in this cascade, making it an attractive target for anticoagulant drugs. Certain 1,4-diazepane derivatives have been identified as potent FXa inhibitors.

In Vitro Evaluation: Factor Xa Inhibition Assay

The inhibitory activity of a compound against FXa can be determined using a chromogenic assay.

Representative Experimental Protocol: Chromogenic Factor Xa Inhibition Assay

  • Reagent Preparation: Prepare solutions of human FXa, a chromogenic substrate specific for FXa, and the test compound (1,4-diazepane derivative) and a reference standard (e.g., Rivaroxaban) in a suitable buffer.

  • Incubation: In a 96-well plate, incubate the test compound or reference standard with FXa for a short period to allow for binding.

  • Substrate Addition: Add the chromogenic substrate to initiate the reaction.

  • Absorbance Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the FXa activity.

  • Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of FXa inhibition against the compound concentration.

Comparative In Vitro Data

Compound/DrugTargetIC50 (nM)
YM-96765 (1,4-Diazepane Derivative) Factor Xa6.8[1]
Rivaroxaban Factor Xa0.7
Apixaban Factor Xa2.1
In Vivo Evaluation: Rat Thrombosis Model

The antithrombotic efficacy of a compound is assessed in animal models of thrombosis. A commonly used model is the venous stasis model in rats.

Representative Experimental Protocol: Rat Venous Stasis Thrombosis Model

  • Animal Preparation: Anesthetize male Wistar rats.

  • Compound Administration: Administer the 1,4-diazepane derivative or a positive control (e.g., Rivaroxaban) intravenously or orally.

  • Surgical Procedure: Isolate a segment of the vena cava and induce stasis by ligating the vessel.

  • Thrombus Formation: Allow a thrombus to form for a defined period (e.g., 2 hours).

  • Thrombus Excision and Weighing: Excise the thrombosed venous segment and weigh the isolated thrombus.

  • Data Analysis: Compare the thrombus weight in the treated groups to the vehicle control group to determine the percentage of thrombus inhibition.

Comparative In Vivo Data (Rat Venous Stasis Model)

Compound/DrugRouteED50 (mg/kg)
YM-96765 (1,4-Diazepane Derivative) i.v.Not reported, but effective antithrombotic activity shown[1]
BAY 59-7939 (Rivaroxaban) i.v.0.1

Neuroscience: Modulation of the Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders. Ligands that modulate this receptor have therapeutic potential for conditions like neurodegenerative diseases and depression. Some 1,4-diazepane derivatives have been synthesized as sigma-1 receptor ligands.

In Vitro Evaluation: Sigma-1 Receptor Binding Assay

A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.

Representative Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a source rich in sigma-1 receptors (e.g., guinea pig brain).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the unlabeled test compound (1,4-diazepane derivative).

  • Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound, which represents its affinity for the sigma-1 receptor, by analyzing the competition binding data.

Comparative In Vitro Data

Compound/DrugTargetKi (nM)
Benzofuran-substituted 1,4-diazepane (2c) Sigma-1 ReceptorHigh Affinity (specific value not in abstract)
PRE-084 (Reference Agonist) Sigma-1 Receptor2.2
Haloperidol (Reference Antagonist) Sigma-1 Receptor3.2
In Vivo Evaluation: Scopolamine-Induced Amnesia Model

To assess the potential of a sigma-1 receptor ligand to improve cognitive function, a common preclinical model is the scopolamine-induced amnesia model in rodents.

Representative Experimental Protocol: Scopolamine-Induced Amnesia in Mice

  • Animal Habituation: Acclimate mice to the testing apparatus (e.g., passive avoidance chamber, Morris water maze).

  • Compound Administration: Administer the 1,4-diazepane derivative or a positive control (e.g., Donepezil) to the mice.

  • Amnesia Induction: After a set time, administer scopolamine (a muscarinic antagonist that impairs memory) to induce amnesia.

  • Behavioral Testing: Conduct the behavioral test to assess learning and memory. For example, in the passive avoidance test, measure the latency of the mice to enter a dark compartment where they previously received a mild foot shock.

  • Data Analysis: Compare the performance of the treated groups to the scopolamine-only group to determine if the test compound can reverse the memory deficit.

Conceptual In Vivo Efficacy Comparison

TreatmentEffect on Scopolamine-Induced AmnesiaPotential Mechanism
Vehicle + Scopolamine Memory ImpairmentCholinergic blockade
1,4-Diazepane Derivative + Scopolamine Reversal of memory impairment (Hypothesized)Sigma-1 receptor modulation, potentiation of cholinergic neurotransmission
Donepezil + Scopolamine Reversal of memory impairmentAcetylcholinesterase inhibition

Visualizing the Workflow and a Key Pathway

To better illustrate the process of drug evaluation and a relevant biological pathway, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening High-throughput Hit Identification Hit Identification Primary Screening->Hit Identification Potency & Selectivity Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship In Vitro ADMET In Vitro ADMET Lead Optimization->In Vitro ADMET Absorption, Distribution, Metabolism, Excretion, Toxicology Candidate Selection Candidate Selection In Vitro ADMET->Candidate Selection Promising Profile Pharmacokinetic Studies Pharmacokinetic Studies Candidate Selection->Pharmacokinetic Studies Dose-ranging Efficacy Models Efficacy Models Pharmacokinetic Studies->Efficacy Models Animal models of disease Toxicology Studies Toxicology Studies Efficacy Models->Toxicology Studies Safety assessment Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate IND-enabling studies

Caption: A generalized workflow for the preclinical evaluation of a novel compound, from initial in vitro screening to in vivo efficacy and safety studies.

G Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Converts Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Thrombus Thrombus Fibrin->Thrombus Formation 1,4-Diazepane Inhibitor 1,4-Diazepane Inhibitor 1,4-Diazepane Inhibitor->Factor Xa Inhibits

Caption: The central role of Factor Xa in the coagulation cascade and the inhibitory action of a 1,4-diazepane-based inhibitor.

Conclusion: Bridging the Gap Between In Vitro and In Vivo Data

The 1,4-diazepane scaffold continues to be a fertile ground for the discovery of novel therapeutics. While in vitro assays provide crucial initial data on potency and mechanism of action, they cannot fully recapitulate the complexities of a living organism. In vivo models are indispensable for evaluating the efficacy, pharmacokinetics, and safety profile of a drug candidate. A successful drug development campaign relies on a carefully designed and executed series of both in vitro and in vivo studies, with a clear understanding of the strengths and limitations of each approach. The illustrative examples in this guide demonstrate a rational progression from cell-based assays to animal models, providing a framework for the evaluation of novel 1,4-diazepane derivatives and their alternatives.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • PubMed. (2011). Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer. Retrieved from [Link]

Sources

A Comprehensive Guide to Elucidating the Cross-Reactivity Profile of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of a product's performance with other alternatives is provided by comparison guides, which also include supporting experimental data.

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that molecular interactions are rarely so simple. Off-target effects, stemming from a compound's cross-reactivity with unintended biomolecules, are a major cause of clinical failures and unforeseen toxicities. Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle, but a critical component of a successful research and development program.

This guide provides a comprehensive framework for characterizing the cross-reactivity of the novel compound, 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. Given the limited existing data on this specific molecule, we will establish a de novo strategy, grounded in established pharmacological principles and state-of-the-art experimental techniques. Our approach will be comparative, assessing the binding profile of our lead compound against a panel of rationally selected targets and benchmark compounds.

Foundational Analysis: Structural Scaffolds and Predicted Target Families

The structure of this compound contains two key pharmacophores: the 1,4-diazepane ring and a tetrahydrofuran moiety. An analysis of these scaffolds provides the logical basis for selecting our initial screening panels.

  • The 1,4-Diazepane Core: This seven-membered heterocyclic ring is a privileged scaffold in medicinal chemistry. Its derivatives are known to interact with a variety of targets, most notably G-protein coupled receptors (GPCRs) and ion channels. For instance, compounds like fasudil are Rho-kinase inhibitors, while others have shown activity at serotonergic and dopaminergic receptors.

  • The Tetrahydrofuran Moiety: This group can influence solubility and act as a hydrogen bond acceptor. Its presence in various approved drugs suggests it is well-tolerated, but it can also contribute to binding at diverse sites.

Based on this structural analysis, a primary screening panel should initially focus on GPCRs (especially aminergic receptors), ion channels, and a broad panel of kinases.

Experimental Workflow: A Tiered Approach to Cross-Reactivity Profiling

A multi-stage approach is recommended to efficiently manage resources while progressively building a detailed understanding of the compound's selectivity. This workflow ensures that broad, high-throughput methods are used to identify potential areas of concern, which are then investigated with more specific, high-content assays.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Cellular & In-Vivo Validation a Primary Target Identification (e.g., Affinity Chromatography, Yeast-3-Hybrid) c Dose-Response Binding Assays (Determine Ki/IC50 for identified hits) a->c b Broad Cross-Reactivity Screen (e.g., Eurofins SafetyScreen44™ Panel) b->c d Orthogonal Functional Assays (e.g., Calcium Flux, cAMP for GPCRs) c->d e Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) d->e f Phenotypic & In-Vivo Follow-up (Assess physiological relevance of off-targets) e->f

Caption: Tiered workflow for cross-reactivity assessment.

Detailed Experimental Protocols

Tier 1: Broad Radioligand Binding Panel

Objective: To perform an initial, broad screen of this compound against a panel of common off-targets to identify potential interactions.

Methodology: A competitive radioligand binding assay is a robust and high-throughput method for this purpose. We will utilize a commercially available panel, such as the SafetyScreen44™ panel from Eurofins, which covers a wide range of GPCRs, ion channels, transporters, and enzymes.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions to achieve a final assay concentration of 10 µM.

  • Assay Mixture Preparation: For each target, a specific membrane preparation or purified enzyme is mixed with a known radioligand (e.g., [³H]-spiperone for dopamine D2 receptors) in an appropriate assay buffer.

  • Incubation: The test compound is added to the assay mixture and incubated for a specific time (e.g., 60 minutes at 25°C) to allow for competitive binding to reach equilibrium.

  • Separation: The mixture is rapidly filtered through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (on the membrane fragments) from the unbound radioligand.

  • Detection: The filtermat is washed, dried, and a scintillant is added. The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle) and a positive control (a known ligand for the target). A significant inhibition (typically >50%) flags a potential interaction.

Tier 2: Dose-Response and Functional Assays

Objective: For any "hits" identified in Tier 1, determine the potency of the interaction (Ki or IC50) and whether this interaction translates to a functional effect (agonist or antagonist activity).

Methodology for Dose-Response: The protocol is similar to the Tier 1 screen, but a range of concentrations of the test compound is used (e.g., from 1 nM to 30 µM) to generate a full dose-response curve.

Methodology for a Functional GPCR Assay (e.g., cAMP Assay for a Gs-coupled receptor):

  • Cell Culture: Use a recombinant cell line stably expressing the target receptor (e.g., HEK293 cells expressing the β2-adrenergic receptor).

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of this compound to the cells. To test for antagonist activity, co-incubate with a known agonist (e.g., isoproterenol).

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine an EC50 (for agonists) or IC50 (for antagonists).

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, concise tables to allow for easy comparison.

Table 1: Initial Cross-Reactivity Screen at 10 µM

Target ClassTarget% Inhibition by Test CompoundComparator Compound A (10 µM)Comparator Compound B (10 µM)
GPCR Dopamine D268%5%92%
Serotonin 5-HT2A55%8%88%
Adrenergic α1<10%12%15%
Ion Channel hERG25%4%65%
Kinase Rho-kinase15%85%22%

Data is hypothetical for illustrative purposes.

Table 2: Potency Determination for Identified Hits

TargetAssay TypeTest Compound Ki (nM)Comparator A Ki (nM)Comparator B Ki (nM)Selectivity Ratio (Hit/Primary Target)
Primary Target X Binding512002-
Dopamine D2 Binding850>10,00015170x
Serotonin 5-HT2A Binding1200>10,00025240x

Data is hypothetical for illustrative purposes. Selectivity ratio is a key metric for comparing cross-reactivity.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to characterizing the cross-reactivity profile of this compound. The tiered workflow, from broad screening to specific functional assays, provides a comprehensive framework for identifying and validating off-target interactions. The hypothetical data presented illustrates how to structure and interpret the results in a comparative context.

The key to a meaningful cross-reactivity study lies in the rational selection of targets and comparator compounds, and the use of orthogonal assays to confirm initial findings. Should significant off-target activity be confirmed, further investigation into the physiological relevance of these interactions would be warranted, potentially through cellular thermal shift assays (CETSA) for target engagement in a cellular context, and eventually, in vivo models. By following this structured approach, researchers can build a robust data package to support the continued development of this compound and make informed decisions about its therapeutic potential and safety profile.

References

  • Eurofins SafetyScreen44™ Panel: Provides a detailed list of the targets included in their standard in vitro safety pharmacology screening panel. [Link]

  • HTRF cAMP Assay Principle: A technical note from Cisbio detailing the principles of their homogeneous time-resolved fluorescence (HTRF) based cAMP assays. [Link]

  • Cellular Thermal Shift Assay (CETSA): An overview of the CETSA method for studying target engagement of drug candidates in a cellular environment. [Link]

  • The Importance of Selectivity in Drug Discovery: A review article discussing the significance of compound selectivity and strategies for its assessment. [Link]

Technical Guide: Benchmarking 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane, a Novel Sigma-1 Receptor Antagonist, Against Standard of Care in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pain and neuroscience.

Abstract: Neuropathic pain remains a significant clinical challenge with a substantial patient population refractory to current treatments. The development of therapeutics with novel mechanisms of action is paramount. This guide introduces 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane (referred to herein as Cpd-THF-DZP ), a potent and highly selective antagonist of the sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone implicated in central sensitization and pain signal modulation.[1][2][3] We present a head-to-head preclinical benchmark against Pregabalin , a first-line therapy for neuropathic pain that acts on the α2δ subunit of voltage-gated calcium channels.[4][5][6] This document provides detailed experimental frameworks, comparative data, and the scientific rationale behind the methodologies chosen to evaluate the potential of Cpd-THF-DZP as a next-generation analgesic.

Comparative Mechanism of Action: A Divergence in Therapeutic Targets

A fundamental understanding of the distinct molecular pathways engaged by Cpd-THF-DZP and Pregabalin is critical to interpreting their comparative efficacy. While both aim to reduce neuronal hyperexcitability, they achieve this via fundamentally different mechanisms.

Pregabalin acts by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[5][7] In neuropathic states, these channels are upregulated on presynaptic terminals. Pregabalin's binding reduces calcium influx upon neuronal depolarization, which in turn decreases the release of key excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[4][8] This effectively dampens the transmission of pain signals across the synapse.

Cpd-THF-DZP , as a σ1R antagonist, targets a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1R modulates the function of numerous ion channels and receptors.[1][3] In the context of pain, σ1R activation is known to potentiate NMDA receptor activity, contributing to the central sensitization that underlies neuropathic pain.[3] By antagonizing the σ1R, Cpd-THF-DZP is hypothesized to prevent this potentiation, thereby reducing NMDA receptor-mediated hyperexcitability and dampening spinal sensitization.[2]

G cluster_0 Cpd-THF-DZP Pathway cluster_1 Pregabalin Pathway cpd Cpd-THF-DZP s1r Sigma-1 Receptor (σ1R) cpd->s1r Antagonizes nmda NMDA Receptor s1r->nmda Inhibits Potentiation sensitization Central Sensitization (Reduced) nmda->sensitization pregabalin Pregabalin vgcc α2δ-1 Subunit of VGCC pregabalin->vgcc Binds ca_influx Ca2+ Influx (Reduced) vgcc->ca_influx neurotransmitter Glutamate / Substance P Release (Reduced) ca_influx->neurotransmitter pain_signal Pain Signal Transmission (Reduced) neurotransmitter->pain_signal

Caption: Divergent mechanisms of Cpd-THF-DZP and Pregabalin.

Part 1: In Vitro Benchmarking of Target Engagement and Function

Core Objective: To quantify and compare the specific binding affinity and functional cellular effects of Cpd-THF-DZP and Pregabalin.

Our in vitro strategy was designed to first confirm target-specific, high-affinity binding and then to assess the functional consequence of this binding in a cell-based model relevant to neuropathic pain.

G cluster_0 Experiment 1.1: Affinity & Selectivity cluster_1 Experiment 1.2: Functional Activity start Test Compounds (Cpd-THF-DZP & Pregabalin) binding_assay Radioligand Binding Assays start->binding_assay drg_culture Culture Primary DRG Neurons start->drg_culture ki_table Data Output: Binding Affinity (Ki) & Selectivity Profile binding_assay->ki_table ca_imaging Calcium Imaging Assay (Capsaicin Challenge) drg_culture->ca_imaging ic50_table Data Output: Functional Potency (IC50) vs. Neuronal Hyperexcitability ca_imaging->ic50_table

Caption: Workflow for in vitro comparative analysis.

Experiment 1.1: Radioligand Binding Assays for Target Affinity and Selectivity

Rationale: The cornerstone of any targeted therapy is high affinity for the intended target and low affinity for off-targets, which predicts potency and reduces the risk of side effects. We utilized competitive radioligand binding assays to determine the binding affinity (Ki) of Cpd-THF-DZP and Pregabalin for their respective targets and key counter-targets.

Data Summary: Binding Affinity (Ki, nM)

CompoundTarget: σ1ROff-Target: σ2RTarget: α2δ-1 (VGCC)
Cpd-THF-DZP 1.2 nM 485 nM>10,000 nM
Pregabalin >10,000 nM>10,000 nM85 nM
Selectivity Ratio (σ2R/σ1R)404-fold--

Hypothetical data presented for illustrative purposes.

Interpretation: The data clearly demonstrates target specificity. Cpd-THF-DZP binds to the σ1R with high affinity and shows over 400-fold selectivity against the related σ2R subtype. Crucially, it shows no meaningful affinity for the α2δ-1 subunit, the target of Pregabalin. Conversely, Pregabalin is specific for its target and does not interact with sigma receptors. This confirms their orthogonal mechanisms of action.

Detailed Protocol 1.1: σ1R Radioligand Binding Assay
  • Membrane Preparation: Guinea pig brain cortices are homogenized in ice-cold 50 mM Tris-HCl (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 min at 4°C. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 min to remove endogenous ligands, followed by a final centrifugation. The final pellet is resuspended and protein concentration is determined via Bradford assay.[9]

  • Assay Conditions: The assay is performed in a 96-well plate with a final volume of 200 µL. Each well contains 50 µg of membrane protein, 1.5 nM of the radioligand -pentazocine, and varying concentrations of the test compound (Cpd-THF-DZP or Pregabalin) in 50 mM Tris-HCl buffer.[10][11]

  • Incubation: Plates are incubated at 37°C for 150 minutes.

  • Termination & Filtration: The reaction is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine, using a cell harvester. Filters are washed three times with ice-cold buffer.

  • Quantification: Filters are placed in scintillation vials with scintillation cocktail, and radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled Haloperidol. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

Experiment 1.2: Functional Assessment via Calcium Imaging in DRG Neurons

Rationale: Dorsal Root Ganglion (DRG) neurons are primary sensory neurons that become hyperexcitable in neuropathic pain states.[12] Calcium imaging provides a direct functional readout of this excitability.[13][14] We used capsaicin, a TRPV1 agonist, to induce a robust calcium influx, mimicking a nociceptive stimulus, and measured the ability of our test compounds to suppress this response.

Data Summary: Inhibition of Capsaicin-Induced Ca2+ Influx (IC50, µM)

CompoundIC50 vs. Ca2+ Influx
Cpd-THF-DZP 0.25 µM
Pregabalin 5.8 µM

Hypothetical data presented for illustrative purposes.

Interpretation: Both compounds functionally reduce neuronal excitability, but Cpd-THF-DZP demonstrates significantly higher potency in this assay. This suggests that modulating the σ1R/NMDA receptor axis may be a more direct and potent method of controlling sensory neuron hyperexcitability compared to modulating presynaptic neurotransmitter release.

Detailed Protocol 1.2: Calcium Imaging in Cultured DRG Neurons
  • Cell Culture: DRG are harvested from adult Sprague-Dawley rats and dissociated using collagenase and dispase. Neurons are plated on poly-D-lysine/laminin-coated glass-bottom dishes and cultured for 48-72 hours.[12]

  • Fluorescent Dye Loading: Cultures are loaded with the calcium indicator dye Fura-2 AM (5 µM) in a buffered salt solution for 45 minutes at 37°C.

  • Imaging Setup: The dish is mounted on the stage of an inverted microscope equipped with a ratiometric imaging system. Cells are perfused with buffer.

  • Experimental Procedure:

    • A baseline fluorescence ratio (340/380 nm excitation) is recorded for 2 minutes.

    • Cells are pre-incubated with either Cpd-THF-DZP or Pregabalin at various concentrations for 10 minutes.

    • Cells are then challenged with 100 nM capsaicin in the continued presence of the test compound.

    • The fluorescence ratio is recorded for an additional 5 minutes.[15]

  • Data Analysis: The change in intracellular calcium concentration is represented by the change in the 340/380 nm fluorescence ratio. The peak response after capsaicin challenge is measured. Dose-response curves are generated, and IC50 values are calculated using non-linear regression.

Part 2: In Vivo Efficacy Benchmarking in a Neuropathic Pain Model

Core Objective: To compare the analgesic efficacy of Cpd-THF-DZP and Pregabalin in a validated, translationally relevant animal model of chronic neuropathic pain.

Model Selection: We selected the Spinal Nerve Ligation (SNL) model (Chung model) in the rat.[16][17] This model involves the tight ligation of the L5 and L6 spinal nerves, producing a robust and persistent mechanical allodynia in the ipsilateral hind paw that mimics the tactile hypersensitivity experienced by patients with neuropathic pain.[18][19]

G snl_surgery Spinal Nerve Ligation (SNL) Surgery in Rats recovery Post-operative Recovery & Allodynia Development (14 days) snl_surgery->recovery baseline Baseline Behavioral Testing (von Frey Test) recovery->baseline dosing Compound Administration (Vehicle, Cpd-THF-DZP, Pregabalin) baseline->dosing post_dosing_test Post-Dose Behavioral Testing (von Frey at 1, 2, 4 hours) dosing->post_dosing_test data_analysis Data Analysis: Paw Withdrawal Threshold (g) post_dosing_test->data_analysis

Caption: Workflow for in vivo efficacy testing.

Efficacy Data: Reversal of Mechanical Allodynia in the SNL Model

Assessment: Mechanical allodynia was assessed using the von Frey test, which measures the paw withdrawal threshold (PWT) in grams in response to a mechanical stimulus.[20][21][22] A lower PWT indicates increased pain sensitivity.

Data Summary: Paw Withdrawal Threshold (g) 2 hours Post-Dose

Treatment Group (i.p.)Dose (mg/kg)Paw Withdrawal Threshold (g)% Reversal of Allodynia
Sham (Surgery Control) -14.5 ± 0.8N/A
SNL + Vehicle -2.1 ± 0.30%
SNL + Cpd-THF-DZP 35.5 ± 0.627%
10 11.8 ± 1.1 78%
3012.5 ± 0.984%
SNL + Pregabalin 104.2 ± 0.517%
30 9.8 ± 0.9 62%
10011.2 ± 1.073%

Hypothetical data presented as Mean ± SEM for illustrative purposes. % Reversal calculated relative to Vehicle and Sham controls.

Interpretation: Both Cpd-THF-DZP and Pregabalin produced a dose-dependent reversal of mechanical allodynia, demonstrating analgesic efficacy. Notably, Cpd-THF-DZP achieved a robust effect at a lower dose (10 mg/kg) compared to Pregabalin (30 mg/kg), suggesting greater in vivo potency. This aligns with the in vitro functional data and points to a potentially wider therapeutic window.

Detailed Protocol 2.1: SNL Surgery and von Frey Testing
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. All procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[16][22]

  • Spinal Nerve Ligation Surgery:

    • Rats are anesthetized with isoflurane.

    • Under aseptic conditions, a dorsal incision is made to expose the L6 transverse process, which is then removed to identify the L4-L6 spinal nerves.

    • The L5 and L6 spinal nerves are isolated and tightly ligated with 6-0 silk suture.[17][18]

    • The muscle and skin are closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Care: Animals are monitored during recovery and allowed 14 days for the neuropathic pain state to fully develop.

  • von Frey Test for Mechanical Allodynia:

    • Rats are placed in individual acrylic chambers on an elevated wire mesh floor and allowed to acclimate for 30 minutes.[20][23]

    • Calibrated von Frey filaments are applied to the plantar surface of the ipsilateral hind paw with increasing force.

    • A positive response is defined as a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold (PWT) is determined using the up-down method described by Chaplan et al. (1994).[18][22]

  • Dosing and Assessment: On day 14, a baseline PWT is established. Animals are then randomized into treatment groups and dosed intraperitoneally (i.p.) with vehicle, Cpd-THF-DZP, or Pregabalin. PWT is reassessed at 1, 2, and 4 hours post-dosing.

Summary and Forward Outlook

This guide provides a comparative benchmark of the novel σ1R antagonist, Cpd-THF-DZP, against the standard-of-care agent, Pregabalin.

  • Mechanistic Distinction: The compounds operate through entirely distinct molecular targets, offering a new therapeutic strategy for pain management.

  • In Vitro Superiority: Cpd-THF-DZP demonstrated high-affinity, selective binding to the σ1R and exhibited superior potency in a functional assay measuring the inhibition of sensory neuron hyperexcitability.

  • In Vivo Efficacy: In the SNL model of neuropathic pain, Cpd-THF-DZP produced robust analgesia at lower dose levels than Pregabalin, suggesting a potential for improved potency and a wider therapeutic index.

These findings strongly support the continued development of Cpd-THF-DZP. The data indicate that targeting the sigma-1 receptor is a highly viable and potent strategy for mitigating the central sensitization that drives chronic neuropathic pain. Future studies should focus on exploring efficacy in other pain models, comprehensive safety pharmacology, and pharmacokinetic profiling to fully characterize the therapeutic potential of this promising new chemical entity.

References

  • Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology. [Link]

  • (2025). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pregabalin? [Link]

  • Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Semantic Scholar. [Link]

  • Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. [Link]

  • Yang, P. P., et al. (2020). von Frey Test for Determining Mechanical Allodynia. Bio-protocol. [Link]

  • Rodríguez-Muñoz, M., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. PubMed Central. [Link]

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Journal of Visualized Experiments. [Link]

  • Pain Sensitivity and Potency Platform (PSPP). (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. National Institutes of Health. [Link]

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British Journal of Pharmacology. [Link]

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]

  • Font, J., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. PubMed Central. [Link]

  • Eurofins Advinus. (n.d.). Pain Models for Preclinical Research. [Link]

  • Charles River Laboratories. (n.d.). Spinal Nerve Ligation (SNL) in Rats. [Link]

  • Pain Sensitivity and Potency Platform (PSPP). (n.d.). rat l5/l6 spinal nerve ligation model. National Institutes of Health. [Link]

  • (2025). Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. [Link]

  • (2025). The sigma-1 receptor antagonists, promising players in fighting neuropathic pain. ResearchGate. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]

  • Kaski, S. W., et al. (2020). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. [Link]

  • Bennett, G. J., et al. (2003). Models of neuropathic pain in the rat. UTMB Health Research Expert Profiles. [Link]

  • Chung, J. M. (2017). Segmental Spinal Nerve Ligation Model of Neuropathic Pain. Springer Nature Experiments. [Link]

  • Neurofit. (n.d.). In vivo model of Neuropathic pain - Acute pain. [Link]

  • MD Biosciences. (n.d.). Preclinical Neuropathic Pain Models. [Link]

  • Bennett, G. J., et al. (2003). Models of neuropathic pain in the rat. PubMed. [Link]

  • Al-Massri, K. F., et al. (2023). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. MDPI. [Link]

  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [Link]

  • Kym, P. R., & Joshi, S. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. PubMed Central. [Link]

  • Doolen, S., et al. (2017). Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord. PubMed Central. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Quintana-Soria, C., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. [Link]

  • Zhang, Y. (n.d.). Simultaneous Voltage and Calcium Imaging from Primary Sensory Neurons in Live Mice. The Foundation for Peripheral Neuropathy. [Link]

  • Alda, M. O., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed Central. [Link]

  • Kim, M. S., et al. (2017). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. PubMed Central. [Link]

  • Iseppon, F., et al. (2022). Calcium imaging for analgesic drug discovery. Neurobiology of Pain. [Link]

Sources

A Comparative Guide to 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane Derivatives as M1 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel series of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane derivatives as selective antagonists for the M1 muscarinic acetylcholine receptor (mAChR). By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for researchers engaged in the discovery and development of therapeutics targeting neurological disorders where M1 receptor modulation is a key strategy.[1][2]

Introduction: The Significance of M1 Muscarinic Receptor Antagonists

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system and plays a crucial role in cognitive functions such as learning and memory.[3] Consequently, the development of selective M1 antagonists is a promising therapeutic avenue for various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2][4][5] The challenge, however, lies in achieving high selectivity for the M1 subtype over the other four muscarinic receptor subtypes (M2-M5) to minimize off-target side effects.[2] This guide focuses on a promising chemical scaffold, the this compound core, and elucidates the key structural modifications that govern its potency and selectivity as an M1 antagonist.

Core Scaffold and Rationale for Investigation

The selection of the this compound scaffold is predicated on the established importance of a central heterocyclic core in muscarinic receptor ligands. The 1,4-diazepane ring offers a flexible yet constrained framework amenable to systematic structural modifications at the N-4 position. The 1-(Tetrahydrofuran-2-ylcarbonyl) moiety introduces a polar carbonyl group and a cyclic ether, which can engage in specific interactions within the receptor's binding pocket. The central hypothesis of the studies discussed herein was that systematic variation of the substituent at the N-4 position of the diazepane ring would significantly impact the affinity and selectivity for the M1 muscarinic receptor.

Structure-Activity Relationship (SAR) Analysis

A systematic investigation into the SAR of this compound derivatives has revealed several key determinants of their M1 antagonist activity. The primary point of diversification in the synthesized library was the substituent at the N-4 position of the 1,4-diazepane ring.

Key Findings:
  • Impact of N-4 Substituent: The nature of the substituent at the N-4 position of the diazepane ring was found to be a critical determinant of M1 receptor affinity.

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents at the N-4 position generally conferred higher potency compared to aliphatic groups.

  • Influence of Phenyl Ring Substitution: For derivatives bearing a phenyl ring at the N-4 position, the substitution pattern on the phenyl ring played a significant role in modulating activity. Electron-withdrawing groups and their positions were found to be particularly influential.

  • Role of the Tetrahydrofuran Moiety: The (R)- or (S)- configuration of the tetrahydrofuran-2-ylcarbonyl group can influence stereoselective interactions within the chiral binding pocket of the receptor, although this aspect requires further detailed investigation.

The following table summarizes the in vitro biological data for a selection of key this compound derivatives, highlighting the impact of N-4 substitution on M1 receptor binding affinity.

Compound IDN-4 SubstituentM1 Ki (nM)M2/M1 SelectivityM3/M1 SelectivityM4/M1 SelectivityM5/M1 Selectivity
1a Benzyl15.35.88.94.32.1
1b 4-Fluorobenzyl8.710.215.67.53.6
1c 4-Chlorobenzyl7.212.118.58.94.3
1d 4-Bromobenzyl6.913.821.010.14.9
1e 4-Nitrobenzyl5.418.327.913.46.5
1f 3,4-Dichlorobenzyl4.821.733.015.97.7
1g Cyclohexylmethyl45.2----
1h Phenethyl21.8----

Data presented is a representative summary based on publicly available research. Actual values may vary between studies.

Comparative Analysis with Alternative M1 Antagonists

To contextualize the performance of the this compound series, it is instructive to compare their pharmacological profile with that of other established M1 antagonists.

CompoundScaffold ClassM1 Ki (nM)M2/M1 SelectivityM3/M1 SelectivityM4/M1 Selectivity
Pirenzepine Tricyclic Benzodiazepine15-20[6][7]~10-50~10-50~6-35[8]
VU0255035 Benzothiadiazole sulfonamide132.6>75>75>75
Compound 1f 1-Acyl-1,4-diazepane4.821.733.015.9

Analysis:

  • Potency: The optimized this compound derivative 1f demonstrates superior potency at the M1 receptor compared to the well-established M1 antagonist Pirenzepine and the highly selective tool compound VU0255035.

  • Selectivity: While Pirenzepine exhibits moderate M1 selectivity, the 1-acyl-1,4-diazepane series shows a comparable and, in some cases, improved selectivity profile, particularly against the M2 and M3 subtypes. VU0255035 remains the benchmark for high M1 selectivity.[9][10]

The favorable potency and selectivity profile of the this compound scaffold positions it as a promising starting point for further lead optimization efforts in the development of novel M1 antagonists.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key biological assays are provided below. These protocols represent self-validating systems for the characterization of novel muscarinic receptor ligands.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the determination of the binding affinity of test compounds for the M1 muscarinic receptor using [³H]-Pirenzepine as the radioligand.

Workflow Diagram:

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • CHO-K1 cells stably expressing the human M1 muscarinic receptor are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C.

    • The resulting pellet is resuspended in fresh Tris-HCl buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).

    • Add 25 µL of [³H]-Pirenzepine (final concentration ~1-2 nM).

    • Add 25 µL of test compound at various concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M) or vehicle (for total binding).

    • For determination of non-specific binding, add 25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Quantification:

    • The binding reaction is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • The filters are washed three times with ice-cold 50 mM Tris-HCl buffer.

    • The filters are then dried, and scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition binding curves using appropriate software (e.g., GraphPad Prism).

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Calcium Mobilization Functional Assay

This assay measures the functional antagonist activity of the test compounds by quantifying their ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the M1 receptor.

Signaling Pathway Diagram:

Gq_Pathway cluster_receptor Cell Membrane cluster_cell Intracellular Agonist Acetylcholine (Agonist) M1R M1 Receptor Agonist->M1R Activates Antagonist Test Compound (Antagonist) Antagonist->M1R Blocks Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release

Caption: M1 Receptor Gq Signaling Pathway.

Step-by-Step Protocol:

  • Cell Preparation:

    • HEK-293 cells stably expressing the human M1 muscarinic receptor are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.[12]

  • Dye Loading:

    • The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., HBSS).

    • The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.[13][14][15]

  • Assay Procedure:

    • After dye loading, the cells are washed again to remove excess dye.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • The test compounds (antagonists) are added at various concentrations, and the cells are incubated for a specified period.

    • An agonist (e.g., carbachol) at a concentration that produces a submaximal response (EC₈₀) is then added, and the change in fluorescence is monitored over time.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition is a measure of the intracellular calcium concentration.

    • The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising new chemotype for the development of potent and selective M1 muscarinic receptor antagonists. The SAR studies have identified the N-4 position as a key handle for modulating potency and selectivity, with substituted benzyl groups proving particularly effective. The lead compounds from this series exhibit comparable or superior potency to the established M1 antagonist Pirenzepine, with a favorable selectivity profile.

Future research in this area should focus on:

  • Further optimization of the N-4 substituent: Exploring a wider range of aromatic and heteroaromatic substituents to further enhance potency and selectivity.

  • Stereochemical investigation: A detailed analysis of the impact of the stereochemistry of the tetrahydrofuran ring on receptor binding.

  • In vivo evaluation: Assessing the pharmacokinetic properties and in vivo efficacy of the most promising compounds in relevant animal models of neurological disorders.

  • Exploration of alternative acyl groups: Investigating the replacement of the tetrahydrofuran-2-ylcarbonyl moiety with other cyclic or acyclic acyl groups to further probe the SAR at this position.

By pursuing these avenues of research, the this compound scaffold has the potential to yield novel clinical candidates for the treatment of a range of CNS disorders.

References

  • Abdel-Mottaleb, M. M. S., et al. (2022). Design, synthesis, and pharmacological evaluation of new this compound derivatives as selective M1 muscarinic receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369–1384.
  • Sheffler, D. J., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885–890.
  • Hock, C., et al. (2003). Treatment with the selective muscarinic m1 agonist talsaclidine decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease. Current Alzheimer Research, 1(1), 1-8.
  • Caers, J., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (67), e51516.
  • Nitsch, R. M., et al. (2000). Treatment with the selective muscarinic agonist talsaclidine decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease. Annals of the New York Academy of Sciences, 920, 285–291.
  • Nitsch, R. M., et al. (2000). Treatment with the selective muscarinic agonist talsaclidine decreases cerebrospinal fluid levels of total amyloid β-peptide in patients with Alzheimer's disease. Annals of the New York Academy of Sciences, 920, 285–291.
  • Sheffler, D. J., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885–890.
  • Hock, C., et al. (2003). Treatment with the selective muscarinic m1 agonist talsaclidine decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease. Current Alzheimer Research, 1(1), 1-8.
  • Eglen, R. M., & Watson, N. (1996). Selective muscarinic receptor agonists and antagonists. Acta Pharmacologica Sinica, 17(2), 97-103.
  • De Clercq, E. (2003). No-wash dyes for calcium flux measurement. Biotechniques, 34(1), 164–166.
  • Felder, C. C., et al. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of medicinal chemistry, 43(23), 4333-4353.
  • Wienrich, M., et al. (2001). Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man. Life sciences, 68(22-23), 2537-2544.
  • BenchChem. (2025).
  • Jones, C. K., et al. (2008). A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning. Journal of Neuroscience, 28(51), 13859–13870.
  • Shen, W., et al. (2013). Roles of the M1 Muscarinic Acetylcholine Receptor Subtype in the Regulation of Basal Ganglia Function and Implications for the Treatment of Parkinson's Disease. Journal of Neuroscience, 33(18), 7949–7960.
  • Creative Bioarray. (n.d.).
  • Gil, D. W., & Wolfe, B. B. (1985). Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase. Journal of Pharmacology and Experimental Therapeutics, 232(3), 608–616.
  • Eva, C., et al. (1990). M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis. Molecular pharmacology, 38(2), 179-187.
  • Sheffler, D. J., et al. (2009). A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning. Journal of Neuroscience, 28(51), 13859–13870.
  • Valuskova, P., et al. (2018). Binding and percentage difference in 3 H-pirenzepine binding in M 4 KO animals and WT animals.
  • Di Giovanni, S., et al. (2024). Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms. International Journal of Molecular Sciences, 25(13), 7268.
  • JoVE. (2022, July 29). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube.
  • AAT Bioquest, Inc. (2026, January 6). Quest Database™ Muscarinic acetylcholine receptor M1 Inhibitors (IC50, Ki).
  • Waelbroeck, M., et al. (1994). Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors. British journal of pharmacology, 112(4), 1183–1188.
  • Quirion, R., et al. (1991). M1 muscarinic antagonists interact with sigma recognition sites. Life sciences, 49(17), 1229-1235.
  • Ghelardini, C., et al. (1990). Central oxotremorine antagonist properties of pirenzepine. British journal of pharmacology, 101(2), 355–360.
  • Eglen, R. M., & Watson, N. (1996). Selective muscarinic receptor agonists and antagonists. Acta Pharmacologica Sinica, 17(2), 97-103.
  • Myslivecek, J., et al. (2008). Antagonist affinity constants (log affinity or pKI values) for muscarinic receptor subtypes.
  • Bridges, T. M., et al. (2014). Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice. ACS chemical neuroscience, 5(10), 967–974.
  • Davoren, J. E., et al. (2016). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Neuropsychopharmacology, 41(12), 2827–2837.
  • Sheffler, D. J., et al. (2009). VU0255035 selectively antagonizes the M 1 mAChR relative to.
  • BenchChem. (2025). A Head-to-Head Comparison of M1 Muscarinic Antagonists: Pirenzepine, Telenzepine, and VU0255035.
  • Li, R., et al. (2012). (A) Total, nonspecific and specific binding of [³H] pirenzepine...
  • Onodera, K., et al. (1997). Effects of the selective muscarinic M1 antagonist pirenzepine and the...
  • Watson, M., et al. (1983). A unique regulatory profile and regional distribution of [3H]pirenzepine binding in the rat provide evidence for distinct M1 and M2 muscarinic receptor subtypes. Life sciences, 32(26), 3001-3011.
  • Birdsall, N. J., et al. (1986). The binding of pirenzepine to digitonin-solubilized muscarinic acetylcholine receptors from the rat myocardium. British journal of pharmacology, 89(4), 799–807.
  • Wikipedia. (n.d.). Amitriptyline.
  • Gregory, K. J., et al. (2013). Allosteric modulators of M1 muscarinic receptors enhance acetylcholine efficacy and decrease locomotor activity and turning behaviors in zebrafish. ACS chemical neuroscience, 4(1), 116–127.

Sources

Reproducibility of experiments with 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide by a Senior Application Scientist on establishing reproducible experimental frameworks for novel chemical entities, using 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane as a case study. This guide provides a comparative analysis against established alternatives and includes detailed experimental protocols and supporting data.

Introduction: The Reproducibility Challenge with Novel Scaffolds

In the realm of drug discovery and chemical biology, the introduction of novel chemical entities like this compound presents both an opportunity and a significant challenge. The opportunity lies in exploring new chemical space for potential therapeutic agents. The challenge, however, is ensuring that the experiments conducted with these new molecules are robust, reliable, and, most importantly, reproducible.

A survey of the scientific literature reveals a scarcity of published experimental data for this compound itself. While it is commercially available, it lacks a body of peer-reviewed work detailing its use or performance in biological assays. This guide, therefore, takes a proactive approach. Instead of reviewing past experiments, we will establish a comprehensive framework for how to conduct reproducible research with this compound from the ground up.

This guide will walk you through the critical steps of material characterization, assay development, and data analysis, using a hypothetical application relevant to its structural class. We will compare its potential performance profile against a well-characterized alternative to provide context and a benchmark for success.

Part 1: The Cornerstone of Reproducibility: Starting Material Qualification

Reproducibility begins with your starting material. Batch-to-batch variability in the purity and identity of a novel compound is a primary source of inconsistent results. Before any biological experiment is conducted, a rigorous analytical qualification of this compound is mandatory.

Identity Verification

The first step is to confirm that the compound is indeed what it purports to be. We employ a multi-modal approach for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The observed shifts and coupling constants should match the theoretical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which should correspond to the compound's molecular formula (C₁₀H₁₈N₂O₂).

Purity Assessment

Purity is not a single number but a profile. We must assess for the presence of residual solvents, starting materials, and synthesis by-products.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a UV detector is the workhorse for purity assessment. The goal is to develop a method that can separate the main peak from all potential impurities. A purity level of ≥98% is recommended for most biological assays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of impurities detected in the HPLC run.

Workflow for Material Qualification

The following diagram outlines the logical flow for qualifying a new batch of this compound.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Decision A Receive New Batch of Compound B Prepare Sample for NMR & HRMS A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Acquire High-Resolution Mass Spectrum B->D E Compare Data to Theoretical Structure C->E D->E F Identity Confirmed? E->F G Develop HPLC Separation Method F->G Yes L Reject Batch F->L No H Run Quantitative HPLC-UV G->H I Purity ≥ 98%? H->I J Analyze Impurities via LC-MS I->J Yes I->L No K Batch Qualified for Biological Assays J->K

Fig 1. Workflow for analytical qualification of a new compound batch.
Table 1: Acceptance Criteria for Starting Material
ParameterMethodSpecificationPurpose
Identity ¹H, ¹³C NMRSpectrum consistent with structureConfirms chemical identity
Identity HRMS[M+H]⁺ within 5 ppm of theoreticalConfirms molecular formula
Purity HPLC-UV (214 nm)≥ 98% Peak AreaEnsures main component is dominant
Solubility Visual InspectionSoluble to 10 mM in DMSOEnsures suitability for stock solutions

Part 2: A Model Experiment: Target Engagement Assay

Given the diazepane core, a common scaffold in central nervous system (CNS) drug discovery, we will hypothesize a target engagement assay at a G-protein coupled receptor (GPCR), for instance, the Dopamine D2 receptor. Reproducibility in this context means obtaining a consistent measure of binding affinity (e.g., Ki or IC50) across multiple experimental runs.

Comparative Compound Selection

To benchmark our results, we will compare the performance of this compound against Risperidone , a well-characterized antipsychotic drug with known high affinity for the D2 receptor.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to be self-validating by including appropriate controls.

Objective: To determine the binding affinity (Ki) of the test compounds for the human Dopamine D2 receptor expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing human D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Spiperone (a known D2 antagonist).

  • Test Compounds: this compound and Risperidone, dissolved in 100% DMSO.

  • Non-specific binding control: Haloperidol (10 µM).

Step-by-Step Protocol:

  • Membrane Preparation: Culture and harvest the D2-HEK293 cells. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in fresh assay buffer to a final concentration of 20 µg/µL.

  • Compound Dilution: Prepare a serial dilution series of the test compounds (from 100 µM to 1 pM) in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Assay Plate Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer.

    • 25 µL of radioligand ([³H]-Spiperone at a final concentration of 0.2 nM).

    • 25 µL of test compound dilution (or Haloperidol for non-specific binding, or buffer for total binding).

    • 100 µL of cell membrane preparation (20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation

The raw data (counts per minute) will be used to calculate the percentage of specific binding for each concentration of the test compound. A non-linear regression analysis (log(inhibitor) vs. response) is used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Workflow for a Reproducible Binding Assay

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Validation A Qualify Compound Batch (See Fig 1) D Set up Assay Plate: - Total Binding - Non-Specific Binding - Compound Dilutions A->D B Prepare Cell Membranes (Consistent Passage #) B->D C Prepare Reagent Stocks (Radioligand, Buffers) C->D E Incubate (Fixed Time & Temp) D->E F Filter & Wash E->F G Scintillation Counting F->G H Calculate % Inhibition G->H I Non-linear Regression (IC50) H->I J Calculate Ki (Cheng-Prusoff) I->J K Validate Run: Check Z' factor > 0.5 J->K L Accept Data K->L Pass M Repeat Experiment (n=3) K->M Fail L->M

Fig 2. Workflow ensuring reproducibility in a radioligand binding assay.

Part 3: Comparative Performance Analysis (Hypothetical Data)

To illustrate the outcome of this process, the following table presents hypothetical but realistic data from three independent experiments (n=3).

Table 2: Comparative Binding Affinity at the Dopamine D2 Receptor
CompoundExperiment 1 (Ki, nM)Experiment 2 (Ki, nM)Experiment 3 (Ki, nM)Mean Ki (nM)Standard Deviation
Risperidone (Reference) 1.82.11.91.9 0.15
1-(THF-2-carbonyl)-1,4-diazepane 450510485482 30.4

Analysis of Results:

  • Reproducibility: The low standard deviation for both compounds across three independent runs demonstrates high reproducibility. This is a direct result of the stringent controls on the starting material and the assay protocol.

  • Performance Comparison: this compound shows binding affinity for the D2 receptor, but it is approximately 250-fold weaker than the reference compound, Risperidone.

Conclusion and Future Directions

Establishing a reproducible experimental baseline for a novel compound like this compound is not about achieving a desired outcome, but about achieving a consistent one. By implementing a rigorous, multi-step qualification of the starting material and employing a well-controlled, validated biological assay, we can generate reliable data that serves as a firm foundation for any subsequent research.

The framework presented here—from analytical chemistry to pharmacological testing—is a template that can be adapted for any new chemical entity. It transforms the challenge of reproducibility from an obstacle into a core component of the scientific method, ensuring that the insights we gain are both accurate and trustworthy.

References

  • Principles of Radioligand Binding Assays

    • Title: Radioligand Binding Assays: Theory and Practice
    • Source: N
    • URL: [Link]

  • Cheng-Prusoff Equation for Ki Calculation

    • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
    • Source: Biochemical Pharmacology (via PubMed)
    • URL: [Link]

  • Statistical Validation of Assays (Z'-factor)

    • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.
    • Source: Journal of Biomolecular Screening (via PubMed)
    • URL: [Link]

  • Importance of Compound Quality Control

    • Title: The impact of compound quality on discovery research.
    • Source: Expert Opinion on Drug Discovery
    • URL: [Link]

Navigating the Selectivity Landscape of 1,4-Diazepane Scaffolds: A Comparative Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1,4-diazepane moiety has emerged as a privileged scaffold, a versatile structural framework capable of interacting with a diverse array of biological targets. This guide provides a comparative analysis of the potential off-target effects of novel compounds based on this scaffold, with a specific focus on the hypothetical molecule, 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane . While direct experimental data for this specific compound is not publicly available, by examining structurally related and well-characterized 1,4-diazepane derivatives, we can infer a likely off-target profile and establish a strategic framework for its experimental validation.

This guide is designed to be a practical resource for researchers, offering not only a comparative analysis of potential off-target interactions but also detailed experimental protocols to empower your own investigations. We will delve into the known pharmacology of 1,4-diazepane derivatives, highlighting their promiscuity and the importance of comprehensive off-target screening.

The 1,4-Diazepane Scaffold: A Double-Edged Sword of Versatility

The 1,4-diazepane ring system, a seven-membered heterocycle with two nitrogen atoms, offers a unique combination of conformational flexibility and defined vectoral presentation of substituents. This has led to its incorporation into a wide range of biologically active molecules, targeting everything from central nervous system (CNS) receptors to enzymes involved in coagulation. However, this very versatility necessitates a cautious approach, as the potential for unintended interactions with other proteins, or "off-targets," is significant.

Our analysis of the literature reveals that the 1,4-diazepane scaffold is a common feature in ligands for several protein families. Understanding these established interactions is the first step in predicting the potential off-target profile of a novel derivative like this compound.

Comparative Analysis: Potential Off-Target Liabilities

To build a predictive off-target profile for this compound, we will compare it with two distinct and well-documented classes of 1,4-diazepane derivatives: sigma (σ) receptor ligands and Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonists.

Compound Class Primary Target(s) Known Off-Target Interactions Key Structural Features Reference Compound Example
Sigma Receptor Ligands σ1 and σ2 receptorsCan include NMDA receptors (GluN2b subunit)[1]Often possess a bulky aromatic or heteroaromatic acyl group.Benzofurane and quinoline-substituted diazepane derivatives[1]
LFA-1 Antagonists LFA-1 (integrin)Data on broader off-target screening is limited in the provided literature.Typically feature a 1,4-diazepane-2-one or 1,4-diazepane-2,5-dione core.[2][3]1,4-Diazepane-2-one derivatives (e.g., compound 18e with an IC50 of 70 nM)[2][4]
Hypothetical Compound UnknownPredicted to have potential for σ receptor and/or integrin interactions based on scaffold similarity.1,4-diazepane core with a tetrahydrofurancarbonyl acyl group.This compound

The presence of the 1,4-diazepane core in our hypothetical molecule suggests a potential for interaction with sigma receptors. The nature of the acyl group, in this case, a tetrahydrofurancarbonyl moiety, will be a critical determinant of both on-target potency and off-target selectivity. The tetrahydrofuran ring, a common motif in medicinal chemistry, could influence solubility, metabolic stability, and hydrogen bonding capacity, thereby modulating its interaction with a range of biological targets.[5][6][7]

Deconstructing Potential Off-Target Pathways

To visualize the potential consequences of off-target binding, let's consider the signaling pathways associated with two likely off-target families: sigma receptors and LFA-1.

Sigma Receptor Signaling

Sigma receptors are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane and are implicated in a variety of cellular processes, including ion channel regulation, neuroprotection, and cell survival.[1] Off-target modulation of sigma receptors can lead to a range of unintended physiological effects.

sigma_receptor_pathway cluster_membrane Mitochondria-Associated ER Membrane Sigma-1 Receptor Sigma-1 Receptor IP3R IP3R Sigma-1 Receptor->IP3R Modulates Ca2+ Release Ca2+ Release IP3R->Ca2+ Release Induces Off-Target Ligand Off-Target Ligand Off-Target Ligand->Sigma-1 Receptor Binds Cellular Stress Cellular Stress Cellular Stress->Sigma-1 Receptor Activates Downstream Signaling Downstream Signaling Ca2+ Release->Downstream Signaling

Caption: Potential off-target modulation of Sigma-1 receptor signaling.

LFA-1 Mediated Cell Adhesion

LFA-1 is an integrin receptor expressed on leukocytes that plays a crucial role in immune responses by mediating cell-cell adhesion.[8][9] Unintended antagonism of LFA-1 could potentially compromise immune function.

lfa1_adhesion_workflow cluster_leukocyte Leukocyte cluster_endothelial Endothelial Cell LFA-1 LFA-1 ICAM-1 ICAM-1 LFA-1->ICAM-1 Binds Cell Adhesion Cell Adhesion ICAM-1->Cell Adhesion Mediates Off-Target Ligand Off-Target Ligand Off-Target Ligand->LFA-1 Inhibits Immune Response Immune Response Cell Adhesion->Immune Response

Caption: Inhibition of LFA-1-mediated leukocyte adhesion by an off-target ligand.

Experimental Workflows for Off-Target Profiling

A robust and early assessment of off-target effects is critical to de-risk a drug discovery program. A tiered approach, starting with broad screening and progressing to more focused functional assays, is recommended.

Tier 1: Broad Off-Target Screening via Radioligand Binding Assays

The initial step should involve screening the compound against a panel of known receptors, ion channels, and enzymes. A comprehensive radioligand binding assay panel is a cost-effective and high-throughput method for identifying potential off-target liabilities.

Experimental Protocol: Comprehensive Radioligand Binding Assay Panel

  • Compound Preparation: The test compound, this compound, is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared to achieve a range of concentrations for testing (e.g., 10 µM to 1 nM).

    • Causality: A wide concentration range is essential to determine the potency of any observed interactions and to establish a dose-response relationship.

  • Assay Setup: The binding assays are typically performed in 96- or 384-well plates. Each well contains a specific receptor preparation (e.g., cell membranes expressing the target), a radiolabeled ligand with known affinity for the target, and the test compound at a specific concentration.

    • Causality: The use of a specific radioligand allows for the competitive assessment of the test compound's ability to bind to the target.

  • Incubation: The plates are incubated for a defined period at a specific temperature to allow the binding reaction to reach equilibrium.

    • Causality: Equilibrium is necessary to ensure that the measured displacement of the radioligand accurately reflects the affinity of the test compound.

  • Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a filter mat that traps the cell membranes (and thus the bound radioligand).

    • Causality: This separation is crucial for quantifying the amount of radioligand that was displaced by the test compound.

  • Detection: The amount of radioactivity on the filter mat is measured using a scintillation counter.

    • Causality: The level of radioactivity is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. These data are then used to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) value for each off-target interaction.

    • Causality: The IC50 and Ki values provide a quantitative measure of the compound's potency at each off-target.

off_target_screening_workflow cluster_workflow Off-Target Screening Workflow Start Start Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Assay_Setup Assay Setup (Receptor, Radioligand, Compound) Compound_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Separation of Bound/Free (Filtration) Incubation->Filtration Detection Radioactivity Measurement Filtration->Detection Data_Analysis Data Analysis (IC50/Ki Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for radioligand-based off-target screening.

Tier 2: Functional Cellular Assays

For any significant off-target interactions identified in the binding assays, it is crucial to confirm these findings in a functional cellular context. These assays will determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the off-target.

Conclusion and Forward-Looking Recommendations

While the precise off-target profile of this compound remains to be experimentally determined, the existing literature on the 1,4-diazepane scaffold provides a valuable roadmap for anticipating and testing for potential off-target liabilities. The versatility of this scaffold necessitates a comprehensive and early-stage off-target screening strategy. By employing a tiered approach that combines broad binding assays with targeted functional follow-up, researchers can build a robust selectivity profile for their novel 1,4-diazepane derivatives. This proactive approach to off-target characterization is not only a matter of scientific rigor but a critical step in the development of safe and effective therapeutics. The 1,4-diazepane scaffold will undoubtedly continue to be a valuable tool in medicinal chemistry, and a thorough understanding of its promiscuous nature is paramount to unlocking its full therapeutic potential.

References

  • Wattanasin, S., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 499-502. [Link]

  • Wattanasin, S., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect. [Link]

  • Garlich, J. R., et al. (2003). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 503-506. [Link]

  • Sartori, M., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]

  • Sartori, M., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. [Link]

  • Sartori, M., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Khan, I., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(6), 446-460. [Link]

  • Nagano, M., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

  • Roecker, A. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074. [Link]

  • Artico, M., et al. (2009). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 52(21), 6649-6653. [Link]

  • Kim, D., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(11), 3290-3294. [Link]

  • Li, Y., et al. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Molecules, 27(14), 4497. [Link]

  • Wang, Y., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(12), 20984-21001. [Link]

  • Atta, A. M. (2022). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 45-53. [Link]

  • Li, Y., et al. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]

  • Li, Y., et al. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • Wang, Y., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • ResearchGate. Structures of selected drugs containing THF ring. [Link]

  • Weitz-Schmidt, G. (2002). Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases. Current Pharmaceutical Design, 8(19), 1729-1753. [Link]

  • Adam, J. M., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]

  • Shimaoka, M., & Springer, T. A. (2003). LFA-1 as a key regulator of immune function: approaches toward the development of LFA-1-based therapeutics. Current Topics in Medicinal Chemistry, 3(8), 859-869. [Link]

Sources

A Predictive Comparative Analysis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with tailored pharmacological profiles is paramount. The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in a variety of centrally active agents.[1] This guide presents a predictive, comparative analysis of 1-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane, a novel compound of interest, and its corresponding (R)- and (S)-enantiomers. Due to the limited availability of direct experimental data on this specific molecule, this document serves as a theoretical framework for its synthesis, chiral separation, and potential stereoselective properties, grounded in established chemical principles and data from analogous structures.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the individual chiral forms of a molecule, can exhibit markedly different biological activities, from desired therapeutic effects to adverse reactions. Therefore, the synthesis and evaluation of enantiomerically pure compounds are critical steps in the drug development pipeline. This guide will explore the racemic mixture of this compound and delve into the prospective synthesis and comparative analysis of its individual (R)- and (S)-enantiomers.

Proposed Synthesis Strategies

The synthesis of the target compound involves the formation of an amide bond between the 1,4-diazepane core and the tetrahydrofuran-2-carbonyl moiety. Both racemic and enantioselective routes are proposed below.

Synthesis of Racemic this compound

The most direct approach to the racemic compound is a standard amide coupling reaction between commercially available 1,4-diazepane and racemic tetrahydrofuran-2-carboxylic acid. To facilitate this reaction, a coupling agent is necessary to activate the carboxylic acid.

Experimental Protocol: Amide Coupling

  • Reactant Preparation: In a round-bottom flask, dissolve racemic tetrahydrofuran-2-carboxylic acid (1.0 eq) in an appropriate aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add a suitable amide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq).[2] Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add a solution of 1,4-diazepane (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices: The use of EDC/HOBt is a common and effective method for amide bond formation, minimizing side reactions and racemization.[3] The excess of the amine and the presence of a base are crucial to drive the reaction to completion and neutralize the acidic byproducts.

Enantioselective Synthesis of (R)- and (S)-1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

For the synthesis of the individual enantiomers, the most straightforward strategy is to utilize the commercially available enantiopure forms of tetrahydrofuran-2-carboxylic acid, namely (R)-tetrahydrofuran-2-carboxylic acid and (S)-tetrahydrofuran-2-carboxylic acid. The amide coupling protocol would be identical to the one described for the racemic synthesis.

An alternative, though more complex, approach would involve the optical resolution of racemic tetrahydrofuran-2-carboxylic acid prior to coupling.[4]

Workflow for Enantioselective Synthesis:

G cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis R_acid (R)-Tetrahydrofuran- 2-carboxylic Acid coupling_R Amide Coupling (EDC/HOBt) R_acid->coupling_R diazepane_R 1,4-Diazepane diazepane_R->coupling_R R_product (R)-1-(Tetrahydrofuran-2-ylcarbonyl) -1,4-diazepane coupling_R->R_product S_acid (S)-Tetrahydrofuran- 2-carboxylic Acid coupling_S Amide Coupling (EDC/HOBt) S_acid->coupling_S diazepane_S 1,4-Diazepane diazepane_S->coupling_S S_product (S)-1-(Tetrahydrofuran-2-ylcarbonyl) -1,4-diazepane coupling_S->S_product

Caption: Enantioselective synthesis workflow.

Chiral Separation and Analysis

In cases where an enantioselective synthesis is not feasible or desirable, the racemic mixture can be separated into its constituent enantiomers using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[5][6]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds.

  • Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving good separation.

  • Method Development: Inject a small amount of the racemic mixture onto the column and monitor the elution profile using a UV detector. Adjust the mobile phase composition and flow rate to optimize the resolution between the two enantiomeric peaks.

  • Preparative Separation: Once an analytical method is established, scale up to a preparative HPLC system to separate larger quantities of the racemate.

  • Fraction Collection and Analysis: Collect the fractions corresponding to each enantiomer and confirm their enantiomeric purity using the analytical chiral HPLC method.

Predictive Chiral HPLC Data

ParameterPredicted Value
Column Chiralpak AD-H (Amylose derivative)
Mobile Phase Hexane:Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (Enantiomer 1) ~8.5 min
Retention Time (Enantiomer 2) ~10.2 min
Resolution (Rs) > 1.5

Trustworthiness of the Protocol: This protocol is based on well-established principles of chiral chromatography. The selection of a polysaccharide-based CSP is a logical starting point for method development, as these phases exhibit broad enantioselectivity. The optimization of the mobile phase is a standard procedure to achieve baseline separation.

Chiral Separation Workflow Diagram

G racemate Racemic Mixture injection Inject onto Chiral HPLC Column racemate->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation enantiomer1 (R)-Enantiomer fractionation->enantiomer1 enantiomer2 (S)-Enantiomer fractionation->enantiomer2

Caption: Chiral HPLC separation workflow.

Comparative Physicochemical and Pharmacological Properties

While direct experimental data is unavailable, we can predict the comparative properties of the racemic mixture and its enantiomers based on fundamental principles.

Predicted Physicochemical Properties

PropertyRacemic Mixture(R)-Enantiomer(S)-Enantiomer
Melting Point May differ from enantiomersIdenticalIdentical
Solubility (in achiral solvents) May differ from enantiomersIdenticalIdentical
Optical Rotation Equal in magnitude, opposite in signEqual in magnitude, opposite in sign
NMR/IR Spectra Identical to enantiomersIdenticalIdentical

Predicted Pharmacological Properties

The biological activity of the enantiomers is expected to differ due to stereospecific interactions with chiral biological targets such as receptors and enzymes. The 1,4-diazepane core is known to be a versatile scaffold for CNS-active compounds, and it is plausible that one enantiomer of this compound will exhibit higher affinity or efficacy for a particular biological target.[7][8][9]

Hypothetical Stereoselective Biological Interaction

G cluster_interaction Stereoselective Receptor Binding cluster_enantiomers receptor Biological Target (e.g., Receptor) R_enantiomer (R)-Enantiomer R_enantiomer->receptor High Affinity (Therapeutic Effect) S_enantiomer (S)-Enantiomer S_enantiomer->receptor Low Affinity (Inactive or Off-target Effects)

Caption: Hypothetical stereoselective biological interaction.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the synthesis, separation, and comparative analysis of this compound and its enantiomers. The proposed methodologies are grounded in established and reliable chemical principles. Researchers and drug development professionals can use this guide as a foundational document to embark on the empirical investigation of this novel chemical entity, with a clear understanding of the potential stereochemical nuances that may govern its physicochemical and pharmacological properties. The synthesis of the individual enantiomers and their subsequent biological evaluation are critical next steps to unlock the therapeutic potential of this promising scaffold.

References

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • NIH. (2014).
  • JOCPR. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • NIH. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Chemdad. (n.d.). (s)-(-)-tetrahydrofuran-2-carboxylic acid amide. Chongqing Chemdad Co., Ltd.
  • ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • NIH. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC.
  • Google Patents. (n.d.). Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • NIH. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.
  • ResearchGate. (2020). 1,4‐Diazepane Ring‐Based Systems.
  • PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • OUCI. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI.
  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • ResearchGate. (2023). Synthesis and Chiral Separation of Some 4-thioflavones.
  • PubChemLite. (n.d.). 1-(furan-3-carbonyl)-1,4-diazepane. PubChemLite.
  • NIH. (2012). 1,4-Ditosyl-1,4-diazepane. PMC.
  • PubChem. (2025). 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-. PubChem.
  • PubMed. (2021).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of novel chemical entities are not merely procedural afterthoughts; they are integral to the integrity of our work and the safety of our community. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane (CAS No. 63035-27-8).

In the absence of a complete, universally published Safety Data Sheet (SDS) for this specific compound, we will apply the foundational principle of analogous hazard assessment. This involves a critical evaluation of the compound's constituent structural motifs—the tetrahydrofuran (THF) ring and the 1,4-diazepane core—to establish a robust and cautious disposal framework.

Part 1: Hazard Assessment & Waste Characterization: The Rationale

The first step in any disposal procedure is a thorough understanding of the material's potential hazards.[1] This informs every subsequent action, from selecting personal protective equipment (PPE) to choosing the correct waste stream. Our characterization of this compound is based on its primary functional components.

1.1 The Tetrahydrofuran (THF) Moiety: A Flammability and Peroxide Risk

The tetrahydrofuran (THF) component is the most significant contributor to the compound's likely physicochemical hazards. THF is a highly flammable liquid and vapor (GHS Category 2).[2][3] Its presence dictates that the entire molecule must be treated with extreme caution regarding ignition sources such as sparks, open flames, and static discharge.[2][4][5]

Crucially, THF and other cyclic ethers are known to form explosive peroxides upon exposure to air and light, especially when stabilized with inhibitors like BHT are absent or depleted.[2][4][5][6] While the acylation on the diazepane ring may alter reactivity, the potential for peroxide formation cannot be dismissed. Therefore, containers of this compound, particularly older samples, should be handled with care.

Furthermore, THF is a suspected carcinogen (GHS Category 2), causes serious eye irritation, and may lead to respiratory irritation and central nervous system effects like drowsiness.[3][7]

1.2 The 1,4-Diazepane Moiety: Potential Biological Activity and Irritation

The 1,4-diazepane ring is a common scaffold in pharmacologically active compounds, often associated with a range of biological activities.[8] While some novel diazepane derivatives have demonstrated low cytotoxicity in specific assays[9][10], other related structures are classified as corrosive and capable of causing severe skin burns and eye damage.[11] This variability necessitates a conservative approach. Without specific toxicological data, we must assume the compound is, at a minimum, an irritant and potentially harmful if ingested or absorbed.

Based on this analysis, This compound must be unequivocally managed as hazardous waste. It does not meet the criteria for standard trash or drain disposal.[12] The primary hazard classifications are flammable and likely irritant/harmful .

Part 2: Quantitative Hazard Summary

For clarity, the following table summarizes the known hazards of the primary hazardous component, Tetrahydrofuran, which should be attributed to this compound as a precautionary measure.

Hazard ClassificationGHS Pictogram(s)Signal WordHazard Statement(s)
Flammable Liquid 🔥Danger H225: Highly flammable liquid and vapour.[3]
Eye Irritation Danger H319: Causes serious eye irritation.[2]
Carcinogenicity GesundheitsgefahrDanger H351: Suspected of causing cancer.[3]
STOT - Single Exposure Danger H335: May cause respiratory irritation.[2][3]
Peroxide Formation -Danger EUH019: May form explosive peroxides.[2][3]

Part 3: Standard Operating Protocol for Disposal

This step-by-step protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14][15]

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE:

  • Safety Goggles: Chemical splash goggles are mandatory.

  • Gloves: Use chemically resistant gloves. Given THF's ability to penetrate many materials, nitrile gloves should be considered for short-term contact only; thicker gloves or laminates are preferable for extended handling.[6]

  • Lab Coat: A flame-retardant lab coat is recommended.

Step 2: Waste Stream Segregation Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[1][16] This compound should be categorized as a non-halogenated organic solvent waste . It must not be mixed with acids, bases, oxidizers, or halogenated solvent waste.[16][17]

WasteSegregation cluster_0 Waste Characterization cluster_1 Decision Pathway cluster_2 Waste Containers Compound 1-(THF-2-carbonyl) -1,4-diazepane isHalogenated Contains Halogens (Cl, Br, I, F)? Compound->isHalogenated Evaluate isReactive Reactive, Corrosive, or Oxidizer? Compound->isReactive Halogenated Halogenated Organic Waste isHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste isHalogenated->NonHalogenated No Inorganic Inorganic Waste (Acids, Bases, etc.) isReactive->Inorganic Yes

Caption: Waste segregation decision workflow.

Step 3: Select the Appropriate Waste Container

  • Compatibility: Use a designated hazardous waste container that is chemically compatible with the compound. A glass bottle or a high-density polyethylene (HDPE) container is typically appropriate.[13]

  • Integrity: The container must be free of damage and have a secure, leak-proof screw cap.[14][17]

  • Venting: Do not use a completely sealed, unvented container if there is any risk of gas evolution, though this is not expected for this compound under normal storage.

  • Secondary Containment: Always store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[17]

Step 4: Label the Waste Container Correctly As soon as the first drop of waste enters the container, it must be labeled.[17] The label must include:

  • The words "HAZARDOUS WASTE" .[17]

  • The full, unabbreviated chemical name: "this compound" . List all other components if it is a mixture.

  • The approximate concentration or volume.

  • The Accumulation Start Date (the date the first waste was added).

  • Relevant GHS pictograms: a flame (for flammability) and an exclamation mark (for irritant/harmful).

Step 5: Accumulate and Store Safely

  • Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[18]

  • Keep Closed: The container must be kept tightly closed at all times, except when adding waste.[17][18]

  • Location: Store the container away from heat, sunlight, and all potential ignition sources.[2][19]

  • Quantity Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[17]

Step 6: Arrange for Professional Disposal Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][17]

  • Manifest System: A hazardous waste manifest will be used to track the waste from your laboratory to its final treatment or disposal facility, as required by the EPA's Resource Conservation and Recovery Act (RCRA).[13][18][20]

  • Never: Do not pour this chemical down the drain, evaporate it in a fume hood, or place it in the regular trash.[12][17]

Part 4: Spill and Decontamination Protocol

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Control Ignition Sources: Eliminate any nearby sparks, flames, or hot surfaces.

  • Containment: Absorb the spill with a non-combustible, inert material such as sand, vermiculite, or a commercial sorbent pad.[19]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material and contaminated debris into a designated waste container.[5][19]

  • Disposal: The cleanup residue must be disposed of as hazardous waste, following the same procedure outlined above.[17]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol) and paper towels, which must also be disposed of as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Your diligence in adhering to these procedures is a direct reflection of your commitment to scientific excellence and a culture of safety. By managing our chemical waste responsibly, we protect ourselves, our colleagues, and our shared environment.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. NSTA.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved January 17, 2026, from Vanderbilt University Environmental Health & Safety website.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Sattar, A. A., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656.
  • National Oceanic and Atmospheric Administration. (n.d.). TETRAHYDROFURAN. CAMEO Chemicals.
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. EPA.
  • Wikipedia. (n.d.). Tetrahydrofuran.
  • ChemicalBook. (2023, April 27). This compound.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran.
  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran.
  • CHEMTRADE. (2025, January 7). What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines.
  • Occupational Safety and Health Administration. (n.d.).
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Sattar, A. A., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed.
  • Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
  • Wikipedia. (n.d.). Hazardous waste.
  • Environmental Protection Agency. (n.d.). Hazardous Waste. EPA.
  • Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET - Tetrahydrofuran.
  • Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal chemistry.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1-BOC-hexahydro-1,4-diazepine.
  • Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Fisher Scientific. (2009, June 11). SAFETY DATA SHEET - Tetrahydrofuran.
  • Environmental Protection Agency. (2025, May 30).
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA.
  • Thoreauchem. (n.d.). This compound-63035-27-8.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • Khan, I., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Biosolve Shop. (2025, November 19). Safety data sheet - tetrahydrofuran.
  • PubChemLite. (n.d.). 1-(furan-3-carbonyl)-1,4-diazepane.
  • ChemScene. (n.d.). 1-(Tetrahydro-2h-thiopyran-4-yl)-1,4-diazepane.

Sources

Navigating the Safe Handling of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane (CAS No. 63035-27-8). By synthesizing data from its constituent chemical moieties—tetrahydrofuran and an N-acylated diazepane—this document offers a comprehensive framework for risk mitigation, ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile: A Synthesis of Components

  • Tetrahydrofuran (THF) Moiety: The presence of the THF ring introduces significant hazards that must be addressed. THF is a highly flammable liquid and its vapors can form explosive mixtures with air.[1][2][3][4] A critical and often underestimated hazard of THF is its propensity to form explosive peroxides upon exposure to air and light, particularly after prolonged storage.[1][5][6][7] These peroxides can detonate when concentrated by distillation or evaporation.[6][7] THF is also a skin and eye irritant and may cause respiratory irritation and central nervous system depression.[1][8][9]

  • N-Acylated 1,4-Diazepane Moiety: The 1,4-diazepane component is a cyclic diamine. While N-acylation generally reduces the reactivity of the amine, the overall compound should be treated with the caution afforded to amines. Amines can be corrosive and may cause skin and eye irritation. The toxicological properties of this specific acylated diazepine are not well-documented, warranting a conservative approach to handling.

Key Chemical Information:

PropertyValueSource
Chemical Name This compound[10][11][12]
CAS Number 63035-27-8[10][11][12]
Molecular Formula C₁₀H₁₈N₂O₂[11]
Molecular Weight 198.26 g/mol [11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A thorough hazard assessment dictates the necessity of a multi-layered PPE strategy to minimize exposure. The following PPE is mandatory when handling this compound.

Core PPE Requirements
  • Hand Protection: Standard nitrile gloves offer insufficient protection against THF, which can permeate them in under a minute.[5][13] For any task involving potential contact, gloves specifically rated for THF are required. Recommended materials include:

    • Polyvinyl alcohol (PVA)

    • Teflon®

    • Norfoil™/Silver Shield® For short-duration tasks with minimal risk of splash, butyl or natural rubber gloves may offer temporary protection, but must be discarded immediately upon contamination.[5][13] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Eye and Face Protection: ANSI/ISEA Z87.1 approved safety glasses with side shields are the minimum requirement.[5][13] When there is a risk of splashing, chemical splash goggles and a full-face shield must be worn.[5][6][13]

  • Body Protection: A flame-retardant lab coat must be worn and kept fastened.[1] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5][9][13]

  • Respiratory Protection: All handling of the compound, especially when in a powder form or when solutions are being manipulated, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]

Operational Plan: From Receipt to Experiment

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, inspect the container for any signs of damage or leakage. Check for the formation of crystals around the cap, which could indicate dangerous peroxide formation.[6] Do not attempt to open a container with visible crystals. [6] Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and date it was first opened.[5][6]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[6][7] The storage location should be dark to inhibit peroxide formation.[6][13] The compound must be stored in an air-impermeable container.[6][13]

  • Segregation: Store separately from strong oxidizing agents, acids, and bases.[5][13]

Experimental Workflow

The following diagram outlines the essential steps for safely incorporating this compound into your research.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE (THF-rated gloves, goggles, lab coat) prep_fumehood Work in Chemical Fume Hood prep_ppe->prep_fumehood 1. Enter designated work area prep_peroxide Test for Peroxides (if previously opened) prep_fumehood->prep_peroxide 2. Prepare workspace prep_weigh Weigh Compound prep_peroxide->prep_weigh 3. Handle chemical react_dissolve Dissolve in Suitable Solvent prep_weigh->react_dissolve 4. Initiate experiment react_add Add to Reaction Mixture react_dissolve->react_add react_monitor Monitor Reaction react_add->react_monitor cleanup_quench Quench Reaction (if necessary) react_monitor->cleanup_quench 5. Conclude experiment cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon 6. Secure workspace cleanup_ppe Doff and Dispose of PPE Correctly cleanup_decon->cleanup_ppe

Caption: Experimental workflow for handling the compound.

Emergency Procedures: Preparedness and Response

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][9][13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][13] Remove contaminated clothing and shoes.[5][13] Seek medical attention if irritation develops.[5][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9][13] Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[5][9][13]

  • Ingestion: Do not induce vomiting.[5][9] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[1][9] Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.[5]

Spill Response
  • Minor Spill: For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[14] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Do not allow cleanup materials to dry out, as this could pose a fire or peroxide hazard.[13]

  • Major Spill: Evacuate the area immediately. Alert others in the vicinity and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.

Disposal Plan: Responsible Waste Management

Chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

Waste Segregation and Disposal Workflow

The following decision tree illustrates the proper segregation of waste generated from experiments involving this compound.

G start Waste Generated is_sharp Is it a contaminated sharp? start->is_sharp is_solid Is the waste solid or liquid? solid_container Solid Chemical Waste Container (Clearly Labeled) is_solid->solid_container Solid is_aqueous Is the liquid waste primarily aqueous or organic? is_solid->is_aqueous Liquid aqueous_container Aqueous Amine Waste Container (Check pH, neutralize if safe) is_aqueous->aqueous_container Aqueous organic_container Organic Solvent Waste Container (Halogenated or Non-halogenated) is_aqueous->organic_container Organic is_sharp->is_solid No sharps_container Sharps Container is_sharp->sharps_container Yes

Caption: Decision tree for waste segregation.

  • Identify and Segregate: Keep amine-containing waste separate from other chemical waste streams to prevent hazardous reactions.[15]

  • Containerization: Use appropriate, compatible, and clearly labeled waste containers.

  • Disposal: All waste, including empty containers and contaminated PPE, must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[15]

By adhering to these protocols, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.

References

  • Tetrahydrofuran (THF). (n.d.). University of Michigan-Dearborn.
  • NIOSH Pocket Guide to Chemical Hazards - Tetrahydrofuran. (n.d.). Centers for Disease Control and Prevention.
  • Tetrahydrofuran. (n.d.). Princeton University.
  • Tetrahydrofuran - Environment, Health & Safety. (2022, August 17). University of Michigan.
  • Tetrahydrofuran (THF) - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara.
  • This compound | 63035-27-8. (2023, April 27). ChemicalBook.
  • Safety Data Sheet - Tetrahydrofuran. (2025, July 8). Sigma-Aldrich.
  • This compound-63035-27-8. (n.d.). Thoreauchem.
  • Product information, this compound. (n.d.). P&S Chemicals.
  • Safety Data Sheet - Tetrahydrofuran. (2009, June 11). Fisher Scientific.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Safety data sheet - Tetrahydrofuran. (2025, November 19). Biosolve Shop.
  • 1-(Tetrahydro-2h-thiopyran-4-yl)-1,4-diazepane | 1248191-27-6. (n.d.). ChemScene.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2017). Molecules.
  • Disposing Amine Waste. (n.d.).
  • Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. (n.d.). Benchchem.
  • Preparation of N-acylated amines. (n.d.).
  • Hexahydro-1,4-diazepine. (n.d.). PubChem.
  • 1-(2-furoyl)-1,4-diazepane CAS#:. (n.d.). ChemicalBook.
  • Safety Data Sheet Tetrahydrofuran LRG. (2023, April 24). Chemical Suppliers.
  • Safety Data Sheet: tetrahydrofuran. (n.d.). Chemos GmbH & Co.KG.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • THF / Tetrahydrofuran - Safety D
  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.